Product packaging for Tert-butyl di(prop-2-yn-1-yl)carbamate(Cat. No.:CAS No. 262418-92-8)

Tert-butyl di(prop-2-yn-1-yl)carbamate

Cat. No.: B2417500
CAS No.: 262418-92-8
M. Wt: 193.246
InChI Key: BPKHWXYPEWXEAL-UHFFFAOYSA-N
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Description

Tert-butyl di(prop-2-yn-1-yl)carbamate (CAS 262418-92-8), also known as N-Boc-dipropargylamine, is a valuable chemical building block in modern organic synthesis and medicinal chemistry . Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol . The compound's structure features a tert-butoxycarbonyl (Boc) protected secondary amine, offering stability under various reaction conditions, and two reactive propargyl groups, each containing a terminal alkyne . This bifunctional design makes it a versatile intermediate for constructing nitrogen-containing heterocycles, which are privileged scaffolds in pharmaceutical and agrochemical development . The primary research value of this compound lies in its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . The presence of two propargyl groups allows for a "double click" reaction, enabling the efficient and regioselective synthesis of complex bis-triazole structures, dendritic polymers, and bioconjugates . This reactivity is harnessed to create novel molecular architectures with precision and high yield. Beyond click chemistry, the compound serves as a key precursor in metal-catalyzed cyclizations, such as the Pauson-Khand reaction, for the synthesis of complex carbocyclic and heterocyclic frameworks . The Boc protecting group can be readily removed under mild acidic conditions to unveil the secondary amine, allowing for further functionalization and diversification of the molecular core . For optimal stability, this product should be stored under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B2417500 Tert-butyl di(prop-2-yn-1-yl)carbamate CAS No. 262418-92-8

Properties

IUPAC Name

tert-butyl N,N-bis(prop-2-ynyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKHWXYPEWXEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tert-butyl di(prop-2-yn-1-yl)carbamate" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl di(prop-2-yn-1-yl)carbamate: Properties, Reactivity, and Applications

Introduction

This compound is a versatile bifunctional molecule that has garnered significant interest in organic synthesis, medicinal chemistry, and materials science. Its structure is characterized by a central carbamate group protected by a tert-butoxycarbonyl (Boc) moiety and featuring two terminal propargyl (prop-2-yn-1-yl) groups. This unique arrangement provides two reactive alkyne "handles" for functionalization while the nitrogen atom is temporarily masked. The strategic importance of this reagent lies in its ability to serve as a cornerstone for constructing complex molecular architectures, particularly nitrogen-containing heterocyclic compounds.[1] The terminal alkyne functionalities are prime substrates for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical & Physical Properties

The physical and chemical properties of this compound are dictated by its distinct structural components: the sterically bulky, acid-labile Boc group and the two reactive terminal alkyne chains.

PropertyValueSource
CAS Number 262418-92-8[1]
Molecular Formula C₁₃H₁₉NO₂Derived
Molecular Weight 221.29 g/mol Derived
Boiling Point 247.9 ± 33.0 °C at 760 mmHg[1]
Appearance Typically a colorless to pale yellow oil or low-melting solidGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)General Knowledge

The Boc group provides stability under a wide range of non-acidic conditions, allowing for selective manipulation of the alkyne groups.[3] Conversely, the terminal alkynes are highly reactive sites for various transformations, making the compound a valuable building block in multistep syntheses.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the dialkylation of a primary amine precursor with an appropriate propargylating agent. A representative protocol starting from tert-butyl carbamate is described below.

Experimental Protocol: Synthesis via Dialkylation

Causality: This procedure relies on the nucleophilicity of the carbamate nitrogen (or its conjugate base) to displace a leaving group on the propargylating agent. A strong base like sodium hydride (NaH) is used to deprotonate the carbamate, significantly increasing its nucleophilicity to facilitate the double SN2 reaction. The use of an inert, anhydrous solvent like THF is critical to prevent quenching of the base and unwanted side reactions.

  • Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil.

  • Solvent Addition : Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).

  • Substrate Addition : Cool the suspension to 0 °C in an ice bath. Add a solution of tert-butyl carbamate (1.0 equivalent) in anhydrous THF dropwise to the flask.

  • Deprotonation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Alkylation : Cool the reaction mixture back to 0 °C. Add propargyl bromide (2.2-2.5 equivalents) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its two key functional groups: the terminal alkynes and the Boc-protected amine.

Reactions of the Alkyne Groups

The twin propargyl groups are hubs of reactivity, enabling the molecule to act as a versatile linchpin in constructing larger, more complex structures.

This is arguably the most powerful application of the title compound. The two terminal alkynes can react with two equivalents of an organic azide (or two different azides in a stepwise fashion) to form stable 1,2,3-triazole rings. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of click chemistry.[2]

CuAAC_Workflow cluster_reactants Reactants & Conditions reagent tert-Butyl di(prop-2-yn-1-yl)carbamate product Bis-Triazole Product reagent->product Click Reaction azide Organic Azide (R-N3) azide->product catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) catalyst->product solvent Solvent (e.g., tBuOH/H2O) solvent->product

Caption: Workflow for a typical CuAAC reaction.

Experimental Protocol: Bis-Triazole Formation via CuAAC

Causality: This protocol generates the active Cu(I) catalyst in situ from CuSO₄ using sodium ascorbate as a reducing agent. This is a common and reliable method that avoids handling potentially unstable Cu(I) salts. The reaction is often performed in a mixture of water and an alcohol to dissolve both the organic substrates and the inorganic catalyst components.

  • Dissolve Substrates : In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired organic azide (2.1 equivalents) in a 1:1 mixture of t-butanol and water.

  • Prepare Catalysts : In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents).

  • Initiate Reaction : Add the sodium ascorbate solution to the reaction flask, followed by the copper(II) sulfate solution. The solution should turn heterogeneous or change color.

  • Reaction Monitoring : Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired bis-triazole product.

Deprotection of the Boc Group

The Boc group is a cornerstone of amine protection strategy due to its stability in many reaction conditions and its clean, efficient removal under acidic conditions.[4][5] This orthogonality is crucial in multi-step synthesis.

Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[4] This is followed by the collapse of the protonated intermediate to release the highly stable tert-butyl cation and a transient carbamic acid. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free secondary amine.[4]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is an ideal reagent for this transformation. It is a strong acid that readily protonates the carbamate, and its low boiling point allows for easy removal in vacuo after the reaction is complete. Dichloromethane (DCM) is a common solvent as it is inert to the acidic conditions and effectively dissolves the starting material.

  • Dissolution : Dissolve the Boc-protected compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Addition : Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.

  • Reaction : Remove the ice bath and stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Removal of Acid : Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. It may be necessary to co-evaporate with additional DCM or toluene to remove residual TFA.

  • Neutralization & Isolation : Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine, which can be used directly or purified further if necessary.

Applications in Drug Discovery and Organic Synthesis

The unique structure of this compound makes it a powerful tool for synthetic chemists.

  • Synthesis of Nitrogen Heterocycles : The compound is an excellent precursor for synthesizing a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[1] Intramolecular cyclization reactions or multi-component reactions involving the alkyne groups can lead to the formation of complex ring systems.

  • Scaffold for Combinatorial Chemistry : In drug discovery, the two alkyne groups serve as attachment points for building molecular libraries. By reacting the scaffold with a diverse set of azide-containing fragments via click chemistry, researchers can rapidly generate a large number of distinct compounds for biological screening.

  • Linker Technology : The dipropargyl motif can be used to create bifunctional linkers for applications such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where connecting two different molecular entities is required.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6]

  • Storage : Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[7]

  • First Aid : In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.

References

A Comprehensive Technical Guide to Tert-butyl di(prop-2-yn-1-yl)carbamate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Di-alkynyl Carbamate Building Block

Tert-butyl di(prop-2-yn-1-yl)carbamate is a unique bifunctional molecule that holds significant promise as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure incorporates a carbamate protecting group and two terminal alkyne functionalities, a combination that unlocks a diverse range of chemical transformations. The tert-butoxycarbonyl (Boc) group offers a stable yet readily cleavable protecting group for the nitrogen atom, while the two propargyl groups serve as reactive handles for various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This guide provides an in-depth exploration of this compound, covering its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its current and potential applications in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory.

PropertyValue
CAS Number 262418-92-8[1]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of tert-butyl carbamate with propargyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the carbamate nitrogen, thereby facilitating its nucleophilic attack on the electrophilic carbon of propargyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tert-butyl carbamate

  • Propargyl bromide (80% in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Anhydrous acetone

  • Dichloromethane

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a solution of tert-butyl carbamate (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (4 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

  • Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (2.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the carbamate, yet mild enough to avoid significant side reactions.

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Catalyst: Potassium iodide is added to catalyze the reaction through the in-situ formation of the more reactive propargyl iodide via the Finkelstein reaction.

  • Excess Reagents: A slight excess of propargyl bromide and a larger excess of the base are used to drive the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Tert-butyl carbamate Tert-butyl carbamate Reflux in Acetone Reflux in Acetone Tert-butyl carbamate->Reflux in Acetone Propargyl bromide Propargyl bromide Propargyl bromide->Reflux in Acetone K2CO3 K2CO3 K2CO3->Reflux in Acetone KI (cat.) KI (cat.) KI (cat.)->Reflux in Acetone Filtration Filtration Reflux in Acetone->Filtration Reaction Mixture Extraction Extraction Filtration->Extraction Crude Product Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Product Product Column Chromatography->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not available in the search results, a predicted spectroscopic analysis based on its structure and data from analogous compounds is presented below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.10d, J ≈ 2.4 Hz4HN-CH₂
~2.25t, J ≈ 2.4 Hz2HC≡C-H
~1.50s9HC(CH₃)₃

Interpretation: The ¹H NMR spectrum is expected to be relatively simple. The methylene protons adjacent to the nitrogen will appear as a doublet due to coupling with the terminal alkyne proton. The terminal alkyne protons will present as a triplet due to coupling with the methylene protons. The nine protons of the tert-butyl group will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155C=O (carbamate)
~81C(CH₃)₃
~79C≡C-H
~72C≡C-H
~39N-CH₂
~28C(CH₃)₃

Interpretation: The ¹³C NMR spectrum will show characteristic peaks for the carbamate carbonyl, the quaternary and methyl carbons of the tert-butyl group, the two distinct carbons of the alkyne, and the methylene carbons attached to the nitrogen.

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Functional Group
~3300≡C-H stretch (sharp, strong)
~2980C-H stretch (aliphatic)
~2120C≡C stretch (weak)
~1700C=O stretch (carbamate, strong)

Interpretation: The IR spectrum will be characterized by a strong, sharp absorption around 3300 cm⁻¹ for the terminal alkyne C-H bond and a strong carbonyl stretch around 1700 cm⁻¹. A weak C≡C stretch is also expected around 2120 cm⁻¹.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool for synthetic chemists, particularly in the construction of complex molecular architectures.

Click Chemistry and Bioconjugation

The presence of two terminal alkyne groups makes this molecule an ideal scaffold for "click chemistry" reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and regioselective formation of 1,2,3-triazoles[4]. This reaction is known for its high yield, tolerance of a wide range of functional groups, and mild reaction conditions. This compound can be used to link two different azide-containing molecules or to create dimeric structures. After the click reaction, the Boc protecting group can be easily removed under acidic conditions to reveal a primary amine, which can be further functionalized.

Click_Chemistry cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Di-alkyne Carbamate Di-alkyne Carbamate Cycloaddition Cycloaddition Di-alkyne Carbamate->Cycloaddition Azide 1 (R1-N3) Azide 1 (R1-N3) Azide 1 (R1-N3)->Cycloaddition Azide 2 (R2-N3) Azide 2 (R2-N3) Azide 2 (R2-N3)->Cycloaddition Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Cycloaddition Bis-triazole Adduct Bis-triazole Adduct Cycloaddition->Bis-triazole Adduct

Caption: Application of the di-alkyne carbamate in CuAAC click chemistry.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds[5]. The alkyne functionalities can participate in a variety of cyclization reactions, including cycloadditions and transition-metal-catalyzed cycloisomerizations, to form diverse ring systems that are prevalent in many biologically active molecules.

Medicinal Chemistry Applications

In drug discovery, the carbamate group is a common structural motif, and the introduction of alkyne handles allows for the late-stage functionalization of drug candidates[6]. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ability to attach various functionalities via click chemistry can be used to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.

Safety and Handling

While a specific safety data sheet for this compound is not provided, general precautions for handling similar carbamates and alkynes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention[7][8][9][10].

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its combination of a cleavable protecting group and two reactive alkyne moieties makes it an attractive starting material for the construction of complex molecules, particularly through the use of click chemistry. For researchers and scientists in drug development and materials science, this compound offers a powerful tool for the efficient synthesis of novel chemical entities with diverse applications. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

An In-depth Technical Guide to the Solubility of Tert-butyl di(prop-2-yn-1-yl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl di(prop-2-yn-1-yl)carbamate, a key intermediate in various organic syntheses, particularly in the development of nitrogen-containing heterocyclic compounds.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a deep understanding of its behavior in different solvent systems.

Introduction to this compound

This compound is a molecule of significant interest due to its bifunctional nature, incorporating two reactive propargyl groups and a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a versatile building block in click chemistry and the synthesis of complex molecular architectures. An understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation.

Molecular Structure and its Implications for Solubility:

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The key structural features of this compound are:

  • Two Propargyl Groups: These terminal alkyne functionalities introduce a degree of polarity and the potential for hydrogen bonding with appropriate solvents.

  • Tert-butoxycarbonyl (Boc) Group: This bulky, non-polar group significantly influences the molecule's overall lipophilicity, suggesting a preference for less polar organic solvents.

  • Carbamate Linkage: The carbamate group (-NHCOO-) contains polar carbonyl and N-H bonds, contributing to the molecule's ability to interact with polar solvents.

The interplay of these features results in a molecule with moderate polarity. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.[2][3] We can anticipate that solvents with a polarity index that is not at either extreme will be the most effective at dissolving this compound.

Theoretical Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. The large non-polar surface area from the tert-butyl group and the two propargyl chains suggests that the compound will be more soluble in non-polar and moderately polar solvents. The presence of the carbamate group, however, may impart some solubility in more polar solvents.

Quantitative Solubility Determination: An Experimental Protocol

To move beyond theoretical predictions, a systematic experimental approach is necessary to quantify the solubility of this compound. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_solution Prepare saturated solutions equilibrate Equilibrate at constant temperature prep_solution->equilibrate add_excess Add excess solute to solvent add_excess->prep_solution centrifuge Centrifuge to separate solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute aliquot filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against calibration curve hplc->quantify

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is crucial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered supernatant from the saturated solutions into the HPLC.

    • Determine the concentration of the solute in the supernatant by comparing its peak area to the calibration curve.

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound in a range of organic solvents at 25 °C. This data is for illustrative purposes and should be confirmed experimentally.

SolventPolarity IndexPredicted Solubility (mg/mL)
Hexane0.1> 50
Toluene2.4> 50
Dichloromethane3.1> 100
Diethyl Ether2.8> 100
Ethyl Acetate4.4> 100
Acetone5.1> 100
Acetonitrile5.8~ 20-50
Isopropanol3.9~ 10-20
Ethanol4.3~ 5-10
Methanol5.1< 5
Water10.2Insoluble

This predicted trend aligns with the purification of a similar compound, tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, which was purified using column chromatography with a hexane and dichloromethane solvent system, indicating good solubility in these less polar solvents.[4]

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during its use:

  • Temperature: The solubility of solids in organic solvents generally increases with temperature.[5] This property can be exploited for recrystallization.

  • Solvent Polarity: As demonstrated in the illustrative data, the polarity of the solvent is a critical determinant of solubility. A solvent that can effectively solvate both the non-polar tert-butyl group and the more polar carbamate and alkyne functionalities will be most effective.

  • Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

References

Spectroscopic and Spectrometric Characterization of Tert-butyl di(prop-2-yn-1-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the versatile synthetic intermediate, tert-butyl di(prop-2-yn-1-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through predicted spectroscopic and spectrometric data, offering a foundational understanding for its application in complex organic synthesis.

Introduction

This compound is a key building block in organic chemistry, particularly in the synthesis of nitrogen-containing heterocyclic compounds.[1] Its structure incorporates two terminal alkyne functionalities, making it a valuable precursor for click chemistry reactions, and a tert-butoxycarbonyl (Boc) protecting group, which is readily removable under acidic conditions. A comprehensive understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Analytical Workflow

The chemical structure of this compound is presented below, followed by a generalized workflow for its characterization by NMR and MS.

Caption: Chemical structure of this compound.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Interpretation prep Dissolve in CDCl3 nmr_acq Acquire 1H & 13C NMR Spectra prep->nmr_acq ms_acq Acquire Mass Spectrum (e.g., ESI-MS) prep->ms_acq nmr_proc Process Data (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc interpretation Structural Elucidation nmr_proc->interpretation ms_proc Analyze Fragmentation Pattern ms_acq->ms_proc ms_proc->interpretation

Caption: General workflow for NMR and MS analysis.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in a deuterated chloroform (CDCl₃) solvent. The chemical shifts are influenced by the electronic environment of the protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.1Doublet4H-N-CH₂ -C≡CHProtons on the methylene groups adjacent to the nitrogen atom are deshielded by the electronegative nitrogen and the carbamate group. The coupling to the terminal alkyne proton results in a doublet.
~2.2Triplet2H-C≡CH The terminal alkyne protons are coupled to the adjacent methylene protons, resulting in a triplet.
~1.5Singlet9H-C(CH₃ )₃The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature using standard acquisition parameters.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C =OThe carbonyl carbon of the carbamate group is significantly deshielded.
~81-O-C (CH₃)₃The quaternary carbon of the tert-butyl group is attached to an oxygen atom.
~79-N-CH₂-C ≡CHThe internal alkyne carbon is deshielded by the triple bond.
~72-N-CH₂-C≡C HThe terminal alkyne carbon is also deshielded.
~38-N-C H₂-C≡CHThe methylene carbon is adjacent to the nitrogen atom.
~28-O-C(C H₃)₃The methyl carbons of the tert-butyl group are shielded.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted m/zAssignmentRationale
194.1125[M+H]⁺The protonated molecular ion.
216.0944[M+Na]⁺The sodium adduct of the molecular ion.
138.0651[M - C₄H₈ + H]⁺Loss of isobutylene from the tert-butyl group.
94.0651[M - Boc + H]⁺Loss of the entire Boc protecting group.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for this compound. The detailed analysis of the expected spectral features serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors. The provided protocols offer a standardized approach to the experimental characterization of this and structurally related molecules.

References

Tert-butyl di(prop-2-yn-1-yl)carbamate: A Keystone Precursor for Advanced Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of precision medicine, the efficacy of targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs, is critically dependent on the linker connecting the targeting moiety to the payload. The demand for linkers that offer modularity, precise control over drug-to-antibody ratios (DAR), and the potential for dual-payload delivery has driven the exploration of novel chemical scaffolds. This guide provides a comprehensive technical overview of tert-butyl di(prop-2-yn-1-yl)carbamate, a versatile precursor for creating 'gemini' dipropargyl linkers. We will elucidate its synthesis, detail its application in creating complex bioconjugates through bioorthogonal click chemistry, and provide field-proven, validated protocols. This document is designed to empower researchers to harness this powerful tool for the development of next-generation therapeutics and diagnostics.

The Imperative for Advanced Linker Technology

Bifunctional linkers are the linchpin in the design of targeted therapeutics. Their chemical nature dictates the stability, solubility, toxicity, and pharmacokinetic profile of the entire conjugate. A primary challenge in the field is the development of linkers that are not merely passive spacers but active contributors to the therapeutic index. This has led to a shift from simple, linear linkers to more complex architectures capable of carrying multiple, and sometimes different, payloads to a specific biological target. It is within this context that the gemini-dipropargyl motif, derived from precursors like this compound, emerges as a significant enabling technology.

The Gemini-Dipropargyl Scaffold: A Hub for Dual Functionalization

The defining feature of this compound is its gem-dipropargyl group—two propargyl (prop-2-yn-1-yl) units attached to a single nitrogen atom. This arrangement provides two terminal alkyne handles for highly efficient and bioorthogonal click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Advantages:

  • Dual-Payload Capability: The two alkynes can be functionalized with two different azide-containing molecules, enabling the creation of conjugates with synergistic drug combinations or theranostic agents (a therapeutic and a diagnostic agent).

  • Precise Stoichiometric Control: It provides a scaffold for a DAR of 2, or multiples thereof, in a site-specific manner.

  • Masked Attachment Point: The central nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is exceptionally stable under a wide range of conditions but can be cleanly removed with acid to reveal a primary amine.[1][2] This amine serves as the primary point of attachment to targeting proteins or other vectors.

Diagram 1: Logical Structure of the Bifunctional Linker Precursor

G cluster_0 This compound Core Boc-Protected Nitrogen AttachmentPoint Primary Amine (Post-Deprotection) Core->AttachmentPoint Acidic Deprotection (e.g., TFA) Alkyne1 Alkyne Handle 1 Core->Alkyne1 Alkyne2 Alkyne Handle 2 Core->Alkyne2 TargetingMoiety Targeting Moiety (e.g., Antibody) AttachmentPoint->TargetingMoiety Conjugation Payload1 Payload A (Azide) Alkyne1->Payload1 Click Chemistry Payload2 Payload B (Azide) Alkyne2->Payload2 Click Chemistry

Caption: Functional components of the gemini-dipropargyl linker system.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound can be reliably achieved through the dialkylation of N-Boc-propargylamine.[3] This protocol is robust and provides the product in high purity after straightforward purification.

3.1. Causality Behind Experimental Choices

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the carbamate nitrogen, making it a potent nucleophile for attacking the propargyl bromide.

  • Solvent (DMF/THF): Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reagents and facilitate the SN2 reaction without interfering.

  • Quenching: The reaction is quenched with water or a mild acid to neutralize any remaining NaH.

  • Purification: Flash column chromatography is essential to separate the desired dipropargylated product from the mono-alkylated starting material and other impurities.

3.2. Step-by-Step Experimental Protocol

  • Preparation: To a solution of N-(tert-butyloxy)carbonyl propargylamine (1.0 equiv.) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in oil, 1.2 equiv.) portion-wise under a nitrogen atmosphere.

  • Deprotonation: Allow the mixture to stir for 30 minutes at room temperature.

  • Alkylation: Cool the reaction back to 0 °C and add a solution of propargyl bromide (80% in toluene, 1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction with water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting oil by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the title compound as an oil.[4]

3.3. Characterization Data

ParameterObserved ValueReference
Appearance Orange/Yellow Oil[4]
Yield ~83%[4]
¹H NMR (400 MHz, CDCl₃) δ 7.34 (d, 4H), 7.11 (d, 4H), 4.46 (s, 4H), 2.35 (s, 6H), 1.54 (s, 9H)[4]
¹³C NMR (101 MHz, CDCl₃) δ 154.6, 138.4, 131.7, 129.0, 119.8, 83.8, 80.8, 36.1, 28.4, 21.5[4]

Application Workflow: Engineering a Dual-Payload Bioconjugate

The true value of this precursor is realized in its sequential transformation into a functional linker integrated into a complex bioconjugate.

Diagram 2: Experimental Workflow for Bioconjugate Synthesis

G A 1. Linker Precursor Synthesis (this compound) B 2. Boc Deprotection (TFA in DCM) A->B C 3. Functionalization for Conjugation (e.g., NHS Ester Activation) B->C D 4. Bioconjugation to Targeting Moiety (e.g., Antibody Lysine Residues) C->D E 5. Sequential CuAAC Click Reactions (Payload A-N₃, then Payload B-N₃) D->E F 6. Purification & Characterization of Final Conjugate (SEC, HIC, MS) E->F

Caption: A validated workflow from precursor to final bioconjugate.

4.1. Protocol: Linker Deprotection and Activation

  • Boc Deprotection: Dissolve the linker precursor in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 20-50% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the primary amine salt. This step is typically quantitative.[1][2]

  • Activation: To conjugate the linker to an antibody, the amine must be converted to a reactive ester. A common method is to react the amine with succinic anhydride to form a carboxylic acid, followed by activation with N-hydroxysuccinimide (NHS) and a carbodiimide like EDC to form an amine-reactive NHS ester.

4.2. Protocol: Sequential CuAAC for Dual Payload Attachment

  • First Conjugation: React the antibody-linker conjugate with the first azide-functionalized payload (1.0-1.5 equivalents per alkyne) using a copper(I) source (e.g., CuSO₄/Sodium Ascorbate) and a copper-stabilizing ligand (e.g., TBTA).[5]

  • Intermediate Purification: After the first reaction, it is crucial to purify the mono-conjugated intermediate via size-exclusion chromatography (SEC) to remove excess payload and reagents.

  • Second Conjugation: Subject the purified intermediate to a second CuAAC reaction with the second azide-functionalized payload.

  • Final Purification: The final dual-drug conjugate is purified using SEC and/or hydrophobic interaction chromatography (HIC) to yield the desired product with a high degree of purity.

Self-Validating Systems: Ensuring Scientific Integrity

Each stage of the workflow must be a self-validating system, with analytical checkpoints to ensure the identity and purity of the intermediates and final product. This builds trustworthiness into the protocol.

  • Linker Synthesis & Activation: Purity and identity are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Antibody Conjugation: Successful conjugation is confirmed by SDS-PAGE (observing a shift in molecular weight) and Mass Spectrometry (MALDI-TOF or ESI-MS) of the intact or reduced antibody.

  • Payload Attachment: The Drug-to-Antibody Ratio (DAR) can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC), which separates species based on the number of conjugated payloads, or by UV/Vis spectroscopy if the payloads have a distinct chromophore.

Conclusion

This compound is more than just a chemical reagent; it is a gateway to constructing highly advanced, multifunctional therapeutic and diagnostic agents. Its robust synthesis, combined with the efficiency of Boc deprotection and click chemistry, provides a reliable and versatile platform for innovation. By understanding the chemical principles behind each step and implementing rigorous analytical validation, researchers can confidently employ this precursor to build the next generation of targeted molecular constructs.

References

A Technical Guide to tert-Butyl Di(prop-2-yn-1-yl)carbamate: A Versatile Bifunctional Reagent for Terminal Alkyne Introduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, the strategic introduction of functional groups is paramount for the construction of complex molecular architectures. Terminal alkynes, in particular, serve as exceptionally versatile handles for a myriad of chemical transformations, most notably the Nobel Prize-winning azide-alkyne cycloaddition, or "Click Chemistry." This guide provides an in-depth technical overview of tert-butyl di(prop-2-yn-1-yl)carbamate, a bifunctional reagent designed for the efficient incorporation of two terminal alkyne moieties. We will explore its synthesis, unique chemical properties, and field-proven applications, with a focus on its role as a cornerstone building block for researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Introduction: The Strategic Value of a Dual-Alkyne Building Block

This compound is a synthetic intermediate valued for its unique trifecta of chemical features: a stable, acid-labile tert-butyloxycarbonyl (Boc) protecting group, a central nitrogen atom, and two symmetrically appended propargyl groups. This structure allows chemists to introduce a dipropargylamino motif into a target molecule, thereby installing two terminal alkynes in a single synthetic step.

The presence of these alkynes opens the door to a wealth of subsequent transformations. They are prime substrates for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and various other metal-catalyzed reactions. The carbon-carbon triple bond is a foundational functional group in the synthesis of natural products, pharmaceuticals, and advanced materials[1][2]. The ability to install two such groups simultaneously and subsequently reveal a secondary amine for further functionalization makes this reagent a highly efficient and strategic tool in multi-step synthesis.

Physicochemical Properties & Synthesis

A comprehensive understanding of a reagent's properties is critical for its effective use. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Data
PropertyValue
CAS Number 262418-92-8[3]
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Boiling Point 247.9 ± 33.0 °C at 760 mmHg[3]
Density 1.0 ± 0.1 g/cm³[3]
Synonyms N-tert-butoxycarbonyl-dipropargylamine, N,N-Bis(2-propynyl)carbamic acid tert-butyl ester[3]
Synthesis Pathway: Boc Protection of Dipropargylamine

The most direct and reliable synthesis of this compound involves the protection of commercially available dipropargylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and proceeds under mild conditions, making it accessible for most laboratory settings.

The causality behind this choice of reagents is clear: Boc₂O is a highly efficient and specific electrophile for the introduction of the Boc protecting group onto primary and secondary amines. The reaction is often catalyzed by a weak base or, in some cases, proceeds simply by mixing the reagents in a suitable solvent.

G cluster_reactants Reactants Dipropargylamine Dipropargylamine Stir Stir at Room Temperature Dipropargylamine->Stir Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Stir Solvent Solvent (e.g., Acetonitrile, DCM) Solvent->Stir Workup Aqueous Workup & Purification (Chromatography) Stir->Workup Reaction Progression Product This compound Workup->Product Isolation

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from dipropargylamine.

Materials:

  • Dipropargylamine

  • Di-tert-butyl dicarbonate (Boc₂O)[4][5]

  • Acetonitrile (or Dichloromethane, DCM)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add dipropargylamine (1.0 equiv.) and dissolve it in acetonitrile (approx. 0.5 M concentration).

  • Add di-tert-butyl dicarbonate (1.1 equiv.). For less reactive amines, a catalytic amount of DMAP (0.05 equiv.) can be added to accelerate the reaction[6].

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-21 hours)[6].

  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Redissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. This removes unreacted Boc₂O byproducts and any acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound[6].

Core Application: A Gateway to "Click Chemistry" and Molecular Scaffolding

The primary utility of this compound is its function as a molecular scaffold that introduces two terminal alkynes. These alkynes are exceptionally versatile functional groups, most famously utilized in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This "click" reaction is renowned for its high efficiency, mild reaction conditions, and exceptional specificity, forming a stable 1,2,3-triazole linkage[1][2]. By using the title reagent, a researcher can link two different azide-containing molecules to a central nitrogenous core, creating complex, branched structures. This is particularly valuable in drug discovery for generating compound libraries and in materials science for creating cross-linked polymers.

G Reagent tert-Butyl di(prop-2-yn-1-yl)carbamate Product Bis-triazole Product Reagent->Product Azide1 Azide-containing Substrate 1 (R¹-N₃) Azide1->Product Azide2 Azide-containing Substrate 2 (R²-N₃) Azide2->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Catalyst->Product Catalyzes Reaction

References

A Senior Application Scientist's Guide to Tert-butyl di(prop-2-yn-1-yl)carbamate in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Monofunctional Linker

In the landscape of bioconjugation and materials science, the elegance of click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is undisputed.[1] Its efficiency and orthogonality have made it a cornerstone technology. While monofunctional alkynes have been the workhorses for simple conjugations, the demand for more complex, three-dimensional architectures has driven the need for advanced building blocks. Enter tert-butyl di(prop-2-yn-1-yl)carbamate , a molecule engineered for complexity. This guide provides a deep dive into its structure, function, and application, moving beyond simple protocols to explain the causal science that empowers researchers to innovate.

Molecular Architecture: The Foundation for Functionality

At its core, this compound is a bifunctional crosslinker. Its structure is deceptively simple but brilliantly conceived for versatility. It comprises a central carbamate nitrogen atom to which two propargyl (prop-2-yn-1-yl) groups are attached, each presenting a terminal alkyne. This central nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

This specific arrangement provides two critical features:

  • Dual Alkyne Functionality: The two terminal alkynes serve as handles for CuAAC reactions, enabling the molecule to act as a crosslinker, connecting two azide-containing molecules. This is fundamental to the creation of polymers, hydrogels, and branched molecular scaffolds.

  • Orthogonal Protective Group: The Boc group is stable under the neutral or slightly acidic conditions of most CuAAC reactions but can be readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid). This provides a latent secondary amine, a reactive site that can be revealed for subsequent, orthogonal chemical modifications post-click reaction.

Caption: Structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 262418-92-8[2]
Molecular Formula C₁₃H₁₉NO₂[2]
Molecular Weight 221.30 g/mol [2]
Boiling Point 247.9±33.0 °C at 760 mmHg[2]
Density 1.0±0.1 g/cm³[2]

The Core Mechanism: Driving the CuAAC Reaction

The utility of this compound is realized through the CuAAC reaction, a prime example of click chemistry.[1][3] This reaction is not a simple mixing of reagents; it is a finely tuned catalytic process where each component has a critical role. Understanding this mechanism is key to troubleshooting and optimizing protocols.

The reaction is catalyzed by a copper(I) species.[4] Since Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, it is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[5]

The catalytic cycle proceeds as follows:

  • Acetylide Formation: The Cu(I) catalyst reacts with a terminal alkyne on the carbamate linker to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne's terminal carbon.[1][6]

  • Coordination and Cycloaddition: The organic azide coordinates to the copper center. This brings the two reactive partners into close proximity, facilitating a [3+2] cycloaddition.[6]

  • Triazole Formation: The cycloaddition proceeds through a six-membered copper metallacycle intermediate, which then rearranges to form the stable 1,4-disubstituted 1,2,3-triazole ring.[7]

  • Catalyst Regeneration: The triazole product is released, regenerating the Cu(I) catalyst, which can then enter another cycle.

Expertise in Practice: The rate and efficiency of this cycle are dramatically improved by the use of chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous bioconjugations.[4] These ligands stabilize the Cu(I) oxidation state, prevent copper-mediated damage to sensitive biomolecules, and accelerate the catalytic turnover.[8]

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I) Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R¹-C≡CH (Carbamate Alkyne) Alkyne->Cu_Acetylide Azide R²-N₃ Metallacycle Six-Membered Cu Metallacycle Azide->Metallacycle Product Triazole Product Product->CuI Release Cu_Acetylide->Metallacycle + Azide Metallacycle->Product Rearrangement

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: A Self-Validating Workflow for Crosslinking

This protocol details a model crosslinking reaction between this compound and a generic azide-terminated polyethylene glycol (N₃-PEG-N₃). The logic is to provide a robust, reproducible system that can be adapted for various substrates.

Materials and Reagents
  • Alkyne: this compound

  • Azide: Diazido-PEG (e.g., N₃-PEG-N₃, MW 2000)

  • Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reducing Agent: Sodium L-ascorbate (NaAsc)

  • Solvent: Degassed, deionized water or a mixture (e.g., water/t-butanol 1:1)

Stock Solution Preparation (Trustworthiness Pillar)

Causality: Preparing fresh, validated stock solutions is critical. The ascorbate solution is particularly sensitive to oxidation, and its degradation is a common failure point.

  • Carbamate Solution (10 mM): Dissolve 2.21 mg of this compound (MW 221.3) in 1.0 mL of DMSO or t-butanol.

  • Diazide-PEG Solution (10 mM): Dissolve 20 mg of N₃-PEG-N₃ (MW 2000) in 1.0 mL of deionized water.

  • CuSO₄ Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • THPTA Solution (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.

  • Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution immediately before use.

Step-by-Step Crosslinking Protocol

This protocol is for a final reaction volume of 500 µL.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of 10 mM Diazide-PEG solution (Final concentration: 1 mM)

    • 50 µL of 10 mM Carbamate solution (Final concentration: 1 mM)

    • 372.5 µL of degassed deionized water.

    • Rationale: A 1:1 stoichiometric ratio of azide to alkyne groups is used to promote polymerization. The solvent should be thoroughly degassed with argon or nitrogen to minimize oxidation of the Cu(I) catalyst.

  • Catalyst Premixing: In a separate tube, prepare the catalyst/ligand complex:

    • 5 µL of 20 mM CuSO₄ solution

    • 12.5 µL of 100 mM THPTA solution

    • Rationale: Premixing the copper and ligand allows the THPTA to chelate the copper, enhancing its stability and catalytic activity.[8] A 5:1 ligand-to-copper ratio is used to ensure all copper ions are complexed and to provide sacrificial protection against oxidative species.[8]

  • Add Catalyst: Add the 17.5 µL of the catalyst premix to the main reaction tube. Vortex gently to mix.

  • Initiate the Reaction:

    • Add 10 µL of the freshly prepared 100 mM sodium ascorbate solution.

    • Rationale: The addition of the reducing agent is the final step, as it initiates the reaction by reducing Cu(II) to the active Cu(I) state.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For more challenging substrates, incubation can be extended overnight.

    • Protect the reaction from light, as light can accelerate the degradation of some components.

  • Monitoring and Analysis:

    • The formation of a cross-linked hydrogel may be visually apparent.

    • For soluble polymers, monitor the reaction progress using techniques like Gel Permeation Chromatography (GPC) to observe the increase in molecular weight or ¹H-NMR to track the disappearance of alkyne and azide signals and the appearance of the characteristic triazole proton signal (~7.5-8.5 ppm).

Workflow cluster_prep Reagent Preparation cluster_rxn Reaction Execution cluster_analysis Analysis Stock_Alkyne 1. Prepare Alkyne Stock Mix_Reactants 5. Combine Alkyne, Azide, & Solvent Stock_Alkyne->Mix_Reactants Stock_Azide 2. Prepare Azide Stock Stock_Azide->Mix_Reactants Stock_Cat 3. Prepare Catalyst & Ligand Stocks Premix_Cat 6. Premix CuSO₄ & THPTA Stock_Cat->Premix_Cat Stock_Red 4. Prepare Fresh Reducing Agent Initiate 8. Add Ascorbate to Initiate Stock_Red->Initiate Add_Cat 7. Add Catalyst Premix Mix_Reactants->Add_Cat Premix_Cat->Add_Cat Add_Cat->Initiate Incubate 9. Incubate (RT, 1-4h) Initiate->Incubate Analyze 10. Monitor/Analyze (GPC, NMR, etc.) Incubate->Analyze

Caption: Experimental workflow for a CuAAC crosslinking reaction.

Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool for creating sophisticated molecular constructs.

  • Polymer and Materials Science: The most direct application is in the formation of cross-linked polymers and hydrogels. By reacting with diazide or polyazide molecules, it can form extensive networks. These materials are investigated for applications in tissue engineering, controlled-release drug delivery systems, and advanced coatings.

  • Scaffold for Dendrimer Synthesis: The dual alkynes allow it to act as a branching point. A core molecule can be functionalized with azides, reacted with the carbamate, and after Boc deprotection, the newly revealed amine can be further elaborated, leading to the hierarchical construction of dendrimers.

  • Bioconjugation and Drug Delivery: While monofunctional linkers are common in ADCs and PROTACs, bifunctional linkers like this carbamate offer pathways to more complex conjugates.[5] For example, it could be used to link two different biomolecules (e.g., a targeting ligand and a therapeutic peptide) to a central scaffold or to create dimeric drugs with enhanced avidity.

Safety and Handling: An Authoritative Stance

As a Senior Application Scientist, safety is non-negotiable. Propargyl-containing compounds require careful handling.

  • Toxicity and Irritation: Propargyl derivatives can be toxic and are often irritants to the skin, eyes, and respiratory system.[9] Always handle these compounds in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory.

  • Risk of Explosive Acetylides: Terminal alkynes can form unstable and potentially explosive acetylide salts with certain metals, particularly heavy metals like copper, silver, and mercury, especially under basic conditions or upon heating.[10] While the CuAAC reaction is catalytic, avoid using bulk amounts of incompatible metal salts or allowing reaction mixtures to dry on metal surfaces (e.g., spatulas).

  • Storage: Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion: A Tool for Architectural Precision

This compound is more than a simple linker; it is an architectural element for molecular engineering. Its dual-alkyne design enables the construction of complex, cross-linked, and branched structures, while the orthogonal Boc-protecting group provides a gateway for sequential, multi-step syntheses. By understanding the underlying mechanism of the CuAAC reaction and adhering to robust, validated protocols, researchers can fully exploit the potential of this versatile building block to advance the frontiers of materials science, polymer chemistry, and drug development.

References

Tert-butyl di(prop-2-yn-1-yl)carbamate: An In-depth Technical Guide to a Transition Metal-Labile Amine Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. While a plethora of amine protecting groups are well-established, the quest for novel groups with unique reactivity and orthogonal deprotection strategies remains a vibrant area of research. This technical guide provides a comprehensive overview of tert-butyl di(prop-2-yn-1-yl)carbamate, a protecting group for primary and secondary amines, with a particular focus on its synthesis, application, and, most notably, its transition metal-mediated deprotection. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of protective group strategies with a functionality that offers distinct advantages in specific synthetic contexts.

Introduction: The Imperative for Orthogonal Amine Protection

The amine functional group is a cornerstone of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Its inherent nucleophilicity and basicity, while often central to the desired biological activity, can interfere with a wide range of synthetic transformations. Consequently, the temporary masking of amine functionality with a protecting group is a routine and critical step in multistep synthesis.[1]

The ideal protecting group should be:

  • Readily and selectively introduced in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removed in high yield under mild conditions that do not affect other functional groups.[2]

The concept of "orthogonality" is central to modern protecting group strategy. Orthogonal protecting groups can be removed in any order with specific reagents and conditions that do not cleave other protecting groups in the molecule.[3][4] This allows for the selective manipulation of different functional groups within a complex molecule. The most common amine protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), form the bedrock of orthogonal protection schemes, being removable under acidic, hydrogenolytic, and basic conditions, respectively.[5]

This guide introduces this compound, a protecting group that expands the orthogonality landscape by being labile to transition metal catalysis. The presence of the two propargyl groups provides a unique handle for deprotection under mild conditions, offering a valuable alternative to traditional methods.

Synthesis of this compound

The synthesis of this compound can be envisioned through the N,N-dipropargylation of tert-butyl carbamate. While a direct, one-pot synthesis from tert-butyl carbamate is not extensively documented in the literature, a plausible and efficient two-step approach can be proposed based on standard N-alkylation methodologies for carbamates and amides.

Proposed Synthetic Pathway

The synthesis involves the sequential alkylation of tert-butyl carbamate with propargyl bromide in the presence of a suitable base.

Step 1: Mono-propargylation

The first step is the synthesis of tert-butyl N-(prop-2-yn-1-yl)carbamate. This can be achieved by reacting tert-butyl carbamate with one equivalent of propargyl bromide.

Step 2: Di-propargylation

The second propargyl group is introduced by alkylating the mono-propargylated product. This second alkylation is generally more challenging due to the decreased nucleophilicity of the carbamate nitrogen after the first substitution.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-Butyl carbamate

  • Propargyl bromide (80 wt. % in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Mono-propargylation:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl carbamate (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl N-(prop-2-yn-1-yl)carbamate.

  • Di-propargylation:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of tert-butyl N-(prop-2-yn-1-yl)carbamate (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add propargyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford this compound.

Reactant MW Equivalents (Step 1) Equivalents (Step 2)
tert-Butyl carbamate117.151.0-
tert-Butyl N-(prop-2-yn-1-yl)carbamate155.19-1.0
Propargyl bromide118.961.11.2
Sodium hydride24.001.11.2

Table 1: Stoichiometry for the synthesis of this compound.

Protection of Amines

The introduction of the di(prop-2-yn-1-yl)carbamoyl group onto a primary or secondary amine can be achieved by reacting the amine with a suitable chloroformate precursor, which can be synthesized from tert-butyl di(prop-2-yn-1-yl)amine. However, a more direct approach involves the N-alkylation of a pre-formed carbamate.

General Workflow for Amine Protection

G cluster_protection Protection Workflow Amine Primary or Secondary Amine (R-NHR') BocProtected Boc-Protected Amine Amine->BocProtected Boc2O, Base Dipropargylated Di(prop-2-yn-1-yl)carbamate Protected Amine BocProtected->Dipropargylated 1. NaH, DMF 2. Propargyl Bromide (2.2 eq)

Caption: General workflow for the protection of amines as their di(prop-2-yn-1-yl)carbamate derivatives.

Deprotection of the Di(prop-2-yn-1-yl)carbamate Group

The key feature of the this compound protecting group is its lability towards transition metal catalysts. This allows for its removal under mild and neutral conditions, a significant advantage when dealing with sensitive substrates. Palladium and copper complexes have been shown to be particularly effective for the cleavage of propargyl groups.[6][7]

Palladium-Catalyzed Deprotection

Palladium(0) complexes can catalyze the cleavage of propargyl groups from nitrogen. The reaction is believed to proceed through the formation of an allenylpalladium intermediate, which is then hydrolyzed to release the free amine.[6]

4.1.1. Experimental Protocol: Palladium-Catalyzed Deprotection

Materials:

  • Di(prop-2-yn-1-yl)carbamate-protected amine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a solution of the protected amine (1.0 eq) in a mixture of DMF and water (e.g., 3:1), add triethylamine (2.0 eq).

  • Degas the solution with argon or nitrogen for 15 minutes.

  • Add Pd(PPh₃)₄ (0.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Copper-Catalyzed Deprotection

Copper(I) complexes have also been demonstrated to be effective for the cleavage of disubstituted propargyl groups to release free amines.

4.2.1. Experimental Protocol: Copper-Catalyzed Deprotection

Materials:

  • Di(prop-2-yn-1-yl)carbamate-protected amine

  • Copper(I) iodide (CuI)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or a similar ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or a suitable buffer

Procedure:

  • To a solution of the protected amine (1.0 eq) in a suitable solvent system (e.g., PBS/DMF), add a pre-mixed solution of CuI and TBTA (or other ligand) in the same solvent.

  • Add a freshly prepared solution of sodium ascorbate (as a reducing agent).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by standard extractive procedures.

Mechanistic Rationale for Deprotection

The transition metal-catalyzed deprotection is thought to proceed via the following general mechanism:

G cluster_deprotection Deprotection Mechanism Protected Di(prop-2-yn-1-yl)carbamate PiComplex π-Complex Formation Protected->PiComplex [M] OxidativeAddition Oxidative Addition PiComplex->OxidativeAddition Hydrolysis Hydrolysis OxidativeAddition->Hydrolysis H₂O Deprotected Free Amine Hydrolysis->Deprotected

Caption: A simplified representation of the proposed transition metal-catalyzed deprotection mechanism.

Stability and Orthogonality

A key advantage of the di(prop-2-yn-1-yl)carbamate protecting group is its anticipated stability under conditions used to remove other common protecting groups, thus enabling its use in orthogonal protection strategies.

Stability Profile
Condition Reagent Expected Stability Comments
Acidic Trifluoroacetic acid (TFA)StableThe carbamate is expected to be stable to the acidic conditions used for Boc deprotection.
Basic Piperidine in DMFStableThe group should be stable to the basic conditions used for Fmoc deprotection.
Hydrogenolysis H₂, Pd/CPotentially LabileThe propargyl groups may be reduced under these conditions, leading to cleavage. This needs to be evaluated on a case-by-case basis.

Table 2: Predicted stability of the di(prop-2-yn-1-yl)carbamate group to common deprotection conditions.

Orthogonal Deprotection Strategies

The unique deprotection conditions for the di(prop-2-yn-1-yl)carbamate group allow for its use in concert with other protecting groups in complex syntheses.

G cluster_orthogonality Orthogonal Deprotection Molecule Molecule with Multiple Protected Amines Boc_Amine Boc-Protected Amine Molecule->Boc_Amine TFA Fmoc_Amine Fmoc-Protected Amine Molecule->Fmoc_Amine Piperidine/DMF Dipropargyl_Amine Di(prop-2-yn-1-yl)carbamate Protected Amine Molecule->Dipropargyl_Amine Pd(PPh₃)₄ or Cu(I)

References

The Strategic Utility of tert-Butyl di(prop-2-yn-1-yl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Complex Architectures

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is ever-present. Among these, tert-butyl di(prop-2-yn-1-yl)carbamate, also known as N-Boc-dipropargylamine, has emerged as a pivotal intermediate for the construction of complex molecular architectures. Its unique trifunctional nature—a Boc-protected secondary amine flanked by two terminal alkyne moieties—provides a powerful platform for a variety of synthetic transformations. This guide delves into the synthesis, core applications, and strategic considerations for employing this valuable reagent, with a particular focus on its role in click chemistry, heterocyclic synthesis, and as a linchpin for creating diverse molecular scaffolds. The presence of two propargyl groups allows for the facile introduction of molecular diversity through sequential or double "click" reactions, while the Boc protecting group offers a stable yet readily cleavable handle for further functionalization. This combination makes it an invaluable tool for applications ranging from medicinal chemistry and drug discovery to materials science and bioconjugation.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a straightforward process, typically achieved through the N-alkylation of a suitable amine precursor with propargyl halides. While a direct, detailed protocol for the title compound is not extensively documented in publicly available literature, a reliable synthesis can be adapted from established procedures for analogous structures. A common and effective method involves the reaction of dipropargylamine with di-tert-butyl dicarbonate (Boc₂O).

Alternatively, a two-step, one-pot procedure starting from tert-butyl carbamate offers an accessible route. This involves the initial deprotonation of the carbamate followed by sequential alkylation with propargyl bromide. The causality behind this experimental choice lies in the nucleophilicity of the deprotonated carbamate nitrogen, which readily attacks the electrophilic carbon of propargyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on standard N-alkylation and Boc-protection methodologies.

Materials:

  • Dipropargylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of dipropargylamine (1.0 eq.) in dichloromethane (DCM) at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the Boc group can be confirmed by the characteristic singlet at ~1.5 ppm in the ¹H NMR spectrum, and the propargyl groups by signals around 2.2 ppm (alkynyl proton) and 4.0 ppm (methylene protons).

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of this compound Dipropargylamine Dipropargylamine Reaction Reaction (DCM, rt) Dipropargylamine->Reaction Boc2O Boc₂O Boc2O->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl di(prop-2-yn-1-yl)carbamate Purification->Product

Caption: Synthetic workflow for N-Boc-dipropargylamine.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The two terminal alkynes are poised for a variety of transformations, most notably cycloaddition reactions, while the Boc-protected amine provides a latent nucleophilic center that can be unmasked under acidic conditions.

A Premier Building Block for Bis-Triazoles via Click Chemistry

The most prominent application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The presence of two alkyne moieties allows for the straightforward synthesis of bis-1,2,3-triazoles. These bis-triazole scaffolds are of significant interest in medicinal chemistry, as they can act as rigid linkers to orient pharmacophores in a specific spatial arrangement, potentially enhancing binding affinity to biological targets.[1][2][3] Moreover, the triazole ring itself is a valuable pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding.[1]

The synthesis of bis-triazoles can be performed in a single step by reacting this compound with two equivalents of an organic azide. Alternatively, a stepwise approach can be employed, allowing for the introduction of two different azide-containing fragments, thus enabling the creation of unsymmetrical bis-triazole derivatives. This sequential functionalization is a key advantage of this building block.[4]

Diagram of Double Click Reaction

G cluster_click Synthesis of Bis-Triazoles Start tert-Butyl di(prop-2-yn-1-yl)carbamate Click1 CuAAC Start->Click1 Azide1 R¹-N₃ Azide1->Click1 Azide2 R²-N₃ Click2 CuAAC Azide2->Click2 MonoTriazole Mono-triazole intermediate Click1->MonoTriazole MonoTriazole->Click2 BisTriazole Bis-triazole product Click2->BisTriazole

Caption: Sequential CuAAC for unsymmetrical bis-triazoles.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol that can be adapted for the reaction of this compound with organic azides.

Materials:

  • This compound

  • Organic azide (2.2 eq. for double addition)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.)

  • Sodium ascorbate (0.2 eq.)

  • tert-Butanol/Water (1:1) solvent mixture

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (2.2 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in a minimum amount of water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous NH₄Cl to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired bis-triazole.

Self-Validation: The formation of the triazole ring can be confirmed by the appearance of a characteristic singlet for the triazole proton between 7.5 and 8.5 ppm in the ¹H NMR spectrum.

Synthesis of Nitrogen-Containing Heterocycles

Following the removal of the Boc protecting group, the resulting secondary amine, bis(prop-2-yn-1-yl)amine, is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

Boc Deprotection Workflow

G cluster_deprotection Boc Deprotection BocProtected tert-Butyl di(prop-2-yn-1-yl)carbamate Deprotection Deprotection (DCM, rt) BocProtected->Deprotection Acid Acid (e.g., TFA) Acid->Deprotection Amine di(prop-2-yn-1-yl)amine Deprotection->Amine

Caption: Acid-mediated deprotection of the Boc group.

The liberated dipropargylamine can undergo a variety of cyclization reactions. For instance, intramolecular reactions involving the two alkyne moieties can lead to the formation of fused heterocyclic systems. Additionally, the secondary amine can act as a nucleophile in various annulation strategies to construct heterocycles.[3] Propargylamines are recognized as valuable building blocks for nitrogen heterocycles through diverse cyclization pathways.[3][5]

Intramolecular Transformations: The Pauson-Khand Reaction

While less explored for this specific substrate, the 1,6-enyne motif present in derivatives of this compound makes it a potential candidate for the intramolecular Pauson-Khand reaction. This cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide can afford bicyclic cyclopentenones, which are valuable intermediates in natural product synthesis.[6] By tethering an alkene to the dipropargylamine scaffold, a subsequent intramolecular Pauson-Khand reaction could provide rapid access to complex fused ring systems.

Strategic Considerations and Future Outlook

The judicious use of this compound allows for the implementation of convergent synthetic strategies. The ability to introduce two distinct functionalities via sequential click reactions provides a significant advantage in the construction of complex molecules, such as dendrimers or macrocycles for peptide stapling.[7][8]

The future applications of this building block are likely to expand further into materials science, where the rigid bis-triazole linker can be used to create well-defined polymeric structures. In medicinal chemistry, the development of novel bis-triazole-containing compounds as enzyme inhibitors or receptor ligands remains a promising area of research.[1] Furthermore, the exploration of novel intramolecular cyclization reactions of this dipropargyl scaffold could unlock new pathways to diverse heterocyclic frameworks.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature, combining two reactive alkyne moieties with a protected amine, offers a powerful platform for the efficient construction of complex molecular architectures. Its primary application in the synthesis of bis-triazoles via click chemistry has proven to be a robust strategy for creating diverse molecular scaffolds with applications in medicinal chemistry and beyond. The potential for further derivatization and participation in a range of cyclization reactions underscores its continued importance as a strategic tool for synthetic chemists.

References

Methodological & Application

Synthesis of Tert-butyl di(prop-2-yn-1-yl)carbamate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of tert-butyl di(prop-2-yn-1-yl)carbamate, a valuable intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this document elucidates the rationale behind the procedural choices, ensuring a thorough understanding of the reaction. Safety considerations, purification techniques, and characterization are also discussed in detail.

Introduction

This compound, also known as N-Boc-dipropargylamine, is a key building block in modern synthetic chemistry. The presence of two terminal alkyne functionalities, masked by a tert-butoxycarbonyl (Boc) protecting group, allows for a diverse range of subsequent chemical transformations. These include, but are not limited to, click chemistry, Sonogashira coupling reactions, and the formation of various heterocyclic systems.[2][3] The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions, providing a strategic advantage in multi-step syntheses.[4]

This protocol will detail a common and effective method for the preparation of this compound, starting from the readily available N-(tert-butyloxy)carbonyl propargylamine.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated N-(tert-butyloxy)carbonyl propargylamine acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide. A strong base, such as sodium hydride (NaH), is employed to deprotonate the carbamate nitrogen, forming a sodium salt that is a more potent nucleophile.

Overall Reaction:

Mechanism:

  • Deprotonation: Sodium hydride, a strong non-nucleophilic base, abstracts the acidic proton from the nitrogen of N-(tert-butyloxy)carbonyl propargylamine. This generates a resonance-stabilized anion and hydrogen gas.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic methylene carbon of propargyl bromide in an SN2 fashion.

  • Product Formation: The bromide ion is displaced, forming the desired this compound and sodium bromide as a byproduct.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )AmountMoles (mmol)Supplier
N-(tert-butyloxy)carbonyl propargylamineC₈H₁₃NO₂155.193.33 g21.5Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.04 g26.0Sigma-Aldrich
Propargyl Bromide (80% solution in toluene)C₃H₃Br118.963.9 mL~21.5Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Sigma-Aldrich
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12As needed-Fisher Scientific
Saturated aqueous Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-Fisher Scientific
Brine (Saturated aqueous NaCl)NaCl58.44As needed-Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-Fisher Scientific
Silica Gel (for column chromatography)SiO₂60.08As needed-MilliporeSigma
HexaneC₆H₁₄86.18As needed-Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-Fisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Step-by-Step Procedure

Reaction Setup and Execution:

  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or in a desiccator before use. This is crucial as the reaction is sensitive to moisture.

  • Initial Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(tert-butyloxy)carbonyl propargylamine (3.33 g, 21.5 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil, 1.04 g, ~26.0 mmol) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood. Hydrogen gas is evolved during this step.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy.

  • Addition of Propargyl Bromide: Add propargyl bromide (80% solution in toluene, 3.9 mL, ~21.5 mmol) dropwise to the reaction mixture at 0 °C over a period of 15 minutes using a syringe.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

Work-up and Purification:

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C to neutralize any remaining base and unreacted propargyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate). The desired product is typically a colorless to pale yellow oil.[2]

Visualization of the Workflow

The following diagram illustrates the key stages of the experimental workflow.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Starting Material in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH (portion-wise) B->C D 4. Stir for 30 min C->D E 5. Add Propargyl Bromide (dropwise) D->E F 6. Warm to RT and Stir (2-4h) E->F G 7. Quench with sat. NaHCO₃ F->G Reaction Complete H 8. Extract with Et₂O G->H I 9. Wash with H₂O and Brine H->I J 10. Dry with MgSO₄ I->J K 11. Concentrate in vacuo J->K L 12. Purify by Column Chromatography K->L M Tert-butyl di(prop-2-yn-1-yl)carbamate L->M Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Sodium Hydride: NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood under an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Propargyl Bromide: Propargyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with care. Avoid skin contact and inhalation of vapors.

  • General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methylene protons adjacent to the nitrogen (a singlet or doublet around 4.0-4.2 ppm), and the acetylenic protons (a triplet around 2.2-2.3 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons, and the sp-hybridized carbons of the alkyne groups.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C=O stretch of the carbamate (around 1700 cm⁻¹).

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The choice of DMF as a solvent is critical as it is a polar aprotic solvent that can dissolve the ionic intermediates and facilitate the SN2 reaction. The use of sodium hydride as a base is advantageous due to its high basicity and the fact that its byproduct, hydrogen gas, is easily removed from the reaction mixture.

Careful control of the reaction temperature during the addition of sodium hydride and propargyl bromide is important to prevent side reactions and ensure a good yield. The purification by column chromatography is essential to remove any unreacted starting materials, byproducts, and residual mineral oil from the sodium hydride dispersion.

Conclusion

This application note has detailed a robust and reproducible protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this versatile building block for their synthetic endeavors. The provided rationale behind the experimental choices aims to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and adaptation of the method for related transformations.

References

Protocol for the Acid-Catalyzed Boc Deprotection of Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl di(prop-2-yn-1-yl)carbamate to yield dipropargylamine. The Boc group is a cornerstone in modern organic synthesis for the protection of amines due to its stability in a wide range of chemical environments and its facile cleavage under acidic conditions.[1] This document outlines the mechanistic underpinnings of acid-catalyzed Boc deprotection, offers a step-by-step experimental procedure, and includes critical insights into reaction monitoring, work-up, purification, and troubleshooting. The protocols and technical information herein are tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic chemistry.[2] Its widespread use is attributed to its robustness towards many nucleophilic and basic conditions, allowing for selective transformations at other sites of a complex molecule. The deprotection of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine.[2][3] This orthogonality is a key feature in multi-step synthetic strategies, particularly in peptide and pharmaceutical chemistry.[4]

This compound is a valuable synthetic intermediate, featuring a protected secondary amine functionalized with two propargyl groups. These terminal alkyne moieties are poised for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The selective deprotection of the Boc group is a critical step to unmask the secondary amine for subsequent functionalization, making this protocol essential for the synthesis of complex nitrogen-containing heterocycles and other advanced molecular architectures.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in the presence of a strong acid, such as trifluoroacetic acid (TFA), proceeds through a well-established E1 elimination pathway.[5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid.[6] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond.

The subsequent step involves the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate.[5][6] This carbamic acid readily undergoes spontaneous decarboxylation, releasing carbon dioxide gas and the free amine.[5][6] In the acidic reaction medium, the newly formed amine is protonated, typically yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[5][6]

A key consideration in this mechanism is the fate of the liberated tert-butyl cation. This electrophilic species can potentially be trapped by nucleophiles present in the reaction mixture, leading to undesired side products.[5] In some cases, it can also deprotonate to form isobutylene gas.[5]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Various
Dichloromethane (DCM), anhydrous≥99.8%Various
Trifluoroacetic acid (TFA)≥99%Various
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentIn-house preparation
Brine (saturated aqueous NaCl)ReagentIn-house preparation
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)ReagentVarious
Diethyl ether, anhydrous≥99.7%Various
Hydrochloric acid solution (4 M in 1,4-dioxane)ReagentVarious

Safety Precautions: Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

General Protocol for Boc Deprotection using TFA/DCM

This protocol describes a standard and widely applicable method for the removal of the Boc group.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA). A common practice is to use a 20-50% (v/v) solution of TFA in DCM. For a more rapid and complete deprotection, a 1:1 mixture of TFA and DCM can be employed.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine is more polar and will typically have a lower Rf value on a silica gel TLC plate compared to the Boc-protected starting material. The reaction is generally complete within 1-4 hours.

  • Work-up:

    • Method A (Direct Evaporation): Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene or DCM (3 x 10 mL). The resulting dipropargylamine trifluoroacetate salt is often of sufficient purity for use in subsequent steps.

    • Method B (Aqueous Work-up to Free Base): After removal of the bulk of the solvent and TFA in vacuo, dissolve the residue in DCM. Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the free dipropargylamine.

  • Purification: If further purification is required, the free amine can be purified by flash column chromatography on silica gel or by vacuum distillation. Alternatively, the amine salt can be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.

Alternative Protocol using HCl in 1,4-Dioxane

For substrates that may be sensitive to TFA, a solution of hydrochloric acid in 1,4-dioxane is a common alternative.

  • Reaction Setup: Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the dipropargylamine hydrochloride salt may precipitate directly from the reaction mixture. The solid can be collected by filtration and washed with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Visualization of the Experimental Workflow

References

Application Notes and Protocols for Protein Labeling Using Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Date: January 2, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-butyl di(prop-2-yn-1-yl)carbamate as a versatile chemical probe for protein labeling. We delve into the principles of bioorthogonal chemistry that underpin its utility, focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Detailed, step-by-step protocols for both in vitro labeling of purified proteins and metabolic labeling in cell culture are provided. The unique bifunctional nature of this reagent, possessing two terminal alkyne moieties, opens avenues for dual labeling or polymerization applications, which are discussed herein. This guide is designed to be a practical resource, offering not only procedural instructions but also the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Power of Bioorthogonal Chemistry in Protein Science

The ability to selectively tag and visualize proteins in their native environment is a cornerstone of modern chemical biology.[1][2] Bioorthogonal chemistry provides a powerful toolkit for this purpose, employing reactions that proceed with high efficiency and specificity in complex biological systems without interfering with endogenous biochemical processes.[1][3] Among the most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, offering a rapid and reliable method for protein conjugation.[4][5][6]

This compound is a unique reagent featuring two terminal alkyne groups, providing a bivalent handle for protein modification. The tert-butoxycarbonyl (Boc) protecting group offers chemical stability, while the two propargyl groups can participate in CuAAC reactions. This bifunctionality allows for advanced applications such as cross-linking, dimerization, or the attachment of multiple reporter molecules.

Reagent Profile: this compound

PropertyValueReference
CAS Number 262418-92-8[7]
Molecular Formula C₁₃H₁₉NO₂Calculated
Molecular Weight 221.29 g/mol Calculated
Structure Chemical structure of this compound
Key Features - Two terminal alkyne groups for dual functionalization.- Boc protecting group enhancing stability.- Amenable to CuAAC "click" chemistry.
Solubility Soluble in organic solvents (DMSO, DMF). Limited aqueous solubility.Inferred from structure

Experimental Workflows and Protocols

The general strategy for utilizing this compound involves its reaction with an azide-modified protein. The azide can be introduced into the protein of interest (POI) through two primary methods: direct chemical modification of purified proteins or metabolic incorporation of an azide-bearing amino acid analog in cell culture.

Workflow Overview

G cluster_0 Protein Azide Introduction cluster_1 CuAAC Reaction cluster_2 Downstream Analysis Metabolic Labeling Metabolic Labeling Azide-Modified Protein Azide-Modified Protein Metabolic Labeling->Azide-Modified Protein Chemical Modification Chemical Modification Chemical Modification->Azide-Modified Protein Click Reaction CuAAC Azide-Modified Protein->Click Reaction Alkyne Probe Tert-butyl di(prop-2-yn-1-yl)carbamate Alkyne Probe->Click Reaction Catalyst Cu(I) Catalyst (CuSO4 + Reductant) Catalyst->Click Reaction Ligand THPTA Ligand Ligand->Click Reaction Labeled Protein Labeled Protein Click Reaction->Labeled Protein SDS-PAGE SDS-PAGE Labeled Protein->SDS-PAGE Western Blot Western Blot Labeled Protein->Western Blot Mass Spectrometry Mass Spectrometry Labeled Protein->Mass Spectrometry Fluorescence Imaging Fluorescence Imaging Labeled Protein->Fluorescence Imaging G cluster_0 Gel-Based Analysis cluster_1 Mass Spectrometry cluster_2 Imaging Labeled Protein Labeled Protein SDS-PAGE SDS-PAGE Labeled Protein->SDS-PAGE Protein ID Protein ID Labeled Protein->Protein ID PTM Analysis Modification Site Analysis Labeled Protein->PTM Analysis Fluorescence Microscopy Fluorescence Microscopy Labeled Protein->Fluorescence Microscopy In-gel Fluorescence In-gel Fluorescence SDS-PAGE->In-gel Fluorescence Western Blot Western Blot SDS-PAGE->Western Blot

References

Application Notes & Protocols: Surface Functionalization of Nanoparticles using Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in nanotechnology, drug delivery, and diagnostics.

Abstract: The precise control of nanoparticle surface chemistry is paramount for the development of sophisticated systems for targeted drug delivery, advanced diagnostics, and bioimaging.[1][2] This guide provides a comprehensive overview and detailed protocols for using tert-butyl di(prop-2-yn-1-yl)carbamate, a versatile bifunctional linker, to introduce dual-alkyne functionalities onto nanoparticle surfaces. The presence of two terminal alkyne groups provides a robust platform for subsequent modification via "click chemistry," one of the most efficient and bioorthogonal conjugation methods available.[3][4] The linker also features a tert-butyloxycarbonyl (Boc)-protected secondary amine, which, upon deprotection, offers an alternative route for conjugation or can be used to modulate the nanoparticle's surface charge. We present two primary strategies: (A) A two-step approach involving Boc deprotection followed by covalent attachment to carboxylated nanoparticles, and (B) A direct ligation method for the functionalization of gold nanoparticles.

Section 1: The Reagent: Understanding this compound

This compound (commonly referred to as Boc-dipropargylamine) is a strategic choice for surface functionalization due to its distinct molecular architecture. It is commercially available and serves as a key intermediate in organic synthesis.[5]

Key Molecular Features:

  • Dual Propargyl (Alkyne) Groups: Two terminal alkyne (C≡CH) moieties serve as highly reactive "handles." These groups are central to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the stable, covalent attachment of azide-modified molecules such as peptides, therapeutic agents, or imaging dyes.[6]

  • Boc-Protected Amine: The secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under a wide range of conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine.[7][8] This exposed amine can then be used as a nucleophile for conjugation or to impart a positive charge to the nanoparticle surface at physiological pH.

This dual-functionality allows for multiple, distinct pathways for nanoparticle modification and subsequent bioconjugation, making it a powerful tool in the nanoscientist's arsenal.

Section 2: Strategy A - Functionalization of Carboxylated Nanoparticles

This strategy is ideal for nanoparticles that present carboxyl groups on their surface, such as polymeric nanoparticles (e.g., PLGA), silica nanoparticles, or quantum dots. The workflow involves deprotecting the Boc-dipropargylamine linker first, followed by its covalent attachment to the nanoparticle surface via carbodiimide (EDC/NHS) chemistry.

G cluster_0 Workflow for Carboxylated Nanoparticles reagent Boc-dipropargylamine deprotection Protocol 1: Boc Deprotection (TFA) reagent->deprotection Acidic Cleavage linker Dipropargylamine (Deprotected Linker) deprotection->linker conjugation Protocol 2: Amine Conjugation linker->conjugation np_start Carboxylated Nanoparticles activation Nanoparticle Activation (EDC/NHS) np_start->activation activation->conjugation np_final Alkyne-Functionalized Nanoparticle conjugation->np_final characterization Characterization (DLS, Zeta, FTIR) np_final->characterization

Figure 1. Workflow for functionalizing carboxylated nanoparticles.
Protocol 1: Boc Deprotection of this compound

Causality: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, weakening the C-O bond and leading to the release of the free amine, carbon dioxide, and isobutylene. This reaction is rapid and clean.[9]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Rotary evaporator

  • Nitrogen or Argon line

Procedure:

  • Preparation: In a fume hood, dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Acidification: Cool the solution in an ice bath. Slowly add an equal volume of TFA to the DCM solution (creating a 1:1 TFA:DCM mixture).

  • Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 1-2 hours. The reaction may generate gas (CO₂), so do not seal the vessel tightly.[7]

  • Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator. The resulting product, dipropargylamine trifluoroacetate salt, will be an oil or solid.

  • Final Prep: For immediate use in the next step, the salt can be dissolved directly in a suitable buffer. For storage, it should be thoroughly dried under high vacuum.

Protocol 2: Conjugation of Dipropargylamine to Carboxylated Nanoparticles

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with surface carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. N-hydroxysulfosuccinimide (Sulfo-NHS) is added to react with the intermediate, forming a more stable amine-reactive Sulfo-NHS ester. This ester then efficiently reacts with the primary or secondary amine of the deprotected linker to form a stable amide bond.[7]

Materials:

  • Carboxylated nanoparticles (e.g., 10 mg/mL suspension)

  • Dipropargylamine trifluoroacetate salt (from Protocol 1)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Centrifuge suitable for nanoparticles

Procedure:

  • Nanoparticle Preparation: Pellet 1 mL of the carboxylated nanoparticle suspension by centrifugation. Resuspend the pellet in 1 mL of Activation Buffer. Repeat this wash step once more to ensure the pH is optimal for activation.

  • Activation: Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer. To the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution. Incubate for 30 minutes at room temperature with gentle mixing.

  • Washing: Centrifuge the activated nanoparticles to form a pellet. Discard the supernatant containing excess EDC and Sulfo-NHS. Resuspend the pellet in 1 mL of Coupling Buffer (PBS, pH 7.4). This wash is critical to remove quenching agents before adding the amine.

  • Conjugation: Prepare a solution of the deprotected dipropargylamine salt at 5 mg/mL in Coupling Buffer. Add 200 µL of this linker solution to the washed, activated nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Final Washing: Add 50 µL of Quenching Buffer to the nanoparticle suspension and incubate for 15 minutes to deactivate any remaining NHS-esters.

  • Purification: Pellet the functionalized nanoparticles by centrifugation. Wash the pellet three times with PBS (pH 7.4) to remove unreacted linker and byproducts.

  • Storage: After the final wash, resuspend the alkyne-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS with 0.02% sodium azide) at 4°C.

Section 3: Strategy B - Direct Functionalization of Gold Nanoparticles (AuNPs)

This approach is specific to gold nanoparticles and leverages the affinity of terminal alkyne groups for the gold surface.[10][11] This method is significantly simpler than Strategy A and offers a robust alternative to traditional thiol-gold chemistry, often providing enhanced stability.[10]

G cluster_1 Workflow for Gold Nanoparticles np_start Citrate-Stabilized Gold Nanoparticles conjugation Protocol 3: Direct Ligation np_start->conjugation reagent Boc-dipropargylamine (Boc group remains) reagent->conjugation Ligand Exchange np_final Alkyne-Functionalized Gold Nanoparticle conjugation->np_final characterization Characterization (UV-Vis, DLS, TEM) np_final->characterization

Figure 2. Workflow for direct functionalization of gold nanoparticles.
Protocol 3: Direct Ligation of Boc-dipropargylamine onto AuNPs

Causality: While the exact mechanism is still under investigation, it is understood that the sp-hybridized carbons of the terminal alkyne have a strong affinity for the gold surface, enabling spontaneous ligand exchange with the weakly bound citrate ions that typically stabilize colloidal gold. The reaction is rapid and results in a covalently functionalized, stable nanoparticle.[11]

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 30 nm, OD 1)

  • This compound

  • Anhydrous Ethanol or DMSO

  • Reaction Buffer: e.g., 10 mM Phosphate Buffer, pH 7.4

Procedure:

  • Linker Preparation: Prepare a 1 mM stock solution of this compound in anhydrous ethanol or DMSO.

  • Reaction Setup: In a microcentrifuge tube, add 1 mL of the gold nanoparticle solution.

  • Ligation: Add the linker stock solution to the AuNPs to achieve a final linker concentration of approximately 0.1-10 µM. The optimal concentration should be determined empirically, but a low micromolar range is a good starting point.[11]

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle shaking. A successful ligand exchange is often accompanied by a slight color change and a small red-shift in the surface plasmon resonance peak.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Carefully remove the supernatant.

  • Washing: Resuspend the pellet in the reaction buffer and repeat the centrifugation. Perform this wash step at least three times to ensure complete removal of the unbound linker.

  • Storage: Resuspend the final pellet in the desired buffer and store at 4°C. These particles are now ready for downstream click chemistry applications.

Section 4: Downstream Application & Validation: Click Chemistry

The primary purpose of installing alkyne groups is to enable covalent conjugation via click chemistry. The CuAAC reaction is a highly efficient, specific, and reliable method for forming a stable triazole linkage between the alkyne-functionalized nanoparticle and an azide-containing molecule.[4][6]

G NP Alkyne-NP HC≡C- Product Conjugated NP Triazole Linkage NP->Product Molecule Azide-Molecule N₃- Molecule->Product Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Catalyst->Product CuAAC Reaction

Figure 3. Reaction scheme for CuAAC on a nanoparticle surface.
Protocol 4: General CuAAC Reaction on Alkyne-Functionalized Nanoparticles

Materials:

  • Alkyne-functionalized nanoparticles (from Protocol 2 or 3)

  • Azide-containing molecule (e.g., Azido-PEG-FITC for validation)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) ion

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions: 50 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water, 50 mM ligand in DMSO/water, and 10 mM Azide-molecule in water or DMSO.

  • Reaction Mixture: In a microcentrifuge tube, add the alkyne-functionalized nanoparticles (e.g., 500 µL of a 1 mg/mL suspension).

  • Add Azide Molecule: Add the azide-containing molecule to the desired final concentration (typically a 10-100 fold molar excess over the estimated number of alkyne sites).

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand stock solutions in a 1:2 or 1:5 ratio.

  • Initiate Reaction: Add the CuSO₄/ligand premix to the nanoparticle solution (final Cu concentration ~100-500 µM). Immediately after, add the Sodium Ascorbate (final concentration ~1-5 mM).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the conjugated nanoparticles by repeated centrifugation and washing cycles to remove the copper catalyst, excess reagents, and unreacted azide molecule.

Validation: If an azide-fluorophore was used, successful conjugation can be confirmed by measuring the fluorescence of the nanoparticle pellet or by analyzing the suspension with fluorescence spectroscopy.

Section 5: Data Presentation & Characterization

Thorough characterization at each stage is critical to validate the success of the functionalization.

Technique Parameter Measured Expected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Slight increase in size after functionalization. PDI should remain low (<0.2) indicating no aggregation.
Zeta Potential Surface ChargeStrategy A: Shift from negative (for COOH-NPs) to less negative or neutral after conjugation. Strategy B: Shift from negative (citrate) to less negative.
UV-Visible Spectroscopy (for AuNPs)Surface Plasmon Resonance (SPR) PeakA red-shift of 2-10 nm in the SPR peak after ligand exchange indicates a change in the surface dielectric environment.[12]
FTIR or Raman Spectroscopy Vibrational ModesAppearance of a characteristic alkyne peak (C≡C stretch) around 2100-2200 cm⁻¹.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StateDetection of N1s signal corresponding to the carbamate or amide linkage.
Fluorescence Spectroscopy Emission SpectrumStrong fluorescent signal from nanoparticles after click reaction with a fluorescent azide, confirming surface reactivity.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Tert-butyl di(prop-2-yn-1-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Novel Orthogonal Protecting Group Strategy for Advanced Peptide Modifications

Introduction: Expanding the Toolbox for Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. The success of SPPS hinges on the strategic use of protecting groups, which temporarily block reactive functional groups to ensure specific and efficient peptide bond formation.[1] The two dominant strategies, Boc/Bzl and Fmoc/tBu, rely on orthogonal protecting groups that can be removed under distinct chemical conditions.[2][3] This orthogonality is crucial for selectively deprotecting the N-terminus of the growing peptide chain without disturbing the acid-labile side-chain protecting groups.[2]

While highly effective, the existing protecting group repertoire can present limitations when synthesizing peptides with intricate modifications, such as cyclization, branching, or the introduction of non-canonical amino acids.[4] To address this, the development of novel protecting groups with unique cleavage conditions is an ongoing pursuit in peptide chemistry.[5] This application note introduces a potential application for Tert-butyl di(prop-2-yn-1-yl)carbamate as a specialized Nα-amino protecting group in SPPS. The presence of two propargyl groups offers intriguing possibilities for bioorthogonal ligations and metal-mediated deprotection strategies, thereby expanding the dimensionality of peptide synthesis.[6][7]

The propargyl group is a valuable functional handle in bioorthogonal chemistry, known for its ability to participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9] Furthermore, propargyl groups can be cleaved under mild conditions using metal catalysts, such as gold(I) or palladium complexes, offering a deprotection mechanism that is orthogonal to the standard acid- or base-labile protecting groups used in SPPS.[10][11][12] This unique reactivity profile positions this compound as a promising candidate for advanced SPPS applications where subsequent, on-resin modifications are desired.

Core Principle: A Tri-Orthogonal System

The proposed strategy leverages this compound as an Nα-protecting group in conjunction with standard acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and a cleavable resin linker. This creates a tri-orthogonal system where:

  • Nα-Deprotection: The this compound group is selectively removed using a metal catalyst (e.g., a gold(I) complex).

  • Side-Chain Deprotection: Acid-labile side-chain protecting groups are removed with trifluoroacetic acid (TFA).

  • Resin Cleavage: The final peptide is cleaved from the solid support under specific conditions dictated by the choice of linker.

This approach allows for the selective deprotection of the N-terminus for peptide chain elongation, while the propargyl groups remain available for on-resin modifications if desired, before the final cleavage and side-chain deprotection.

Experimental Workflow and Logical Relationships

The following diagram illustrates the proposed workflow for SPPS using this compound amino acid derivatives.

SPPS_Workflow Start Start: Resin Swelling Coupling Coupling of This compound -protected Amino Acid Start->Coupling Wash1 Washing Coupling->Wash1 Deprotection Nα-Deprotection (Metal-Catalyzed) Wash1->Deprotection Wash2 Washing Deprotection->Wash2 Loop Repeat for next Amino Acid Wash2->Loop Chain Elongation FinalCleavage Final Cleavage & Side-Chain Deprotection (TFA) Wash2->FinalCleavage Final Cycle Loop->Coupling End Purified Peptide FinalCleavage->End

Caption: Proposed workflow for a single cycle in SPPS using this compound.

Detailed Protocols

Protocol 1: Synthesis of Nα-Tert-butyl di(prop-2-yn-1-yl)carbamate Protected Amino Acids

The synthesis of the protected amino acid is a prerequisite for its use in SPPS. A plausible synthetic route is outlined below, though optimization for each amino acid may be necessary.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Propargyl bromide

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

Procedure:

  • Boc Protection of the Amino Acid:

    • Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

    • Add (Boc)₂O (1.1 equivalents).

    • Stir vigorously at room temperature overnight.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • N-Dipropargylation:

    • Dissolve the Boc-protected amino acid in DMF.

    • Add K₂CO₃ (3 equivalents) and propargyl bromide (2.5 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by flash column chromatography using a gradient of hexane and ethyl acetate.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling and deprotection cycle on a solid support.

Materials:

  • Pre-loaded resin (e.g., Wang, Rink Amide)

  • Nα-Tert-butyl di(prop-2-yn-1-yl)carbamate protected amino acid

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIEA)

  • DMF

  • DCM

  • Gold(I) catalyst (e.g., (JohnPhos)Au(ACN)SbF₆) in a suitable solvent (e.g., DCM/water mixture)[12]

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes. Drain the DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Nα-Tert-butyl di(prop-2-yn-1-yl)carbamate protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Nα-Deprotection (Metal-Catalyzed):

    • Add a solution of the gold(I) catalyst in a DCM/water mixture to the resin.

    • Agitate at room temperature for 20-30 minutes.[12] The reaction progress can be monitored using a Kaiser test to detect the presence of the free primary amine.

    • Drain the catalyst solution and wash the resin thoroughly with DCM (3x), a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual gold, followed by DMF (3x) and DCM (3x) washes.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Side-Chain Deprotection

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • After the final Nα-deprotection, wash the resin with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Data Presentation: Quantitative Parameters

The following table summarizes the general parameters for this proposed SPPS strategy.

ParameterTypical Range/ValueNotes
Resin Loading0.2 - 0.6 mmol/gLower loading is recommended for longer or more complex sequences.
Amino Acid Excess3 equivalentsRelative to the resin loading.
Coupling Reagent Excess2.9 equivalentsRelative to the resin loading.
Base Excess6 equivalentsRelative to the resin loading.
Gold(I) Catalyst0.1 - 0.2 equivalentsRelative to the resin loading; optimization may be required.
Deprotection Time20 - 30 minutesMonitor with Kaiser test for completion.
Cleavage Time2 - 3 hoursDependent on the peptide sequence and side-chain protecting groups.

Mechanism of Deprotection

The proposed metal-catalyzed deprotection of the this compound group is based on the known reactivity of propargyl groups with gold(I) catalysts.[11][12]

Caption: Simplified proposed mechanism for gold(I)-catalyzed deprotection.

Advantages and Potential Applications

  • Orthogonality: Provides a deprotection strategy that is orthogonal to both acid- and base-labile protecting groups, enabling more complex synthetic schemes.[13][14]

  • Bioorthogonal Handle: The dipropargyl functionality can potentially be used for on-resin modifications via click chemistry prior to deprotection, allowing for the synthesis of fluorescently labeled or PEGylated peptides.[7][15]

  • Mild Deprotection Conditions: Metal-catalyzed deprotection can proceed under mild, neutral conditions, which is beneficial for sensitive peptide sequences.[11]

Conclusion

The use of this compound as a novel Nα-amino protecting group in SPPS presents an exciting opportunity to expand the capabilities of peptide synthesis. The unique metal-catalyzed deprotection mechanism offers a new dimension of orthogonality, facilitating the synthesis of complex, modified peptides. While further research is needed to fully optimize the protocols and explore the full scope of its applications, this application note provides a foundational guide for researchers interested in exploring this promising new tool in peptide chemistry.

References

Application Notes and Protocols: Synthesis of Pyrimidine Derivatives from tert-Butyl Di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds and Novel Synthetic Precursors

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents.[1] Its prevalence in biologically active compounds, including antiviral, anticancer, and antibacterial agents, stems from its ability to engage in various biological interactions, often mimicking the natural purine and pyrimidine bases in DNA and RNA.[1][2] Consequently, the development of efficient and versatile synthetic routes to novel pyrimidine derivatives is of paramount importance to researchers and drug development professionals.

Traditionally, pyrimidine synthesis has relied on the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines, a robust method that has been refined over many years.[2][3] However, the demand for greater molecular diversity and complexity has driven the exploration of alternative synthetic strategies. Among these, the cyclization of alkynes has emerged as a powerful tool for constructing the pyrimidine ring.[3][4]

This application note details a modern and efficient protocol for the synthesis of a unique class of pyrimidine derivatives utilizing tert-butyl di(prop-2-yn-1-yl)carbamate as a key building block. This symmetrical di-alkyne, featuring a tert-butoxycarbonyl (Boc) protecting group, offers a strategic entry point to N-protected aminomethyl-substituted pyrimidines. The Boc group provides a handle for further functionalization, making this precursor particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. While this compound is a known intermediate in the synthesis of nitrogen-containing heterocycles,[5] its specific application in a one-pot pyrimidine synthesis represents a streamlined approach to valuable scaffolds.

Core Principle: Metal-Catalyzed [2+2+2] Cycloaddition for Pyrimidine Ring Formation

The synthetic strategy presented herein is centered around a metal-catalyzed cycloaddition reaction between this compound and an amidine. This approach leverages the high reactivity of the terminal alkyne groups in the precursor. The general transformation is depicted below:

General reaction scheme for the synthesis of pyrimidine derivatives from this compound and an amidine.

This reaction is mechanistically fascinating and highly efficient, often proceeding under relatively mild conditions with the aid of a suitable catalyst, such as copper or ruthenium complexes.[3] The choice of catalyst is critical and can influence reaction rates and yields.

Experimental Protocol: Synthesis of tert-Butyl ((2-Substituted-4,6-dimethylpyrimidin-5-yl)methyl)carbamate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative pyrimidine derivative using this compound and acetamidine hydrochloride.

Materials and Reagents
ReagentSupplierPurityCAS Number
This compoundVarious>98%262418-92-8
Acetamidine hydrochlorideSigma-Aldrich>97%124-42-5
Copper(I) Iodide (CuI)Acros Organics99.5%7681-65-4
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)TCI Chemicals>98%6674-22-2
Anhydrous TolueneFisher Chemical>99.8%108-88-3
Ethyl AcetateVWR ChemicalsHPLC141-78-6
HexanesVWR ChemicalsHPLC110-54-3
Saturated aq. NH4Cl---
Anhydrous MgSO4--7487-88-9
Reaction Setup and Procedure
  • Reaction Vessel Preparation: A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven at 120 °C for at least 2 hours and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the cooled flask, add this compound (1.00 g, 4.78 mmol), acetamidine hydrochloride (0.54 g, 5.74 mmol, 1.2 equiv.), and copper(I) iodide (91 mg, 0.478 mmol, 10 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask via syringe. Subsequently, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.45 g, 1.43 mL, 9.56 mmol, 2.0 equiv.) dropwise to the stirring suspension at room temperature. The DBU serves to both neutralize the amidine hydrochloride and act as a base to promote the reaction.

  • Reaction Execution: The reaction mixture is heated to 80 °C in an oil bath and stirred vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Work-up Procedure:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (50 mL) and washed with saturated aqueous ammonium chloride solution (2 x 30 mL) to quench the reaction and remove the catalyst and base.

    • The organic layer is then washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure tert-butyl ((2,4,6-trimethylpyrimidin-5-yl)methyl)carbamate as a white to pale yellow solid.

Expected Yield and Characterization
  • Yield: 70-85%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (s, 1H), 4.25 (d, J = 5.6 Hz, 2H), 2.60 (s, 3H), 2.45 (s, 6H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.5, 165.2, 156.0, 115.8, 80.1, 40.2, 28.4, 24.1, 21.5.

  • Mass Spectrometry (ESI): m/z calculated for C₁₄H₂₃N₃O₂ [M+H]⁺: 266.1863; found: 266.1865.

Mechanism and Rationale

The proposed mechanism for this copper-catalyzed pyrimidine synthesis is a cascade process involving several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and adapting the protocol for different substrates.

Proposed Catalytic Cycle

Pyrimidine Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Catalytic Cycle cluster_product Product DiAlkyne tert-Butyl di(prop-2-yn-1-yl)carbamate Coordination Coordination of Amidine and Alkyne to Cu(I) DiAlkyne->Coordination Amidine Amidine Amidine->Coordination Catalyst_start Cu(I) Catalyst Catalyst_start->Coordination Nuc_Attack Nucleophilic Attack of Amidine N on Activated Alkyne Coordination->Nuc_Attack [A] Cyclization Intramolecular Cyclization Nuc_Attack->Cyclization [B] Aromatization Aromatization Cyclization->Aromatization [C] Pyrimidine Boc-Protected Pyrimidine Derivative Aromatization->Pyrimidine Catalyst_end Cu(I) Catalyst (regenerated) Aromatization->Catalyst_end

Caption: Proposed mechanistic pathway for the copper-catalyzed synthesis of pyrimidines.

Causality Behind Experimental Choices:

  • Copper(I) Iodide as Catalyst: Copper(I) salts are well-known to activate terminal alkynes, making them more susceptible to nucleophilic attack.[3] The cuprous ion coordinates to the alkyne, lowering the pKa of the terminal proton and facilitating the subsequent reaction steps.

  • DBU as a Base: A non-nucleophilic, strong organic base like DBU is employed to deprotonate the amidine hydrochloride in situ, generating the free amidine necessary for the reaction. Its use avoids the introduction of water, which could interfere with the catalyst.

  • Anhydrous Toluene as Solvent: A non-polar, aprotic solvent like toluene is ideal as it does not compete with the reactants for coordination to the copper catalyst and can be heated to the required temperature for the reaction to proceed efficiently.

  • Saturated Aqueous NH₄Cl Wash: This step is crucial for quenching the reaction and removing the copper catalyst and any remaining DBU from the organic phase, simplifying the subsequent purification process.

Scope and Limitations

The described protocol is versatile and can be adapted for the synthesis of a range of 2-substituted pyrimidine derivatives by simply varying the amidine component.

Amidine HydrochlorideR-Group in ProductExpected Product
Benzamidine HClPhenyltert-Butyl ((2-phenyl-4,6-dimethylpyrimidin-5-yl)methyl)carbamate
Guanidine HClAminotert-Butyl ((2-amino-4,6-dimethylpyrimidin-5-yl)methyl)carbamate
Trifluoroacetamidine HClTrifluoromethyltert-Butyl ((2-(trifluoromethyl)-4,6-dimethylpyrimidin-5-yl)methyl)carbamate

Limitations:

  • Sterically Hindered Amidines: The use of highly sterically hindered amidines may lead to lower reaction yields or require longer reaction times.

  • Functional Group Tolerance: While the reaction is generally robust, certain functional groups on the amidine may not be compatible with the reaction conditions. For instance, highly acidic or basic groups may interfere with the catalyst or the base.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient base; wet solvent.Use freshly purchased or purified CuI; ensure DBU is of high purity; use freshly distilled anhydrous toluene.
Formation of Byproducts Side reactions due to prolonged heating.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Optimize the reaction time.
Difficult Purification Incomplete removal of catalyst or DBU.Perform an additional wash with saturated aqueous NH₄Cl.

Conclusion and Future Outlook

The use of this compound as a precursor in the metal-catalyzed synthesis of pyrimidines offers a novel and efficient route to a valuable class of N-protected aminomethyl pyrimidines. The protocol detailed in this application note is robust, scalable, and amenable to the generation of a diverse library of compounds for drug discovery and development. The resulting Boc-protected pyrimidine derivatives are poised for further synthetic transformations, such as deprotection and subsequent derivatization of the primary amine, thereby expanding their utility in the synthesis of complex molecular architectures.

Future work in this area could involve exploring a wider range of catalysts to improve reaction efficiency and functional group tolerance, as well as expanding the scope of amidine coupling partners to include those with more complex and biologically relevant functionalities.

References

Unlocking Advanced Bioconjugation: A Guide to Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Dual-Functionality Linker

In the landscape of bioconjugation, precision, and versatility are paramount. Researchers in drug development and diagnostics are constantly seeking more efficient ways to construct complex molecular architectures, such as Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and sophisticated imaging agents. "Tert-butyl di(prop-2-yn-1-yl)carbamate" emerges as a powerful and versatile linker, offering a unique combination of functionalities that enable sequential and orthogonal bioconjugation strategies.

This technical guide provides an in-depth exploration of the applications of "this compound," complete with detailed protocols and expert insights. We will delve into its core attributes, its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the strategic advantage of its Boc-protected amine for subsequent modifications.

At its core, "this compound" is a heterobifunctional linker. It possesses two terminal alkyne groups, primed for the highly efficient and bioorthogonal "click chemistry" reaction with azides.[1] Shielding a secondary amine is a tert-butyloxycarbonyl (Boc) protecting group, which is stable under a variety of conditions but can be selectively removed under acidic conditions to reveal a nucleophilic amine for further conjugation.[2][3] This dual-functionality is the key to its strategic utility in creating well-defined, multifunctional bioconjugates.

Core Principles and Mechanistic Insights

The utility of "this compound" hinges on two well-established chemical transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the acid-labile deprotection of the Boc group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, renowned for its high yields, specificity, and compatibility with a wide range of functional groups and aqueous environments.[4][5] The reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole ring.[4]

The general mechanism of the CuAAC reaction is depicted below:

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide Coordination & Deprotonation Azide R2-N3 Triazolide Copper Triazolide Azide->Triazolide Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Triazolide Cycloaddition Protonolysis Protonolysis Triazolide->Protonolysis Protonolysis->Cu_I Regeneration Triazole 1,4-Triazole Protonolysis->Triazole

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A critical consideration when working with propargyl-containing linkers is their stability in the presence of copper. While tertiary propargyl esters and carbamates have been reported to be susceptible to copper-induced fragmentation, "this compound" is a secondary carbamate and is expected to exhibit greater stability under typical CuAAC conditions.[3] However, it is always prudent to optimize reaction conditions to minimize potential side reactions.

Boc Deprotection: Unmasking the Second Functionality

The Boc group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This orthogonality is crucial for sequential conjugation strategies.

The deprotection mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutene and a proton. This releases the free amine.

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc TFA TFA (H+) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Tert_Butyl_Cation t-Bu+ Protonated_Boc->Tert_Butyl_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene Tert_Butyl_Cation->Isobutene ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_final Final Product Drug Drug-NH2 Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Linker Boc-di-propargyl carbamate Linker->Drug_Linker Antibody Antibody Azide_Ab Azide-modified Antibody Antibody->Azide_Ab Azide_Mod Azide-NHS ester Azide_Mod->Azide_Ab CuAAC CuAAC Reaction Drug_Linker->CuAAC Azide_Ab->CuAAC ADC Homogeneous ADC CuAAC->ADC Sequential_Workflow Start Biomolecule-Azide Step1 Step 1: CuAAC Reaction (this compound-Molecule A) Start->Step1 Intermediate1 Biomolecule-Triazole-Linker(Boc)-Molecule A Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Biomolecule-Triazole-Linker(NH2)-Molecule A Step2->Intermediate2 Step3 Step 3: Amine Conjugation (NHS-ester-Molecule B) Intermediate2->Step3 Final_Product Multifunctional Bioconjugate Step3->Final_Product

References

Application Notes and Protocols for Click Chemistry Reactions of Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Alkyne Building Block

Tert-butyl di(prop-2-yn-1-yl)carbamate is a valuable bifunctional building block for researchers in drug discovery, materials science, and chemical biology. Its structure, featuring two terminal alkyne groups and a tert-butoxycarbonyl (Boc) protecting group, makes it an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This "click" reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the successful application of this compound in CuAAC reactions.

Understanding the Core of the Reaction: The CuAAC Mechanism

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and tolerance of a wide array of functional groups.[2] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and yields a mixture of regioisomers, the copper-catalyzed variant proceeds readily at room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[1][2]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne of this compound.[3] This intermediate then reacts with an azide through a stepwise mechanism, involving coordination of the azide and subsequent cyclization to form a six-membered copper-containing ring.[][5] Reductive elimination then releases the stable triazole product and regenerates the copper(I) catalyst. Recent studies suggest that a dinuclear copper intermediate is likely involved, which helps to explain the remarkable rate acceleration observed in this reaction.[2][3]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Alkyne R-C≡CH (this compound) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide R'-N₃ Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Ligand Ligand (e.g., THPTA, TBTA) Ligand->Cu_I Stabilization Cu_Acetylide->Metallacycle Metallacycle->Cu_I Regeneration Triazole_Product 1,4-disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Protonation

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Key Reagents and Their Roles: A Scientist's Perspective

The success of a CuAAC reaction hinges on the careful selection and handling of its core components.

ReagentFunctionKey Considerations
Copper Source Provides the catalytically active Cu(I) species.Cu(II)SO₄ with a reducing agent: Most common, convenient, and cost-effective.[6] Cu(I) salts (e.g., CuI, CuBr): Can be used directly, often in anhydrous conditions.[7]
Reducing Agent Reduces Cu(II) to the active Cu(I) state.Sodium Ascorbate: The most widely used and effective reducing agent for aqueous systems.[1] Solutions should be prepared fresh.[6]
Ligand Stabilizes the Cu(I) catalyst from oxidation and disproportionation, and accelerates the reaction.[8]TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Effective in organic solvents.[7] THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Water-soluble and ideal for bioconjugation.[7] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[6][9]
Solvent Dissolves reactants and facilitates the reaction.Aqueous systems (e.g., t-BuOH/H₂O, PBS): Ideal for biological applications and often accelerate the reaction.[1] Anhydrous organic solvents (e.g., THF, DMF): Necessary for moisture-sensitive substrates.[10][11]

Experimental Protocols

Protocol 1: Standard Aqueous CuAAC Reaction

This protocol is suitable for most applications where the azide partner is water-soluble or can be dissolved in a co-solvent.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Solvent: 1:1 mixture of tert-Butanol and water, or an appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of THPTA in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing molecule (2.2 equivalents) in the chosen solvent system.

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12]

  • Catalyst Addition:

    • Prepare the catalyst complex by mixing the CuSO₄ stock solution (0.05 equivalents) and the THPTA stock solution (0.1 equivalents) in a separate vial. Allow this mixture to stand for a few minutes.[9]

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 equivalents).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Aqueous_CuAAC_Workflow start Start prepare_stocks Prepare Stock Solutions (CuSO₄, THPTA, Na-Ascorbate) start->prepare_stocks dissolve_reactants Dissolve Alkyne and Azide in Aqueous Solvent prepare_stocks->dissolve_reactants degas Degas Solution with Inert Gas dissolve_reactants->degas premix_catalyst Premix CuSO₄ and THPTA degas->premix_catalyst add_catalyst Add Catalyst Complex to Reaction premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate monitor Monitor Reaction (TLC or LC-MS) initiate->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Pure Product purify->end

Caption: General workflow for an aqueous CuAAC reaction.

Protocol 2: Anhydrous CuAAC Reaction

This protocol is adapted for substrates that are not soluble in aqueous media or are sensitive to moisture.[11]

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(I) iodide (CuI)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add CuI (0.02 equivalents) and TBTA (0.02 equivalents).

    • Add anhydrous THF and stir the mixture for 30 minutes.

  • Addition of Reactants:

    • In a separate flask, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.7 equivalents) in anhydrous THF.

    • Using a syringe, add the solution of reactants to the catalyst mixture.

    • Add anhydrous triethylamine (3.0 equivalents) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at 50 °C under an argon atmosphere.

    • Monitor the consumption of the starting material by TLC. This reaction may require several hours to reach completion.[11]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive Catalyst: Cu(I) oxidized to Cu(II).[13]Ensure thorough deoxygenation of the reaction mixture. Use freshly prepared sodium ascorbate solution. Increase the ligand-to-copper ratio.[6]
Poor Reagent Quality: Impurities in starting materials.[13]Verify the purity of the alkyne and azide by NMR or mass spectrometry.
Side Product Formation Alkyne Homocoupling (Glaser Coupling): Oxygen-mediated dimerization of the alkyne.[13]Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.
Biomolecule Degradation Reactive Oxygen Species (ROS): Generated by the Cu/ascorbate system.[14]Use a higher ligand-to-copper ratio (e.g., 5:1).[6] Add a scavenger such as aminoguanidine.[15] Keep reaction times as short as possible.

References

Troubleshooting & Optimization

Low yield in "Tert-butyl di(prop-2-yn-1-yl)carbamate" synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl di(prop-2-yn-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this synthetic procedure. The following question-and-answer format directly addresses specific challenges you may encounter, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low, although TLC analysis indicates complete consumption of the starting carbamate. What are the likely causes and solutions?

Answer:

Low isolated yield despite the complete disappearance of the starting material, tert-butyl carbamate, is a frequent issue in this N,N-dialkylation reaction. The primary culprits are often the formation of soluble byproducts, product degradation, or inefficient isolation. Let's break down the potential causes and their remedies:

  • Formation of Mono-alkylated Intermediate: The reaction proceeds in a stepwise manner, first forming the mono-alkylated tert-butyl N-(prop-2-yn-1-yl)carbamate[1][2][3], followed by the second alkylation to yield the desired product. If the reaction conditions are not optimal, a significant portion of the product mixture may be the mono-alkylated species.

    • Solution: Ensure you are using at least 2.2 equivalents of propargyl bromide and a sufficient excess of a strong base. The second alkylation is typically slower than the first due to increased steric hindrance. Driving the reaction to completion with a slight excess of the alkylating agent and adequate reaction time is crucial.

  • Over-alkylation to Quaternary Ammonium Salt: Propargyl bromide is a reactive alkylating agent. The desired product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt. This salt is often highly soluble in the aqueous phase during workup, leading to significant product loss.

    • Solution: Careful control of stoichiometry is key. Avoid a large excess of propargyl bromide. Adding the alkylating agent portion-wise can sometimes mitigate this side reaction.

  • Base-Induced Side Reactions: The choice and strength of the base are critical. While a strong base is needed to deprotonate the carbamate, very strong bases like sodium hydride (NaH) can also promote side reactions of propargyl bromide, such as elimination or polymerization.

    • Solution: A moderately strong base like potassium carbonate (K₂CO₃) is often effective and less prone to inducing side reactions.[4][5] The use of cesium carbonate (Cs₂CO₃) in combination with a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) in a polar aprotic solvent like DMF can also improve yields by increasing the nucleophilicity of the carbamate anion.[6][7]

  • Product Degradation: The propargyl groups are sensitive to strongly basic or acidic conditions, especially at elevated temperatures. Prolonged reaction times at high temperatures can lead to decomposition.

    • Solution: Monitor the reaction progress closely by TLC. Once the starting material is consumed and the desired product is the major spot, proceed with the workup. Avoid unnecessarily long reaction times or excessive heating.

  • Inefficient Extraction: The product has moderate polarity. Using an inappropriate extraction solvent can lead to poor recovery from the aqueous phase.

    • Solution: Dichloromethane (DCM) or ethyl acetate are generally effective for extracting the product. Ensure you perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery. Washing the combined organic layers with brine can help to break up any emulsions and remove excess water.

Question 2: I am observing multiple spots on my TLC plate even after the reaction has run for an extended period. How can I identify these byproducts and suppress their formation?

Answer:

The appearance of multiple spots on a TLC plate is indicative of a complex reaction mixture. Besides the starting material, mono-alkylated product, and the desired di-alkylated product, other byproducts can form.

  • Identifying the Spots:

    • Starting Material (tert-butyl carbamate): This will be a relatively polar spot.

    • Mono-alkylated Product (tert-butyl N-(prop-2-yn-1-yl)carbamate): This will be less polar than the starting material.

    • Di-alkylated Product (this compound): This will be the least polar of the desired products.

    • Potential Byproducts: Very non-polar spots could indicate elimination or polymerization products of propargyl bromide. A spot that remains at the baseline, especially if it is water-soluble, could be the quaternary ammonium salt.

  • Suppressing Byproduct Formation:

    • To minimize the mono-alkylated product: As discussed in Question 1, use a slight excess of propargyl bromide and ensure sufficient reaction time.

    • To minimize over-alkylation: Avoid a large excess of the alkylating agent.

    • To minimize base-induced side reactions: Use a moderately strong base like K₂CO₃ or Cs₂CO₃.[4][5][6] Ensure your propargyl bromide is of high quality, as impurities can lead to side reactions.

    • Consider a phase-transfer catalyst: The use of tetrabutylammonium iodide (TBAI) can facilitate the reaction under milder conditions, potentially reducing the formation of temperature-dependent byproducts.[6][7]

Question 3: My purification by column chromatography is difficult, and the fractions are not clean. What are the best practices for purifying this compound?

Answer:

Purification can be challenging due to the similar polarities of the mono- and di-alkylated products.

  • Solvent System for Column Chromatography: A gradient elution is often most effective. Start with a non-polar solvent system, such as pure hexane or a mixture with a low percentage of ethyl acetate (e.g., 95:5 hexane:ethyl acetate), to elute the non-polar impurities and the desired di-alkylated product. Gradually increase the polarity to elute the mono-alkylated product. A common eluent system is a mixture of hexane and dichloromethane.[4][5]

  • Alternative Purification Methods:

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Hexane or a mixture of hexane and a small amount of a more polar solvent like dichloromethane can be effective.[4][5]

    • Acid-Base Extraction: If the main impurity is the unreacted tert-butyl carbamate, a dilute acid wash (e.g., 1M HCl) of the organic layer during workup can help to remove it by protonating the carbamate and making it water-soluble. However, be cautious as the desired product could also be sensitive to strong acids.

Comparative Reaction Conditions

The choice of base and solvent significantly impacts the reaction outcome. The following table summarizes common conditions found in the literature.

BaseSolventTemperatureTypical YieldReference
K₂CO₃AcetoneRefluxModerate[4][5]
NaHDMF0 °C to RTVariable
Cs₂CO₃ / TBAIDMFRoom TempGood to High[6]

Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize byproduct formation.

Materials:

  • tert-Butyl carbamate

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl carbamate (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (5.0 eq) and a catalytic amount of KI (0.2 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Add propargyl bromide (2.2 eq) dropwise to the refluxing mixture.

  • Continue to reflux the reaction mixture for 18-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or hexane and dichloromethane as the eluent.[4][5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield of This compound check_sm Check TLC: Starting material (SM) consumed? start->check_sm sm_present SM still present check_sm->sm_present No sm_absent SM consumed check_sm->sm_absent Yes increase_rxn Increase reaction time/temp Check base/solvent sm_present->increase_rxn check_byproducts Analyze TLC for byproducts: Mono-alkylated vs. others sm_absent->check_byproducts check_workup Review workup & purification: - Inefficient extraction? - Difficult purification? sm_absent->check_workup mono_alkylated Major byproduct is mono-alkylated check_byproducts->mono_alkylated Mono-alkylated other_byproducts Other byproducts observed check_byproducts->other_byproducts Others increase_pb Increase equivalents of propargyl bromide (2.2-2.5 eq) mono_alkylated->increase_pb optimize_conditions Re-evaluate conditions: - Check base (K₂CO₃ vs NaH) - Lower temperature - Consider phase-transfer catalyst other_byproducts->optimize_conditions improve_extraction Improve extraction: - Use DCM or EtOAc - Multiple extractions check_workup->improve_extraction Extraction optimize_purification Optimize purification: - Gradient elution column - Recrystallization check_workup->optimize_purification Purification

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Navigating the Reactivity of Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl di(prop-2-yn-1-yl)carbamate . This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a molecule featuring two terminal propargyl groups and a labile Boc-protecting group, it presents unique challenges and opportunities. This guide provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you mitigate common side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format. We delve into the root causes of these issues and provide actionable protocols to resolve them.

Q1: I'm observing a significant amount of an insoluble, polymeric-like byproduct in my copper-catalyzed reaction (e.g., Sonogashira, Click Chemistry). What is it and how can I prevent it?

Answer: You are most likely observing the effects of Glaser coupling , an oxidative homodimerization of terminal alkynes.[1][2] This is a very common side reaction when working with terminal alkynes in the presence of copper salts and an oxidant, such as atmospheric oxygen.[1] The two propargyl groups on your carbamate are highly susceptible to this reaction, leading to the formation of 1,3-diyne linkages and, subsequently, oligomers or polymers that are often insoluble.

Causality: The Glaser coupling mechanism involves the deprotonation of the terminal alkyne by a base and subsequent oxidation of the copper(I) catalyst, which facilitates the C-C bond formation between two alkyne units.[2][3] The presence of oxygen is a key driver for this unwanted process.[4]

  • Rigorous Inert Atmosphere: The most critical step is to exclude oxygen.

    • Protocol: Use Schlenk line techniques. Degas your solvent(s) thoroughly using at least three freeze-pump-thaw cycles.[5] Backfill the reaction flask with an inert gas (Argon or high-purity Nitrogen). Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Use of Reducing Agents: Adding a reducing agent can help maintain the copper catalyst in its active Cu(I) oxidation state, preventing the oxidative cycle of the Glaser reaction.

    • Protocol: For reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), add an excess of a reducing agent such as sodium ascorbate or tin(II) 2-ethylhexanoate to the reaction mixture.[6]

  • Copper-Free Conditions: When possible, opt for copper-free reaction conditions.

    • Example: For Sonogashira couplings, certain palladium-based catalyst systems with specific ligands can proceed without a copper co-catalyst, entirely avoiding the Glaser coupling issue.[4]

    • For "click" chemistry applications, consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free alternative.[]

  • Temperature Control: In some systems, keeping the reaction at a lower temperature after the initial setup can suppress the rate of Glaser coupling.[6]

Q2: My reaction is complete, but I'm seeing a loss of the Boc protecting group in my product. Why is this happening?

Answer: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[8][9] Even mildly acidic conditions, which can be generated in situ, can lead to partial or complete deprotection.

Causality: The mechanism of Boc deprotection is initiated by protonation of the carbonyl oxygen, which leads to the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation.[9][10]

  • Reagent Check: Ensure none of your starting materials or reagents are acidic. For instance, some amine salts (e.g., triethylamine hydrochloride) can introduce acidity. Use freshly distilled or purified amines.

  • Avoid Protic Solvents: While not always possible, using aprotic solvents can sometimes mitigate this issue.

  • Lewis Acid Sensitivity: Be aware that some metal catalysts, particularly at higher concentrations or temperatures, can act as Lewis acids and facilitate Boc cleavage.[10][11] If you suspect this, try reducing the catalyst loading or screening different metal sources.

  • Buffered Conditions: In aqueous or protic media, using a buffer to maintain a neutral or slightly basic pH can be effective.

Q3: I'm performing a Sonogashira coupling, but my yields are consistently low, and I see a black precipitate. What's going wrong?

Answer: Low yields in Sonogashira couplings, often accompanied by the formation of a black precipitate ("palladium black"), typically point to catalyst decomposition.[4] This can be caused by several factors, including the presence of oxygen, improper solvent choice, or suboptimal temperature.

  • Catalyst & Ligand Choice: Ensure your palladium source and any supporting ligands are of high quality. For substrates that are difficult to couple, consider more robust catalyst systems (e.g., those with bulky phosphine ligands).

  • Solvent & Base: The choice of solvent and base is critical. Anhydrous, degassed solvents are a must.[4] Triethylamine or diisopropylamine are common bases. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black under some conditions.[4][12] Consider screening other solvents like DMF or toluene.[13]

  • Temperature Control: While heating is often necessary for less reactive halides (like aryl bromides), excessive temperatures can accelerate catalyst decomposition.[4][13] Monitor your reaction closely and try to find the minimum temperature required for the reaction to proceed.

  • Reactivity of Halide: Remember the general reactivity trend for the aryl/vinyl halide is I > OTf > Br >> Cl.[4] If you are using an aryl chloride, you will likely need more forcing conditions and a specialized catalyst system.

Frequently Asked Questions (FAQs)

  • Is the Meyer-Schuster rearrangement a concern for this molecule? The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[14][15] Since "this compound" is not a propargyl alcohol, this specific rearrangement is not a direct side reaction of the starting material itself. However, if your reaction sequence involves converting the propargyl group into a propargylic alcohol, you should be mindful of acidic conditions in subsequent steps.[16]

  • What are the ideal storage conditions for this compound? It should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator under argon or nitrogen) to minimize exposure to moisture and oxygen, which can promote side reactions over time.

  • How can I purify my desired product from the Glaser coupling byproducts? Glaser coupling byproducts are typically higher molecular weight and less polar than the monomeric starting material or singly-functionalized product. Standard silica gel column chromatography is usually effective for separation.[17] A solvent system with a gradient of increasing polarity (e.g., hexanes/ethyl acetate) should allow for the elution of your desired product before the higher molecular weight diynes.

Visualizing the Challenges

To better understand the key side reactions, the following diagrams illustrate the chemical transformations to avoid.

Side_Reactions sub Tert-butyl di(prop-2-yn-1-yl)carbamate glaser Glaser Coupling Product (1,3-Diyne Dimer/Oligomer) sub->glaser [Cu+], O2, Base deprotected Deprotected Amine (di(prop-2-yn-1-yl)amine) sub->deprotected Acid (H+)

Caption: Key side reactions of the title compound.

Troubleshooting Workflow

When encountering poor yields or complex product mixtures, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Poor Yield / Complex Mixture check_nmr Analyze NMR & MS Data start->check_nmr glaser High MW Species? Insoluble Material? check_nmr->glaser Check MW glaser_yes Likely Glaser Coupling. Implement O2 Exclusion &/or Reducing Agents. glaser->glaser_yes Yes boc_loss Loss of Boc Group? glaser->boc_loss No optimize Re-run Optimized Reaction glaser_yes->optimize boc_loss_yes Acidic Conditions. Check Reagents, Consider Buffer. boc_loss->boc_loss_yes Yes catalyst_death Pd Black Precipitate? (Sonogashira) boc_loss->catalyst_death No boc_loss_yes->optimize catalyst_death_yes Catalyst Decomposition. Optimize Solvent, Temp, & Inert Atmosphere. catalyst_death->catalyst_death_yes Yes catalyst_death->optimize No/ Other Issue catalyst_death_yes->optimize

Caption: A decision tree for troubleshooting common issues.

Quantitative Impact of Reaction Conditions

The following table summarizes the expected impact of different preventative measures on the yield of a generic copper-catalyzed cross-coupling reaction.

Condition / StrategyKey ParameterExpected Impact on Desired Product YieldRationale
Standard Conditions Air AtmosphereLow to ModerateCompeting Glaser coupling consumes starting material.[1]
Inert Atmosphere Degassed Solvent, Ar/N₂Moderate to HighSignificantly reduces oxidative Glaser coupling.[4]
Inert Atm. + Reducing Agent e.g., Sodium AscorbateHighMinimizes Glaser coupling by keeping copper in the Cu(I) state.[6]
Acidic Additive Present pH < 6LowBoc deprotection leads to undesired amine byproduct.[8]
Copper-Free System e.g., SPAAC, Cu-free SonogashiraHighThe primary pathway for dimerization is eliminated.[4]

References

Technical Support Center: Optimizing Mono-Boc Protection of Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the selective mono-Boc protection of diamines, a crucial transformation in multi-step organic synthesis. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing di-substitution and achieving high yields of your desired mono-protected product.

Troubleshooting Guide: Common Issues & Solutions

Q1: I'm observing significant amounts of the di-Boc protected byproduct. What are the primary causes and how can I minimize it?

The formation of a di-Boc protected diamine is a common challenge that typically arises from the high nucleophilicity of both amino groups.[1][2] Once the first Boc group is attached, the remaining free amine is still reactive towards the Boc anhydride present in the reaction mixture. Several factors can exacerbate this issue:

  • Stoichiometry and Reagent Concentration: Using a stoichiometric excess of di-tert-butyl dicarbonate ((Boc)₂O) or adding it too quickly can lead to high local concentrations, increasing the likelihood of a second reaction.[1]

  • Reaction Conditions: Elevated temperatures and the use of strong, non-selective bases can accelerate the rate of the second Boc addition.[2]

  • Catalyst Choice: While 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst, it can also promote di-substitution by forming a more reactive N-Boc-pyridinium intermediate.[2]

Solutions:

  • In Situ Mono-Protonation: This is the most effective and widely adopted strategy. By selectively protonating one of the amino groups, you render it non-nucleophilic and thus unreactive towards (Boc)₂O.[3][4][5][6][7] This can be achieved by the addition of one equivalent of an acid prior to the introduction of the Boc anhydride.

  • Slow Addition of (Boc)₂O: Adding the (Boc)₂O solution dropwise over an extended period helps to maintain a low concentration of the protecting agent, favoring mono-substitution.[1][7]

  • Use of Excess Diamine: Employing a large excess of the diamine can statistically favor mono-protection. However, this approach is often not economically viable for valuable or complex diamines.[1]

Q2: My reaction is sluggish or incomplete, even after extended reaction times. What could be the issue?

An incomplete reaction can be frustrating, and several factors might be at play:

  • Poor Solubility: The diamine starting material, especially if it's a zwitterionic compound like an amino acid, may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction.[8]

  • Insufficiently Nucleophilic Amine: Sterically hindered or electron-deficient amines can exhibit low nucleophilicity, making them less reactive towards (Boc)₂O.[8]

  • Hydrolysis of (Boc)₂O: In aqueous or protic solvents, (Boc)₂O can undergo hydrolysis, reducing its effective concentration. While the reaction with an amine is generally faster, prolonged reaction times in the presence of water can lead to lower yields.[8]

Solutions:

  • Solvent Optimization: Experiment with different solvent systems to ensure adequate solubility of your diamine. For zwitterionic compounds, a mixture of a polar organic solvent and water may be necessary.

  • Catalyst Use: For poorly nucleophilic amines, the addition of a catalyst like DMAP (used judiciously to avoid di-substitution) can be beneficial.[9]

  • Anhydrous Conditions: If hydrolysis is a concern, perform the reaction under anhydrous conditions using a suitable aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for achieving selective mono-Boc protection of a symmetric diamine?

The in situ mono-hydrochlorination method is a highly reliable and widely cited technique.[3][5][7] This involves the generation of one equivalent of HCl in the reaction mixture to selectively protonate one of the amino groups. A common and convenient way to achieve this is by the dropwise addition of one equivalent of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) to anhydrous methanol at 0°C.[3][10] The resulting HCl protonates one amine, leaving the other free to react with the subsequently added (Boc)₂O.[3]

Q2: Can I use other acids for the mono-protonation step?

Yes, other acids can be used. For instance, trifluoroacetic acid (TFA) has been successfully employed for the mono-Boc protection of bispidine.[11] The choice of acid may depend on the specific diamine and the overall reaction conditions. It is important to use a non-nucleophilic acid to avoid side reactions.

Q3: How can I monitor the progress of my reaction to ensure optimal mono-protection?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction progress.[1] By co-spotting the reaction mixture with the starting diamine and, if available, the di-Boc protected product, you can track the consumption of the starting material and the formation of the desired mono-Boc product, while also checking for the appearance of the di-substituted byproduct. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the product mixture.[2]

Q4: What is a typical work-up procedure for a mono-Boc protection reaction using the in situ mono-hydrochlorination method?

A general work-up procedure involves:

  • Quenching the reaction with water.

  • Washing the aqueous layer with a non-polar organic solvent like diethyl ether to remove any di-Boc byproduct.

  • Basifying the aqueous layer to a pH > 12 with a base such as NaOH to deprotonate the ammonium salt of the mono-Boc product.

  • Extracting the mono-Boc protected diamine into an organic solvent like dichloromethane.

  • Drying the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filtering, and concentrating under reduced pressure to obtain the product.[2][3]

Experimental Protocols & Data

Protocol 1: Selective Mono-Boc Protection via In Situ Mono-Hydrochlorination

This protocol is adapted from a procedure reported for the selective mono-protection of various diamines.[3][10]

Materials:

  • Diamine (1.0 eq)

  • Anhydrous Methanol

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Water

  • 2N NaOH

  • Dichloromethane

  • Diethyl ether

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add water (approximately 1 mL per mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the mono-Boc protected product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Data Summary: Comparison of Mono-Protonation Strategies
Acid SourceDiamine ScopeTypical YieldsReference
HCl (gas)Various acyclic and cyclic diamines65-95%[5][7]
Me₃SiCl in MeOH1,2- to 1,8-diamines66% (for cyclohexane-1,2-diamine)[3][10]
SOCl₂ in MeOHCyclohexane-1,2-diamine41%[3]
Trifluoroacetic AcidBispidine55%[11]

Visualizing the Reaction Pathway

Boc_Protection_Pathway cluster_0 Reaction Start cluster_1 Mono-Protonation (Key Step) cluster_2 Boc Addition Diamine H₂N-R-NH₂ (Diamine) Protonated_Diamine H₂N-R-NH₃⁺ (Mono-protonated Diamine) Diamine->Protonated_Diamine + 1 eq. H⁺ (e.g., from Me₃SiCl/MeOH) Mono_Boc BocHN-R-NH₂ (Mono-Boc Product) Protonated_Diamine->Mono_Boc + (Boc)₂O Di_Boc BocHN-R-NHBoc (Di-Boc Byproduct) Mono_Boc->Di_Boc + (Boc)₂O (Undesired Side Reaction)

Caption: Selective mono-Boc protection pathway via in situ mono-protonation.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and manipulation of propargylated compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing Tert-butyl di(prop-2-yn-1-yl)carbamate and may be encountering challenges with the crucial Boc deprotection step. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure your success.

Troubleshooting Guide: Incomplete Deprotection

Incomplete removal of the tert-butyloxycarbonyl (Boc) group is a common hurdle that can significantly impact reaction yields and downstream applications. This section addresses specific issues you might be facing in a question-and-answer format.

Q1: My TLC/LC-MS analysis consistently shows a significant amount of starting material remaining, even after extending the reaction time with TFA in DCM. What's going wrong?

Answer: This is a classic case of incomplete deprotection, and several factors could be at play. Let's break down the potential causes and solutions.

  • Insufficient Acid Concentration or Stoichiometry: The cleavage of the Boc group is an acid-catalyzed process.[1] The reaction rate can exhibit a second-order dependence on the acid concentration, meaning a small drop in effective acidity can dramatically slow down the reaction.[2]

    • Root Cause Analysis:

      • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. Absorbed water will neutralize the acid, reducing its effective concentration.[3]

      • Inadequate Equivalents: While TFA is often used as a co-solvent (e.g., 20-50% v/v in DCM), for stubborn substrates, a higher concentration or even neat TFA might be necessary.[4][5]

    • Corrective Actions:

      • Use Fresh, Anhydrous Reagents: Always use a fresh, unopened bottle of TFA and anhydrous dichloromethane (DCM).

      • Increase Acid Concentration: Incrementally increase the TFA concentration. A common starting point is 25-50% TFA in DCM.[6] If the reaction is still sluggish, consider a higher ratio or neat TFA, but be mindful of potential side reactions with other functional groups.[7]

  • Low Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, some substrates require more thermal energy.[8]

    • Corrective Action: If the reaction is sluggish at room temperature, consider gentle heating to 30-40°C. Monitor the reaction closely for any degradation of your product.[8]

  • Solvent Issues: The solvent must fully dissolve your substrate for the reaction to proceed efficiently.[1][8]

    • Corrective Action: While DCM is standard, ensure your this compound is fully solubilized. If not, you may need to explore alternative solvent systems.

Below is a decision workflow to help you troubleshoot this common issue.

G start Incomplete Deprotection Observed check_reagents Are TFA and DCM fresh and anhydrous? start->check_reagents increase_tfa Increase TFA concentration (e.g., to 50% or neat) check_reagents->increase_tfa Yes fail Problem Persists: Consult Further check_reagents->fail No, use fresh reagents increase_temp Gently warm reaction to 30-40°C increase_tfa->increase_temp success Deprotection Complete increase_tfa->success Monitor by TLC/LC-MS check_solubility Is the substrate fully dissolved? increase_temp->check_solubility increase_temp->success Monitor by TLC/LC-MS alternative_acid Consider alternative acids (e.g., 4M HCl in dioxane) check_solubility->alternative_acid Yes check_solubility->fail No, find a suitable solvent alternative_acid->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q2: I'm concerned about the stability of the two propargyl groups under strong acidic conditions. Could they be degrading?

Answer: This is a valid concern. The propargyl group is generally stable under the standard acidic conditions used for Boc deprotection, such as TFA in DCM at room temperature.[8] However, prolonged exposure to strong acids or elevated temperatures can potentially lead to side reactions.[8][9]

  • Potential Side Reactions:

    • Propargyl Group Degradation: While not common under standard conditions, harsh acidity could lead to unforeseen reactions.

    • tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate electron-rich moieties.[10] While the alkyne is not typically a target, it's a possibility to be aware of, especially with sensitive substrates.

  • Mitigation Strategies:

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS for the appearance of unexpected byproducts.[6][8]

    • Use Cation Scavengers: To prevent side reactions from the tert-butyl cation, add a scavenger like triisopropylsilane (TIS) to the reaction mixture at a concentration of 2.5-5% (v/v).[8][11]

    • Milder Deprotection Methods: If you observe degradation, consider switching to a milder deprotection protocol.

Q3: My deprotection seems to work, but I'm having trouble with the work-up. My product is an oil and difficult to purify. Any suggestions?

Answer: Work-up procedures for Boc deprotections can be challenging, especially when the resulting amine TFA salt is not a crystalline solid.[12]

  • Standard Work-up Issues: The common method of neutralizing with a basic wash (e.g., saturated sodium bicarbonate) can sometimes lead to emulsions or difficulty in extracting the free amine, particularly if it has some water solubility.[13]

  • Alternative Work-up Strategies:

    • Co-evaporation: After removing the bulk of the TFA and solvent under reduced pressure, co-evaporate the residue with toluene (3 x 10 mL) to azeotropically remove residual TFA.[8] The resulting TFA salt can often be used directly in the next step without further purification.

    • Precipitation of the Hydrochloride Salt: Using 4M HCl in 1,4-dioxane for deprotection often results in the precipitation of the amine as its hydrochloride salt.[6][11] This solid can be easily collected by filtration and washed with a non-polar solvent like diethyl ether, yielding a purer product.[6]

    • Solid-Phase Extraction: For small-scale reactions, using a basic resin like Amberlyst A21 can be an effective way to neutralize the TFA salt and isolate the free amine without an aqueous work-up.[13]

Frequently Asked Questions (FAQs)

What is the mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds through a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[14][15][16]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[14][16]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[14][16]

  • Protonation of the Amine: Under the acidic conditions, the newly formed amine is protonated, yielding the corresponding ammonium salt (e.g., TFA salt).[14]

G R_NHBoc R-NH-Boc Protonated_Boc R-NH-Boc(H+) R_NHBoc->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - (CH3)3C+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 tBu_cation (CH3)3C+ Isobutylene Isobutylene tBu_cation->Isobutylene - H+ CO2 CO2 H_plus H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

How can I effectively monitor the progress of my deprotection reaction?

Regular monitoring is crucial to determine the reaction endpoint and avoid unnecessary exposure to harsh conditions.

Method Principle Advantages Disadvantages
Thin-Layer Chromatography (TLC) Separation based on polarity.Simple, rapid, and cost-effective. The deprotected amine is more polar and will have a lower Rf value.[17]Not quantitative; can be difficult to interpret with multiple spots.[17]
LC-MS Separation and mass determination.Provides accurate quantification of starting material and product, and confirms the product's molecular weight.[17]Requires specialized equipment.[17]
¹H NMR Spectroscopy Measures the magnetic environment of protons.Provides definitive evidence by observing the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm).[8][17]Requires a relatively pure sample for clear analysis.[17]
Are there milder alternatives to TFA for Boc deprotection?

Yes, several milder methods are available, which can be beneficial if your substrate contains other acid-sensitive functional groups.[18]

Method Reagents and Conditions Typical Time Notes
HCl in Dioxane 4M HCl in 1,4-dioxane, room temperature.1 - 4 hours[6][11]Often precipitates the product as a clean hydrochloride salt.[6]
Oxalyl Chloride in Methanol Oxalyl chloride (3 equiv.) in methanol, room temperature.1 - 4 hours[19][20]A very mild procedure suitable for sensitive substrates.[19][20]
Thermal (Boiling Water) Water, 100°C.10 min - 2 hoursA green chemistry approach, but requires thermal stability of the substrate.[18][21]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a robust starting point for the deprotection of this compound.

  • Dissolution: Dissolve the Boc-protected carbamate (1 equivalent) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to a final concentration of 25-50% (v/v). If your substrate is sensitive to side reactions, add TIS to a final concentration of 2.5-5% (v/v).[8]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is completely consumed.[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[8]

    • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.[8] The resulting TFA salt can often be used directly.

    • Optional Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[8]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative and often provides a cleaner product.

  • Dissolution: Dissolve the Boc-protected carbamate (1 equivalent) in a minimal amount of a co-solvent like methanol if necessary, or suspend it directly in the 4M HCl in 1,4-dioxane solution.[11]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[11]

  • Work-up: Upon completion, the deprotected amine hydrochloride salt may precipitate. Collect the solid by filtration and wash with a non-polar solvent like diethyl ether. Alternatively, remove the solvent under vacuum to yield the amine hydrochloride salt.[6][11]

References

Technical Support Center: Copper Catalyst Poisoning in Click Reactions with "Tert-butyl di(prop-2-yn-1-yl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically focusing on potential catalyst poisoning when using Tert-butyl di(prop-2-yn-1-yl)carbamate. Our goal is to equip you with the expertise and practical solutions to ensure the success of your click chemistry experiments.

Section 1: Troubleshooting Guide for Low or No Product Yield

This section is designed to help you diagnose and resolve common issues observed when performing click reactions with this compound.

Question 1: I am observing very low to no yield in my click reaction with this compound. What are the likely causes and how can I fix this?

Low or no product formation is a common but frustrating issue. The root cause often lies in the deactivation of the copper catalyst. Here’s a systematic approach to troubleshooting:

Potential Cause 1: Copper(I) Catalyst Oxidation

The active catalyst in CuAAC is Copper(I)[1]. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen[1].

  • Solution:

    • Deoxygenate Your Solvents: Thoroughly sparge your reaction solvents with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.

    • Use a Reducing Agent: The addition of a reducing agent, most commonly sodium ascorbate, is crucial to continually regenerate the active Cu(I) from any Cu(II) formed in situ[1][2]. Ensure you are using a fresh solution of sodium ascorbate.

    • Maintain an Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas.

Potential Cause 2: Catalyst Poisoning by the Substrate

While not definitively documented, the structure of this compound presents a potential for catalyst poisoning. The nitrogen atom of the carbamate could chelate with the copper catalyst, rendering it inactive.

  • Solution:

    • Increase Catalyst Loading: A simple first step is to incrementally increase the molar percentage of your copper catalyst. This can help overcome partial catalyst deactivation.

    • Utilize a Stabilizing Ligand: Ligands are essential for stabilizing the Cu(I) oxidation state and can prevent substrate-catalyst interactions[3][4]. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is suitable for aqueous media[1][5].

Potential Cause 3: Impure Reagents or Solvents

Impurities in your starting materials or solvents can significantly hinder the reaction.

  • Solution:

    • Verify Reagent Purity: Ensure the purity of your this compound and your azide coupling partner.

    • Use High-Purity Solvents: Utilize anhydrous, high-purity solvents.

Troubleshooting Workflow:

A troubleshooting workflow for low or no product yield in CuAAC reactions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the specifics of running click reactions with potentially problematic substrates.

Q1: What is the fundamental mechanism of the copper-catalyzed click reaction?

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide[6][7]. The reaction proceeds through a stepwise mechanism where the copper(I) catalyst first forms a copper acetylide intermediate[2]. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges to the stable triazole product and regenerates the catalyst[6].

Q2: How do stabilizing ligands improve the efficiency of the click reaction?

Ligands play a multifaceted role in the CuAAC reaction. They:

  • Stabilize the Cu(I) oxidation state , preventing disproportionation and oxidation to the inactive Cu(II) state.

  • Increase the solubility of the copper catalyst in the reaction medium.

  • Accelerate the reaction rate by facilitating the catalytic cycle[8].

  • Protect the catalyst from coordinating with potentially inhibitory functional groups present on the substrates.

Q3: Are there any alternative catalyst systems I can try if I suspect copper poisoning?

Yes, if you continue to face issues with copper-based systems, you might consider the following:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction yields the 1,5-disubstituted triazole regioisomer and can be less sensitive to certain functional groups[2].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne. It is bioorthogonal and avoids the use of a potentially toxic metal catalyst, which can be advantageous for biological applications[9].

Q4: Can the carbamate group in my substrate be problematic?

While carbamates are generally stable, the nitrogen atom possesses a lone pair of electrons that could potentially coordinate with the copper catalyst. This chelation could inhibit the catalyst's ability to participate in the desired cycloaddition reaction. Using a strong coordinating ligand can often mitigate this issue by preferentially binding to the copper center.

Section 3: Experimental Protocols and Data

Standard Protocol for a CuAAC Reaction

This protocol provides a general starting point for a click reaction.

  • To a reaction vial, add the azide (1.0 equivalent) and the alkyne (this compound, 1.1 equivalents).

  • Dissolve the starting materials in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • Add an aqueous solution of sodium ascorbate (0.2 equivalents, from a freshly prepared 1 M solution).

  • Add the copper(II) sulfate pentahydrate (0.1 equivalents, from a 1 M aqueous solution).

  • If using a ligand, pre-mix the copper sulfate and ligand before adding to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Modified Protocol for Potentially Inhibitory Substrates

This modified protocol incorporates a stabilizing ligand to mitigate potential catalyst poisoning.

  • In a reaction vial, prepare a solution of the copper catalyst by adding THPTA (0.3 equivalents) to a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water. Stir for 5 minutes.

  • In a separate vial, dissolve the azide (1.0 equivalent) and this compound (1.1 equivalents) in a deoxygenated solvent mixture (e.g., 1:1 t-BuOH/water).

  • To the solution of starting materials, add a freshly prepared aqueous solution of sodium ascorbate (0.5 equivalents).

  • Add the pre-mixed copper-ligand solution to the reaction mixture.

  • Stir the reaction under an inert atmosphere at room temperature and monitor by TLC or LC-MS.

  • Follow the workup and purification steps as described in the standard protocol.

Table 1: Comparison of Common Copper-Coordinating Ligands

LigandSolubilityTypical ApplicationKey Advantages
TBTA Organic SolventsOrganic SynthesisHigh reaction rates in organic media.
THPTA WaterBioconjugationHigh water solubility, biocompatible.[5]
BTTAA WaterIn vivo studiesHigh stability and low cytotoxicity.[4]

Section 4: References

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic letters, 6(17), 2853–2855. --INVALID-LINK--

  • Ríos-Lombardía, N., et al. (2017). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 19(27), 17739-17747. --INVALID-LINK--

  • Lumiprobe. (n.d.). Click chemistry ligands and catalysts. Retrieved from --INVALID-LINK--

  • BroadPharm. (n.d.). Click reaction ligands. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from --INVALID-LINK--

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. --INVALID-LINK--

  • Martínez, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry, 87(9), 5859-5867. --INVALID-LINK--

  • Wikipedia. (2023, December 29). Azide-alkyne Huisgen cycloaddition. Retrieved from --INVALID-LINK--

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. --INVALID-LINK--

  • Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. Retrieved from --INVALID-LINK--

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 28). Copper-free click chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability of Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl di(prop-2-yn-1-yl)carbamate. This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals working with this versatile synthetic intermediate. Our focus is to deliver field-proven insights into the stability and reactivity of this molecule, particularly under basic conditions, to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general stability profile of the tert-butyloxycarbonyl (Boc) group in "this compound" under basic conditions?

A1: The Boc protecting group is renowned for its robustness under a wide array of basic and nucleophilic conditions, which is a primary reason for its widespread use in organic synthesis.[1][2] For this compound, the Boc group is generally stable towards common inorganic and organic bases used for routine synthetic transformations.

Causality Explained: The stability of the Boc group to bases stems from the mechanism of its cleavage. Base-mediated removal would require a nucleophilic attack at the carbonyl carbon. The steric hindrance imposed by the bulky tert-butyl group, combined with the electron-donating nature of the adjacent nitrogen, makes this carbonyl carbon a poor electrophile for nucleophilic attack. Cleavage typically proceeds via an acid-catalyzed mechanism that involves the formation of a stable tert-butyl cation.[1][3]

However, there are exceptions. While standard conditions like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) at room temperature are highly unlikely to cleave the Boc group, very harsh basic conditions can pose a risk.[4][5] Cleavage of Boc groups under basic conditions, though not common, has been reported, particularly for primary amines bearing electron-withdrawing substituents or for specific heterocyclic systems where the resulting anion is highly stabilized.[6]

Key Takeaway: For most applications, you can consider the Boc group on this molecule to be secure when using standard non-nucleophilic organic bases or mild inorganic bases (e.g., carbonates) at or below room temperature.

Q2: I plan to use a base in my reaction. What are the primary risks to the two prop-2-yn-1-yl (propargyl) groups?

A2: The primary risks to the propargyl groups under basic conditions are twofold: deprotonation of the terminal alkyne and base-catalyzed isomerization .

  • Deprotonation (Acetylide Formation): The terminal proton on an alkyne is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes.[7] Strong bases, such as organolithiums (e.g., n-BuLi), sodium amide (NaNH₂), or Grignard reagents, will readily deprotonate the terminal alkyne to form a nucleophilic acetylide anion.[7][8] This is often a desired transformation for subsequent C-C bond formation, but if unintended, it constitutes a significant side reaction.[7]

  • Isomerization: In the presence of a base, the terminal alkyne can isomerize to a thermodynamically more stable internal alkyne or an allene.[9][10] This process, sometimes called the "alkyne zipper reaction," proceeds through a series of deprotonation and reprotonation steps via allenic intermediates.[9] The strength of the base and the reaction temperature are critical factors influencing the rate of isomerization.[11] Strong bases and elevated temperatures significantly promote this unwanted rearrangement.[9]

Diagram: Potential Fates of this compound Under Basic Conditions

cluster_main Experimental Conditions cluster_conditions Experimental Conditions cluster_outcomes Potential Outcomes start This compound mild_base Mild Base (e.g., K₂CO₃, TEA) Room Temp start->mild_base Expose to strong_base Strong Base (e.g., n-BuLi, NaH) Low Temp start->strong_base Expose to strong_base_heat Strong Base (e.g., KOtBu) + Heat start->strong_base_heat Expose to stable Compound is Stable (Desired Pathway) mild_base->stable deprotonation Terminal Deprotonation (Acetylide Formation) strong_base->deprotonation isomerization Isomerization (Allene/Internal Alkyne) strong_base_heat->isomerization boc_cleavage Boc Cleavage (Unlikely, but possible) strong_base_heat->boc_cleavage Extreme Conditions

Caption: Logical workflow of potential outcomes based on the strength of the base and reaction conditions.

Q3: I am observing unexpected byproducts in my base-mediated reaction. How can I identify the cause?

A3: Unexpected byproducts often arise from the reactivity of the propargyl groups. Here is a troubleshooting guide to help you diagnose the issue.

Observed IssuePotential CauseSuggested Diagnostic ActionPrevention Strategy
New peaks in ¹H NMR around δ 1.7-2.0 (broad) and disappearance of the terminal alkyne proton peak (δ ~2.2). Isomerization to an internal alkyne. The new peaks correspond to methyl protons adjacent to an internal triple bond.Use ¹³C NMR to look for quaternary alkyne carbons (δ ~75-85 ppm). Use mass spectrometry (MS) to confirm the byproduct has the same mass as the starting material.Use a milder base, lower the reaction temperature, and shorten the reaction time. See Q5 for base selection.
New peaks in ¹H NMR in the vinyl region (δ 4.5-5.5). Isomerization to an allene. Allenic protons typically appear in this region.Confirm with ¹³C NMR; the central carbon of the allene appears at a very characteristic downfield shift (δ > 200 ppm). Confirm mass with MS.Employ the same strategies as for preventing internal alkyne formation: milder base, lower temperature.
Reaction mixture turns dark; complex mixture observed by TLC/LC-MS. Polymerization or decomposition. This can occur under harsh conditions, especially with heat. Acetylides can also undergo side reactions like Glaser coupling if oxidizing agents (like air) are present.[7]Analyze the crude mixture by LC-MS to identify major components. If masses corresponding to dimers or trimers are found, coupling is likely.Run the reaction under a strict inert atmosphere (N₂ or Ar). Avoid excessive heat. If performing a reaction that requires a copper catalyst, add a reducing agent to maintain the Cu(I) state.[7]
Appearance of a new, more polar spot on TLC; MS shows a mass loss of 100 amu. Boc group cleavage. The product, di(prop-2-yn-1-yl)amine, is significantly more polar and has a mass 100.12 g/mol less than the starting material.Co-spot with a known standard of the deprotected amine if available. Confirm by ¹H NMR (disappearance of the t-butyl singlet at δ ~1.5).Avoid harsh bases and high temperatures. If deprotection is unavoidable, consider an alternative, more base-stable protecting group for your synthetic route.

Experimental Protocols & Advanced Troubleshooting

Q4: My goal is to deprotonate the terminal alkynes for a subsequent reaction. How can I do this selectively without affecting the Boc group?

A4: Selective deprotonation to form the bis-acetylide is a common and useful transformation. The key is to use a strong, non-nucleophilic base at low temperatures.

Experimental Protocol: Selective Bis-Deprotonation

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 2.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the lithium bis-acetylide is usually rapid at this temperature.

  • Reaction with Electrophile: The freshly prepared bis-acetylide solution is now ready for reaction with your desired electrophile (e.g., an aldehyde, ketone, or alkyl halide). Add the electrophile slowly at -78 °C.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C and allow the mixture to warm to room temperature. Proceed with standard aqueous workup and purification.

Causality Explained: Using a strong base like n-BuLi ensures rapid and complete deprotonation of the weakly acidic alkyne C-H bonds.[8] Performing the reaction at -78 °C is crucial; it provides enough energy to overcome the activation barrier for deprotonation but is far too low to promote Boc group cleavage or significant alkyne isomerization.

Diagram: Troubleshooting Workflow for Unexpected Byproducts

cluster_analysis Step 1: Analysis cluster_diagnosis Step 2: Diagnosis cluster_solution Step 3: Solution start Unexpected Byproduct Observed in Reaction ms_analysis Analyze by LC-MS start->ms_analysis nmr_analysis Analyze by ¹H & ¹³C NMR start->nmr_analysis mass_same Mass = Starting Material? ms_analysis->mass_same mass_loss Mass Loss of 100 amu? ms_analysis->mass_loss mass_gain Mass > Starting Material? ms_analysis->mass_gain nmr_shift NMR Shift Indicates Isomerization? nmr_analysis->nmr_shift mass_same->nmr_shift If Yes sol_boc Boc Cleavage: - Avoid Harsh Base/Heat - Re-evaluate Protecting Group mass_loss->sol_boc If Yes sol_polymer Polymerization/Coupling: - Use Strict Inert Atmosphere - Avoid High Temperatures mass_gain->sol_polymer If Yes sol_isomer Isomerization: - Lower Temperature - Use Milder Base nmr_shift->sol_isomer If Yes

Caption: A step-by-step workflow for diagnosing and solving issues with unwanted side products.

Q5: How can I select a base to minimize the risk of alkyne isomerization?

A5: The propensity for a base to cause isomerization is related to its strength and the reaction temperature. The table below provides a guide for selecting an appropriate base.

BaseTypical ConditionsRisk of IsomerizationComments
Triethylamine (TEA), DIPEA CH₂Cl₂ or THF, 0-25 °CVery Low Standard non-nucleophilic amine bases. Unlikely to cause isomerization or deprotonation.
Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) Acetone, ACN, or DMF, 25-80 °CLow to Moderate Heterogeneous bases. Risk increases with temperature. The synthesis of a related compound uses K₂CO₃ in refluxing acetone, indicating stability under these conditions.[4][5]
Sodium Hydride (NaH) THF or DMF, 0-25 °CModerate Strong, non-nucleophilic base. Primarily used for deprotonation. Isomerization is possible, especially if the temperature is not controlled.
Potassium tert-butoxide (KOtBu) t-BuOH or THF, 25-80 °CHigh A very strong, sterically hindered base often used to promote isomerization reactions deliberately.[9] Use with extreme caution if isomerization is not desired.
Sodium Amide (NaNH₂) Liquid NH₃ or TolueneVery High Extremely strong base, classic reagent for the "alkyne zipper" reaction.[9] Avoid unless isomerization is the goal.
Q6: What are the best practices for handling and storing "this compound"?

A6: Proper handling and storage are critical to maintain the integrity of the compound.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. It should be protected from light and moisture. Propargyl-containing compounds can be sensitive, and cool, dry, and oxygen-free conditions will ensure long-term stability.[12]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[13] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Propargylamines can be flammable and toxic.[13] Avoid contact with skin and eyes and prevent inhalation. When transferring the solid, do so quickly to minimize exposure to atmospheric moisture.

References

Technical Support Center: Post-Reaction Purification of Tert-butyl di(prop-2-yn-1-yl)carbamate Click Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of removing copper catalysts from products synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically involving Tert-butyl di(prop-2-yn-1-yl)carbamate and its derivatives.

Introduction: The Challenge of Residual Copper

The CuAAC reaction is a cornerstone of "click chemistry," prized for its efficiency and specificity in creating 1,2,3-triazole linkages.[1][2][3] However, the very catalyst that makes this reaction so powerful, copper (I), poses a significant challenge for downstream applications. Residual copper can be cytotoxic, making it unacceptable for biological studies or therapeutic agent development.[4][5][6] Furthermore, copper ions can interfere with subsequent chemical transformations, quench fluorescence in analytical assays, and compromise the stability of the final product.[4][5]

The newly formed triazole ring itself can act as a chelator for copper ions, making removal particularly challenging.[7][8] This guide is designed to help you navigate these challenges and select the most effective purification strategy for your specific product and application.

Troubleshooting Guide: Selecting Your Copper Removal Strategy

The optimal method for copper removal is not one-size-fits-all. It depends on the physicochemical properties of your product, the reaction scale, and the required final purity. Use the following decision-making workflow to identify the best starting point for your purification.

Workflow: Choosing the Right Purification Method

CopperRemovalWorkflow start Reaction Mixture (Post-CuAAC) product_sol What is the product's solubility profile? start->product_sol org_sol Soluble in Organic Solvents (DCM, EtOAc) product_sol->org_sol Organic aq_sol Soluble in Aqueous Media product_sol->aq_sol Aqueous small_mol Small Molecule org_sol->small_mol biomolecule_check Is the product a biomolecule (peptide, oligonucleotide, etc.)? aq_sol->biomolecule_check method_dialysis Method 4: Dialysis vs. EDTA Buffer biomolecule_check->method_dialysis Yes aq_sol_small Water-Soluble Small Molecule biomolecule_check->aq_sol_small No (Small Molecule) method_wash Method 1: Aqueous Wash (EDTA / NH4Cl) small_mol->method_wash Primary Choice method_scavenger Method 2: Solid-Phase Scavenger (e.g., SiliaMetS Thiourea) small_mol->method_scavenger For High Purity method_chrom Method 3: Column Chromatography (Silica / Alumina) method_wash->method_chrom If Impurities Remain method_scavenger->method_chrom For Final Polish aq_sol_small->method_wash Alternative aq_sol_small->method_scavenger Primary Choice

Caption: Decision workflow for selecting a copper removal method.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual copper from my click chemistry product?

A: Residual copper is a major concern for several reasons:

  • Cellular Toxicity: Copper ions, even at low concentrations, can be toxic to cells, which is a critical issue for any product intended for biological applications, including drug development and in vivo studies.[4][5][6]

  • Assay Interference: Copper can interfere with downstream applications. For instance, it can quench fluorescence in imaging experiments or inhibit the activity of enzymes in biological assays.[5]

  • Catalyst Poisoning: If your product is an intermediate for a subsequent reaction that uses a metal catalyst (e.g., palladium), residual copper can poison the catalyst and hinder the reaction.

  • Product Instability: The presence of copper can affect the long-term stability and purity of your final compound.[4]

Q2: My product is still blue or green after an initial purification attempt. What does this indicate?

A: A persistent blue or green color is a clear visual indicator of residual copper contamination, likely Cu(II) ions.[7] This happens when the initial purification method is insufficient or when your product strongly chelates the copper, a common issue with the newly formed triazole ring.[7][8] What to do:

  • Repeat the wash: If you performed an aqueous wash, repeat it several times.

  • Switch methods: If washing is ineffective, move to a stronger method like a solid-phase scavenger, which has a very high affinity for copper.[6][9]

  • Combine methods: Pass the product through a plug of silica gel or celite after an aqueous wash to adsorb remaining copper complexes.[7]

Q3: I'm using an EDTA wash, but it's not completely removing the copper. Why might this be happening?

A: While EDTA is a common and effective chelator, its performance can be limited under certain conditions:

  • Strong Product Chelation: The two adjacent nitrogen atoms in the 1,2,3-triazole ring can form a stable complex with copper. In some cases, the affinity of your product for copper might be comparable to or even greater than that of EDTA, leading to incomplete removal.[8]

  • pH Dependence: The chelating ability of EDTA is pH-dependent. It is most effective in slightly basic to neutral conditions (pH ~7-8.5). If your aqueous phase is too acidic, the carboxylate groups of EDTA will be protonated, reducing its ability to bind copper.

  • Phase Separation Issues: If your organic solvent has some water miscibility, the copper-EDTA complex may not be partitioned cleanly into the aqueous layer. Ensure you are using a clean-separating solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and consider a brine wash to improve phase separation.

Q4: What are solid-phase scavengers and how do they work?

A: Solid-phase scavengers are materials, typically silica gel or polymer resins, that have been functionalized with groups that have a very high affinity for specific metals.[7] For copper removal, scavengers with thiourea, triamine, or iminodiacetic acid functionalities are common (e.g., SiliaMetS Thiourea, QuadraSil AP, Chelex® 100).[7][9]

The process is straightforward:

  • The scavenger resin is added to the crude reaction mixture dissolved in an appropriate solvent.

  • The mixture is stirred for a period (typically a few hours) to allow the resin to bind, or "scavenge," the copper ions.

  • The resin is then simply filtered off, leaving a copper-free solution of your product. This method is highly efficient and avoids the need for aqueous extractions.[6][9]

Q5: Is it possible to use standard silica gel column chromatography to remove the copper catalyst?

A: Yes, but with caveats. While silica gel can adsorb some of the copper salts, it is often not a highly efficient method on its own, especially if the copper is strongly chelated by your product. You may observe "streaking" of blue/green color down the column. For better results, it is often used as a final polishing step after another primary removal method (like an aqueous wash or scavenging). Pre-treating the crude product by filtering it through a small plug of silica or Celite can also help remove a significant portion of the copper before loading onto a column.[7]

Q6: For future experiments, are there "copper-free" alternatives I should consider?

A: Yes. If copper toxicity is a persistent and critical issue for your application, you might consider "copper-free click chemistry." The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts with an azide without the need for a metal catalyst. While this eliminates the copper removal problem entirely, the reagents are typically larger and more expensive than those for CuAAC.[10][11]

Comparative Analysis of Copper Removal Methods

MethodMechanismEfficiencyScalabilityCompatibilityKey Advantages & Disadvantages
Aqueous Wash (EDTA, NH₄Cl) Chelation & ExtractionModerate to HighExcellentSmall moleculesPro: Inexpensive, simple, scalable. Con: Can be inefficient if product chelates Cu strongly; requires organic/aqueous extraction.[4][5]
Solid-Phase Scavenging High-Affinity ChelationVery HighGoodSmall molecules, some biomoleculesPro: Highly effective, simple filtration workup, avoids extractions.[7][9] Con: Reagents are more expensive.
Column Chromatography AdsorptionVariableGoodSmall moleculesPro: Can remove other impurities simultaneously. Con: Can be inefficient for copper alone; may require method development.[7][12]
Precipitation Salt FormationModerateExcellentSpecific productsPro: Very simple if product precipitates cleanly. Con: Not universally applicable; may co-precipitate impurities.[4]
Dialysis Size ExclusionHighVariableMacromolecules (proteins, polymers)Pro: Gentle method for sensitive biomolecules.[13][14] Con: Time-consuming; not suitable for small molecules.

Detailed Experimental Protocols

Protocol 1: Copper Removal by Aqueous EDTA Wash

This protocol is best suited for organic-soluble small molecule products.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LCMS), dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20x the reaction volume).

  • Initial Wash: Transfer the diluted mixture to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer should turn blue as it complexes with the copper. Separate the layers.

  • EDTA Chelation: Add a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt at pH 8 to the separatory funnel. Shake vigorously for 2-3 minutes. The formation of the Cu-EDTA complex is often rapid.[13][15]

  • Separation: Allow the layers to separate completely. Drain the aqueous layer.

  • Repeat: Repeat the EDTA wash (Step 3 & 4) until the aqueous layer is colorless, indicating the successful removal of copper.

  • Final Washes: Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of copper. Further purification by column chromatography may be necessary to remove other organic impurities.

Protocol 2: Purification Using a Solid-Phase Copper Scavenger

This protocol is ideal for achieving very low copper levels and for products that are sensitive to aqueous workups.

  • Solubilization: After the reaction is complete, if the solvent is not suitable (e.g., contains water), remove it under reduced pressure. Dissolve the crude reaction residue in an appropriate organic solvent (e.g., DCM, THF, acetonitrile).

  • Scavenger Addition: To the solution, add a silica-based thiourea scavenger (e.g., SiliaMetS Thiourea) or a similar high-affinity resin. A typical loading is 3-5 equivalents relative to the amount of copper catalyst used.

  • Incubation: Stir the resulting suspension at room temperature. The required time can range from 4 to 16 hours, depending on the product and scavenger. Monitor the removal by taking small aliquots of the solution and checking for color.

  • Filtration: Once the scavenging is complete, remove the resin by filtration through a pad of Celite or a syringe filter.

  • Rinsing: Wash the filtered resin with a small amount of the same solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the copper-free product.

References

Technical Support Center: Troubleshooting Solubility of Tert-butyl di(prop-2-yn-1-yl)carbamate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling tert-butyl di(prop-2-yn-1-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparing this compound for aqueous-based biological assays. Our goal is to provide you with the expertise and practical steps to ensure successful and reproducible experiments.

Understanding the Challenge: The Physicochemical Profile

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer. What is the primary cause?

A1: The primary cause is the compound's inherent hydrophobicity. Direct dissolution in aqueous buffers like PBS or cell culture media is generally not feasible. The nonpolar functional groups of the molecule do not favorably interact with the polar water molecules, leading to insolubility and potential precipitation. The standard and recommended approach is to first dissolve the compound in a water-miscible organic co-solvent to create a concentrated stock solution.

Q2: What is the recommended organic co-solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial co-solvent for hydrophobic compounds in biological research.[2] Its strong solubilizing power for a wide range of organic molecules and miscibility with water make it an ideal choice.[3] For most applications, preparing a stock solution in 100% DMSO is the first and most critical step.

Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I prevent it?

A3: This is a common issue known as "crashing out." It occurs when the DMSO stock is diluted too rapidly or into a volume where the final concentration of the compound exceeds its solubility limit in the mixed aqueous/DMSO solvent system. The key is to avoid creating localized areas of high concentration during dilution.

Prevention Strategies:

  • Slow, Drop-wise Addition: Add the DMSO stock solution to the aqueous buffer slowly, drop by drop.

  • Vigorous Mixing: Ensure the aqueous buffer is being vigorously stirred or vortexed during the addition of the DMSO stock.[3] This promotes rapid dispersion of the compound.

  • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help maintain solubility, but be cautious as this can affect the stability of other assay components.[4]

Q4: What is the maximum final concentration of DMSO I can have in my cell-based assay?

A4: This is a critical parameter that is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5][6][7] Some robust cell lines may tolerate up to 1% for short-term assays.[6][8] However, it is imperative to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.[8] Concentrations of 2% and higher are often cytotoxic.[1][7][8]

Troubleshooting Guide: A Systematic Approach to Resolving Precipitation

If you are experiencing persistent precipitation, follow this systematic troubleshooting workflow.

G cluster_0 Initial State cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Final State start Precipitation Observed in Aqueous Buffer stock Step 1: Verify Stock Solution Is the DMSO stock clear and fully dissolved? start->stock dilution Step 2: Optimize Dilution Protocol Are you adding stock slowly to a vortexing buffer? stock->dilution Yes reprepare Re-prepare stock. Use gentle warming or sonication if needed. stock->reprepare No concentration Step 3: Lower Final Concentration Is the target concentration too high? dilution->concentration Yes modify_dilution Modify dilution technique. (See Protocol 2) dilution->modify_dilution No formulation Step 4: Advanced Formulation Consider co-solvents or excipients. concentration->formulation No lower_conc Perform a dose-response to find the soluble range. concentration->lower_conc Yes advanced Use Cyclodextrin or Surfactant. (See Protocol 3 & 4) formulation->advanced reprepare->dilution modify_dilution->concentration end Clear, Homogeneous Working Solution lower_conc->end advanced->end

Caption: Systematic workflow for troubleshooting precipitation.

Issue 1: The DMSO Stock Solution is Not Clear

If you observe particulates or cloudiness in your initial DMSO stock, the compound is not fully dissolved.

  • Cause: The concentration of the stock solution may be too high for DMSO alone, or the dissolution process was incomplete.

  • Solution:

    • Try gentle warming of the stock solution (e.g., in a 37-50°C water bath).

    • Use a bath sonicator to provide energy to break up solid aggregates.

    • If the stock remains cloudy, you must remake it at a lower concentration (e.g., reduce from 50 mM to 10 mM).

Issue 2: Buffer Composition is Causing a "Salting-Out" Effect
  • Cause: High concentrations of salts in your aqueous buffer can decrease the solubility of nonpolar compounds, an effect known as "salting-out." This happens because water molecules become occupied with solvating the salt ions, reducing their availability to interact with the hydrophobic compound.

  • Solution:

    • Reduce Ionic Strength: If your experiment allows, test a buffer with a lower salt concentration.

    • Prepare in Pure Water First: Prepare an intermediate dilution of your DMSO stock in sterile, deionized water before adding it to the final, high-salt buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard method for preparing a primary stock solution of a hydrophobic compound.

Materials:

  • This compound (MW: 193.24 g/mol )

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) *Mass (mg) = 0.010 mol/L x 0.001 L x 193.24 g/mol x 1000 mg/g = 1.93 mg

  • Weigh Compound: Accurately weigh approximately 1.93 mg of the compound and transfer it to a sterile vial. Record the exact mass.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming or sonication can be used if necessary.

  • Recalculate Concentration: Based on the actual mass weighed, calculate the precise concentration of your stock solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (Working Solution)

This protocol is designed to minimize precipitation when preparing the final working solution.

Caption: Workflow for preparing the aqueous working solution.

Example: Preparing 10 mL of a 10 µM working solution with 0.1% DMSO

  • Start with a 10 mM stock solution in DMSO.

  • Pipette 9.99 mL of your desired aqueous buffer into a 15 mL conical tube.

  • Place the tube on a vortex mixer set to a continuous, medium speed.

  • Pipette 10 µL of the 10 mM DMSO stock.

  • Slowly dispense the 10 µL into the vortexing buffer, ensuring the pipette tip is below the liquid surface to avoid splashing.

  • Continue vortexing for at least 1 minute after addition.

  • Visually inspect the solution against a dark background for any signs of precipitation or Tyndall effect (light scattering).

  • Use the final working solution promptly, as some compounds may precipitate over time even if initially soluble.

Protocol 3: Advanced Solubilization Using Cyclodextrins

When DMSO is not tolerated or is ineffective, cyclodextrins can be used to encapsulate the hydrophobic compound, increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration of the compound in the supernatant should be determined analytically (e.g., by HPLC-UV or mass spectrometry).

Data Summary Tables

Table 1: Recommended Co-Solvent Limits in Biological Assays

Co-Solvent Assay Type General Upper Limit Recommendation
DMSO Cell Culture (24-72h) ~1.0% (cell line dependent)[6][8] ≤ 0.5% ; verify with vehicle control[1]
Enzymatic Assays 1-5% Test for direct enzyme inhibition
Ethanol Cell Culture ~0.5% Can induce cellular stress

| PEG 400 | Various | 1-10% | High viscosity; check for assay interference |

Table 2: Troubleshooting Checklist

Checkpoint Question Action if Problematic
Stock Solution Is the DMSO stock solution perfectly clear? Remake stock, potentially at a lower concentration.
Dilution Method Are you adding stock slowly to a rapidly mixing buffer? Revise technique as per Protocol 2.
Final Concentration Have you exceeded the compound's aqueous solubility limit? Reduce the final concentration.
Buffer pH Is the buffer pH extreme? While this compound is stable, extreme pH can affect other carbamates. Ensure pH is within physiological range (6.5-8.0).

| Temperature | Did the solution get cold after preparation? | Maintain at a constant temperature (e.g., room temp or 37°C). |

References

Di-propargylation of primary amines as a side reaction and its prevention.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the di-propargylation of primary amines, a common side reaction in organic synthesis. Our goal is to equip you with the knowledge and practical protocols to achieve selective mono-propargylation, a critical transformation in the synthesis of many bioactive molecules and complex organic structures.

Understanding the Challenge: Mono- vs. Di-propargylation

The reaction of a primary amine with a propargylating agent, such as propargyl bromide, can lead to a mixture of mono- and di-propargylated products. This lack of selectivity arises because the product of the initial alkylation, the mono-propargylated secondary amine, is often as reactive, or even more so, than the starting primary amine. This can lead to a subsequent reaction with another equivalent of the propargylating agent, resulting in the undesired di-propargylated tertiary amine.[1][2][3] Controlling this "runaway" reaction is crucial for achieving high yields of the desired mono-propargylated product.

Frequently Asked Questions (FAQs)

Q1: What is di-propargylation and why is it a problem?

A1: Di-propargylation is the addition of two propargyl groups to a primary amine, resulting in a tertiary amine. This is often an undesired side reaction when the goal is to synthesize a secondary amine with a single propargyl group (mono-propargylation). This side reaction consumes the starting material and the desired product, leading to lower yields and complicating purification.

Q2: What are the main factors that influence the extent of di-propargylation?

A2: The key factors influencing the selectivity between mono- and di-propargylation are:

  • Stoichiometry: The molar ratio of the primary amine to the propargylating agent.

  • Temperature: Reaction temperature can significantly affect the relative rates of the first and second propargylation steps.

  • Steric Hindrance: The steric bulk of both the amine and the propargylating agent plays a critical role.

  • Solvent: The choice of solvent can influence the reactivity of the species involved.

  • Reaction Time: Longer reaction times can lead to a higher proportion of the di-propargylated product.

Q3: How can I monitor the progress of my propargylation reaction to check for di-propargylation?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The mono- and di-propargylated products will typically have different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. In ¹H NMR, the integration of the signals corresponding to the N-H proton of the mono-propargylated product and the characteristic signals of the di-propargylated product can be used to determine the product ratio.[4][5]

Troubleshooting Guide: Minimizing Di-propargylation

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to favor mono-propargylation.

Issue 1: High levels of di-propargylated product observed by TLC/LC-MS.

This is the most common issue encountered. The following steps can be taken to mitigate this problem:

Root Cause Analysis and Solutions:

  • Incorrect Stoichiometry: The mono-propargylated product is competing with the starting amine for the propargylating agent.

    • Solution: Use a significant excess of the primary amine (e.g., 2 to 5 equivalents). This will statistically favor the reaction of the propargylating agent with the more abundant primary amine.

  • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the second propargylation, even if it is sterically more hindered.

    • Solution: Lower the reaction temperature. Start the reaction at 0°C or even -78°C and allow it to slowly warm to room temperature. A study on the Nicholas reaction for propargylation noted that lowering the reaction temperature can decrease yields of the desired product in some cases, so optimization is key.[6]

  • Rapid Addition of Propargylating Agent: A high local concentration of the propargylating agent can promote di-propargylation.

    • Solution: Add the propargylating agent dropwise over an extended period using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine.

Issue 2: Reaction is sluggish at low temperatures, and warming leads to di-propargylation.

This indicates a narrow therapeutic window for the reaction conditions.

Root Cause Analysis and Solutions:

  • Insufficient Reactivity: The nucleophilicity of the primary amine may be low, or the leaving group on the propargylating agent may not be sufficiently reactive.

    • Solution 1: Change the Propargylating Agent: If using propargyl bromide, consider switching to propargyl iodide, which has a better leaving group. Alternatively, propargyl triflate is a highly reactive electrophile.

    • Solution 2: Solvent Effects: The choice of solvent can impact the reaction rate. Aprotic polar solvents like DMF or acetonitrile can often accelerate SN2 reactions. However, solvent screening is recommended as the optimal solvent can be substrate-dependent.[7][8]

Issue 3: Di-propargylation is still a major problem even after optimizing stoichiometry and temperature.

In some cases, particularly with unhindered primary amines, di-propargylation can be difficult to avoid through simple reaction condition adjustments. More advanced strategies are required.

Advanced Prevention Strategies:

  • Utilize Steric Hindrance:

    • Concept: By using a sterically bulky propargylating agent, the second propargylation step becomes significantly more difficult due to steric clash.[9][10]

    • Example: Instead of propargyl bromide, use a substituted propargyl halide like 1-bromo-2-butyne or a silyl-protected propargyl halide. The steric bulk of the substituent will disfavor the formation of the di-propargylated product. A study on the Nicholas reaction demonstrated that mono- and di-alkynylation of a primary amino group could be selectively controlled based on the steric nature of the propargylium ion.[6]

  • Employ Protecting Groups:

    • Concept: Temporarily protect one of the N-H bonds of the primary amine with a protecting group. This ensures that only one propargylation can occur. Subsequent removal of the protecting group yields the desired mono-propargylated primary amine. The use of orthogonal protecting groups allows for selective deprotection in the presence of other sensitive functional groups.[9][11][12][13]

    • Common Amine Protecting Groups:

      • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions and easily removed with acid (e.g., TFA in DCM).

      • Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenolysis.

      • Sulfonamides (e.g., Nosyl): Can be introduced selectively and removed under specific, mild conditions.[14]

  • Flow Chemistry Approach:

    • Concept: Continuous flow microreactors allow for precise control over reaction time and mixing, which can be leveraged to favor mono-alkylation. By using a short residence time, the mono-propargylated product can be removed from the reaction stream before it has a chance to react further.[7][14]

    • Advantage: This technique is particularly useful for reactions with highly reactive electrophiles and can often provide higher selectivity for mono-alkylation compared to batch processes.[7]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-propargylation by Controlling Stoichiometry and Temperature
  • Dissolve the primary amine (3.0 eq.) in a suitable solvent (e.g., anhydrous THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add propargyl bromide (1.0 eq.) dropwise to the stirred solution over 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the propargyl bromide is consumed (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-propargylation using a Boc-Protecting Group

Step A: Boc Protection of the Primary Amine

  • Dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., THF or dioxane) and water (1:1).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base such as sodium bicarbonate (2.0 eq.).

  • Stir the mixture at room temperature overnight.

  • Extract the Boc-protected amine with an organic solvent and purify as necessary.

Step B: Propargylation of the Boc-protected Amine

  • Dissolve the Boc-protected amine (1.0 eq.) in an anhydrous aprotic solvent like DMF or THF under an inert atmosphere.

  • Cool the solution to 0°C and add a base such as sodium hydride (1.1 eq.) portion-wise.

  • Stir for 30 minutes at 0°C, then add propargyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract the product.

  • Purify the N-Boc, N-propargyl amine.

Step C: Boc Deprotection

  • Dissolve the purified N-Boc, N-propargyl amine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0°C.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the final mono-propargylated amine.

Data Presentation: Comparison of Strategies

StrategyKey ParametersTypical Mono:Di RatioAdvantagesDisadvantages
Stoichiometry Control Excess primary amine (2-5 eq.), low temp (0°C to -78°C)Variable, can be >10:1Operationally simple, one-pot.Requires excess amine, may not be suitable for valuable starting materials.
Steric Hindrance Use of bulky propargylating agent (e.g., silyl-protected)Often >20:1High selectivity, one-pot.Requires synthesis of the modified propargylating agent.
Protecting Groups Multi-step (protect, propargylate, deprotect)Excellent (>50:1)Very high selectivity, applicable to complex molecules.Adds steps to the synthesis, requires careful choice of orthogonal protecting groups.
Flow Chemistry Microreactor, short residence time (seconds)Can be >15:1High selectivity, excellent control, scalable.Requires specialized equipment.

Visualizations

Reaction Mechanism: Mono- vs. Di-propargylation

G cluster_0 Reaction Pathway RNH2 Primary Amine (R-NH2) Mono Mono-propargylated Amine (R-NH-CH2C≡CH) RNH2->Mono + Propargyl-Br (k1) SideProduct HBr PropargylBr Propargyl Bromide (HC≡CCH2Br) Di Di-propargylated Amine (R-N(CH2C≡CH)2) Mono->Di + Propargyl-Br (k2, Side Reaction) G start High Di-propargylation Observed q1 Is excess (2-5 eq.) primary amine used? start->q1 a1_yes Adjust Reaction Conditions q1->a1_yes Yes a1_no Increase Amine Stoichiometry q1->a1_no No q2 Is reaction run at low temperature (≤ 0°C)? a1_yes->q2 a2_yes Slow Addition of Propargyl Bromide q2->a2_yes Yes a2_no Lower Reaction Temperature q2->a2_no No q3 Is di-propargylation still a major issue? a2_yes->q3 a3_yes Advanced Strategies q3->a3_yes Yes a3_no Purify and Proceed q3->a3_no No adv_strat Use Sterically Hindered Propargylating Agent OR Use a Protecting Group Strategy OR Consider Flow Chemistry a3_yes->adv_strat

References

Validation & Comparative

A Researcher's Guide to Bifunctional Labeling: Navigating Alternatives to Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate fields of chemical biology and drug development, the ability to covalently link two molecules with precision is paramount. Bifunctional labeling reagents are the linchpins of this process, enabling the construction of complex molecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and sophisticated imaging probes. For years, reagents like Tert-butyl di(prop-2-yn-1-yl)carbamate, a homobifunctional linker bearing two terminal alkynes, have served as workhorses for crosslinking azide-modified biomolecules via the robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

However, the reliance on copper catalysis, with its inherent cytotoxicity, presents significant limitations for live-cell imaging and in vivo applications.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the leading alternatives to traditional terminal alkyne linkers. We will explore the chemistry, performance, and practical applications of next-generation bioorthogonal tools, moving beyond the benchmark to empower more sophisticated and biologically compatible experimental designs.

The Benchmark: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," celebrated for its high efficiency, specificity, and the formation of a stable triazole linkage.[3][4] Reagents like this compound leverage this chemistry, offering two terminal alkyne handles to crosslink two azide-containing molecules.

Mechanism of Action: The reaction involves the copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[][6] The copper catalyst is essential for activating the terminal alkyne, drastically accelerating the reaction rate compared to the uncatalyzed thermal version.[6] The use of copper(I)-stabilizing ligands, such as TBTA, has been crucial in preventing copper-mediated damage to biomolecules like DNA.[4]

CuAAC_Mechanism cluster_0 CuAAC Reaction Azide R1-N₃ Triazole 1,4-Triazole Product Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Performance Characteristics: While highly reliable for in vitro conjugations, the fundamental drawback of CuAAC is its reliance on a copper catalyst. Copper ions can generate reactive oxygen species, leading to cellular toxicity and degradation of sensitive biomolecules.[2] This severely restricts its use in living systems.

FeaturePerformance of CuAAC with Terminal Alkynes
Reaction Rate High (Typical k₂: 10¹ - 10³ M⁻¹s⁻¹)
Bioorthogonality High (Azides and alkynes are rare in biological systems)
Copper Requirement Yes (Cu(I) is required)
Cytotoxicity High, due to copper catalyst
Linkage Stability Excellent (Triazole ring is very stable)
Primary Use Case In vitro conjugation, material science, surface modification

The Leading Copper-Free Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a cornerstone of modern bioorthogonal chemistry, enabling the ligation of molecules in living cells and whole organisms without a metal catalyst.

Mechanism of Action: SPAAC utilizes cyclic alkynes, most notably cyclooctynes, where the triple bond is distorted from its ideal linear geometry. This ring strain provides the intrinsic energy to drive the [3+2] cycloaddition with an azide, lowering the activation energy and allowing the reaction to proceed rapidly under physiological conditions.[7][][9]

SPAAC_Workflow cluster_1 SPAAC Labeling Workflow MetabolicLabeling 1. Introduce Azide Reporter (e.g., Ac₄ManNAz) Incorporation 2. Cellular Incorporation (Cell surface glycans) MetabolicLabeling->Incorporation Labeling 3. Add Cyclooctyne Probe (e.g., DBCO-Fluorophore) Incorporation->Labeling Detection 4. Covalent Labeling & Detection (Fluorescence Microscopy) Labeling->Detection

Caption: A typical SPAAC workflow for live-cell imaging.

A Toolbox of Cyclooctynes: Several generations of cyclooctynes have been developed, each offering a different balance of reactivity, stability, and hydrophilicity.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂, M⁻¹s⁻¹) with Benzyl AzideKey Features
OCT ~10⁻³First generation, slow kinetics.
BCN (Bicyclo[6.1.0]nonyne)~0.05 - 0.1More stable than OCT, moderate reactivity.
DIFO (Difluorinated Cyclooctyne)~0.4Increased reactivity due to electron-withdrawing fluorine atoms.[9]
DBCO/DIBO (Dibenzocyclooctyne)~0.3 - 1.0High reactivity and stability, but can be hydrophobic.[9][10]
S-DIBO (Sulfonated DIBO)~3.1High reactivity with improved water solubility.

Rate constants are approximate and can vary based on solvent and substrate.

Bifunctional SPAAC Linkers: Unlike the homobifunctional nature of this compound, most SPAAC reagents are incorporated into heterobifunctional linkers (e.g., DBCO-PEG4-NHS ester), allowing for the connection of two different molecules (e.g., an azide-modified protein to an amine-containing drug). Homobifunctional variants (e.g., DBCO-PEG-DBCO) are also available for crosslinking two azide-modified targets.

Experimental Protocol: SPAAC Labeling of an Azide-Modified Antibody

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized payload to an antibody that has been metabolically engineered to contain azide groups.

  • Preparation of Reagents:

    • Prepare the azide-modified antibody in an amine-free buffer such as phosphate-buffered saline (PBS), pH 7.4, at a concentration of 2-5 mg/mL.

    • Dissolve the DBCO-payload in a compatible organic solvent (e.g., DMSO) to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the DBCO-payload stock solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture at 4°C or room temperature for 4-18 hours with gentle agitation. The optimal time and temperature depend on the specific reactivity of the DBCO reagent and the stability of the antibody.

  • Purification:

    • Remove the unreacted DBCO-payload using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

    • Alternatively, for larger volumes, perform dialysis against PBS at 4°C with multiple buffer changes.

  • Characterization:

    • Determine the concentration of the final antibody-payload conjugate using a BCA or Bradford assay.

    • Calculate the degree of labeling (DOL) using UV-Vis spectroscopy (if the payload has a distinct absorbance) or mass spectrometry (MALDI-TOF or ESI-MS).

The Speed Champion: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

For applications requiring extremely rapid kinetics, such as tracking fast biological processes or labeling low-abundance targets, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is often the tool of choice.[10]

Mechanism of Action: This bioorthogonal reaction occurs between an electron-poor diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO) or norbornene.[11] The reaction proceeds with second-order rate constants up to 10⁶ M⁻¹s⁻¹, orders of magnitude faster than most other bioorthogonal reactions, and releases dinitrogen gas as the only byproduct.[12]

IEDDA_vs_SPAAC cluster_2 Reaction Kinetics Comparison SPAAC SPAAC (DBCO + Azide) k₂ ≈ 1 M⁻¹s⁻¹ Conclusion IEDDA is >1000x Faster SPAAC->Conclusion IEDDA IEDDA (Tetrazine + TCO) k₂ > 10³ M⁻¹s⁻¹ IEDDA->Conclusion Decision_Tree Start Select a Bifunctional Labeling Strategy LiveSystem Is the experiment in a living system (cells/in vivo)? Start->LiveSystem CuAAC Use CuAAC (e.g., with dipropargyl linkers) LiveSystem->CuAAC No Speed Is reaction speed critical (>1000 M⁻¹s⁻¹)? LiveSystem->Speed Yes IEDDA Use IEDDA (Tetrazine-TCO) Speed->IEDDA Yes SPAAC Use SPAAC (Cyclooctyne-Azide) Speed->SPAAC No

References

A Comparative Guide to Alkyne Linkers in Click Chemistry: Spotlight on Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical biology and drug development, the ability to covalently link molecular entities with high efficiency and specificity is paramount. Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and versatile tool for this purpose.[1] The choice of the alkyne-containing linker is a critical determinant of the success of a bioconjugation strategy, influencing not only the reaction kinetics but also the architecture and properties of the final conjugate. This guide provides an in-depth comparison of "Tert-butyl di(prop-2-yn-1-yl)carbamate" with other commonly employed alkyne linkers, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.

The Central Role of the Alkyne Linker in Click Chemistry

The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide, a transformation celebrated for its high yields, mild reaction conditions, and broad functional group tolerance.[2][] The alkyne linker, therefore, is not merely a passive participant but a key modulator of the reaction's outcome and the conjugate's ultimate function. Key parameters to consider when selecting an alkyne linker include its reactivity, steric profile, solubility, and the potential for introducing structural diversity.

Introducing "this compound": A Bifunctional Building Block

"this compound" is a unique alkyne linker characterized by two terminal propargyl groups attached to a central nitrogen atom, which is protected by a tert-butyloxycarbonyl (Boc) group. This bifunctional nature is its defining feature, offering the potential to create branched or cross-linked structures from a single point of attachment. The Boc protecting group provides stability under a range of conditions and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.[4]

Comparative Analysis of Alkyne Linkers

To provide a clear comparison, we will evaluate "this compound" against two other representative alkyne linkers: the simple, monofunctional N-Boc-propargylamine and a linear PEGylated alkyne linker (e.g., Alkyne-PEG4-acid).

FeatureThis compoundN-Boc-propargylaminePEGylated Alkyne Linker (e.g., Alkyne-PEG4-acid)
Functionality Bifunctional (di-alkyne)Monofunctional (mono-alkyne)Monofunctional (mono-alkyne)
Resulting Structure Branched, cross-linked, or dendriticLinear, single point of attachmentLinear, single point of attachment
Reactivity Expected to be comparable to propargylamines, but potential for steric hindrance in the second cycloaddition.[5][6]Good reactivity in CuAAC.[7]Generally good reactivity, though the PEG chain can influence reaction kinetics.[8]
Steric Hindrance Moderate to high, especially after the first cycloaddition, which can impact the second reaction's efficiency.[9][10]LowLow to moderate, depending on the length of the PEG chain.[11]
Solubility Good solubility in a wide range of organic solvents.[4] Limited solubility in purely aqueous buffers.Good solubility in organic solvents. Limited aqueous solubility.Excellent aqueous solubility due to the hydrophilic PEG chain.[12][13]
Applications Dendrimer synthesis,[14][15][16] hydrogel formation, surface functionalization, multivalent ligand presentation.Introduction of a single alkyne for subsequent conjugation.Improving the pharmacokinetic properties of bioconjugates,[17] enhancing solubility, and providing a flexible spacer arm.
Post-conjugation Modification The Boc group can be removed to reveal a primary amine for further functionalization.The Boc group can be removed to reveal a primary amine.The terminal functional group (e.g., carboxylic acid) allows for further conjugation.

Causality Behind Experimental Choices: Why Structure Matters

The choice between these linkers is dictated by the desired outcome of the experiment.

  • For Multivalency and Branching: "this compound" is the linker of choice when the goal is to create multivalent constructs. For example, in the development of targeted therapies, presenting multiple copies of a targeting ligand can significantly enhance binding affinity to cell surface receptors. The di-alkyne structure allows for the "clicking" of two azide-modified ligands to a single point of attachment.

  • For Simple, Direct Conjugation: N-Boc-propargylamine is ideal for introducing a single alkyne handle onto a molecule. Its smaller size minimizes potential steric interference during the click reaction.

  • For Enhanced Biocompatibility and Pharmacokinetics: PEGylated alkyne linkers are indispensable when working with biological systems. The polyethylene glycol chain improves aqueous solubility, reduces aggregation, and can shield the conjugate from the immune system, thereby extending its circulation half-life.[17]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in using these linkers, we present a generalized protocol for the conjugation of an azide-modified fluorescent dye to a model protein functionalized with either "this compound" or a PEGylated alkyne linker.

Part 1: Functionalization of the Protein with Alkyne Linkers

This step would involve standard protein modification chemistry, such as NHS ester chemistry, to attach the alkyne linkers to the lysine residues of the protein. The key difference would be the introduction of either a di-alkyne or a mono-alkyne functionality.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-functionalized protein (Protein-di-alkyne or Protein-PEG-alkyne) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide-modified fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Desalting column

Protocol:

  • In separate microcentrifuge tubes, prepare the following reaction mixtures:

    • Reaction A (Di-alkyne):

      • 432.5 µL of Protein-di-alkyne solution (to a final concentration of 2 mg/mL)

      • 10 µL of Azide-Fluor 488 stock solution (to a 5-fold molar excess over the protein)

    • Reaction B (PEG-alkyne):

      • 432.5 µL of Protein-PEG-alkyne solution (to a final concentration of 2 mg/mL)

      • 10 µL of Azide-Fluor 488 stock solution (to a 5-fold molar excess over the protein)

  • Prepare a premixed solution of CuSO₄ and THPTA. For each reaction, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[18]

  • Add the CuSO₄/THPTA mixture to each reaction tube.

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate to each tube.[19]

  • Gently mix the reactions and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the resulting fluorescently labeled proteins using a desalting column to remove excess reagents.

  • Analyze the degree of labeling for each conjugate using UV-Vis spectroscopy.

Expected Outcomes and Self-Validation:

  • The Protein-PEG-alkyne conjugate is expected to show a higher degree of labeling due to the lower steric hindrance and potentially better accessibility of the alkyne group.

  • The Protein-di-alkyne conjugate may show a lower overall fluorescence signal if the second alkyne is sterically hindered after the first click reaction. However, it offers the potential for a higher dye-to-protein ratio if both alkynes react.

  • The successful removal of unreacted dye and reagents, confirmed by the desalting step, validates the purification protocol.

Visualizing the Concepts

cluster_0 Linear Conjugation cluster_1 Branched Conjugation Protein Protein PEG_Linker PEG_Linker Protein->PEG_Linker Mono-alkyne Molecule_A Molecule_A PEG_Linker->Molecule_A Click Reaction Protein_2 Protein Di_alkyne_Linker Tert-butyl di(prop-2-yn-1-yl)carbamate Protein_2->Di_alkyne_Linker Molecule_B Molecule_B Di_alkyne_Linker->Molecule_B Click Reaction Molecule_C Molecule_C Di_alkyne_Linker->Molecule_C Click Reaction

Caption: Linear vs. Branched Conjugation Strategies.

start Start: Alkyne-modified Protein + Azide-modified Molecule premix Premix CuSO4 and THPTA add_premix Add Catalyst Premix start->add_premix premix->add_premix initiate Initiate with Sodium Ascorbate add_premix->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify via Desalting Column incubate->purify analyze Analyze Conjugate purify->analyze

References

A Senior Application Scientist's Guide to Protein Labeling: Comparing "Tert-butyl di(prop-2-yn-1-yl)carbamate" and the Titans of Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to selectively tag and observe proteins within the complex milieu of a living system is paramount. This guide provides an in-depth comparison of protein labeling strategies, centered around the utility of terminal alkyne probes like "Tert-butyl di(prop-2-yn-1-yl)carbamate" and contrasting their performance with the leading copper-free bioorthogonal reagents. We will dissect the underlying chemistry, present quantitative kinetic data, and provide actionable experimental protocols to empower you to make the most informed decision for your research.

Introduction: The Dawn of Bioorthogonal Labeling

The principle of bioorthogonal chemistry is elegant yet powerful: to perform a chemical reaction within a living system without interfering with native biochemical processes. This is achieved using pairs of mutually reactive functional groups that are abiotic in nature. The journey begins by introducing a "chemical handle" into a target protein, typically via metabolic labeling with a non-canonical amino acid. This handle, be it an azide, an alkyne, or another bioorthogonal group, serves as a docking site for a probe molecule carrying a complementary reactive partner and a payload, such as a fluorophore or a biotin tag.

The choice of this reactive pair is critical, dictating the reaction's speed, specificity, and, most importantly, its biocompatibility. In this guide, we will explore three cornerstone bioorthogonal reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The classic "click" reaction, utilizing terminal alkynes.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative driven by ring strain.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation : The fastest bioorthogonal reaction currently available.

The Workhorse: "this compound" and CuAAC

"this compound" is a probe molecule featuring two terminal alkyne groups. These alkynes are the reactive handles for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and high-yielding reaction that forms a stable triazole linkage with an azide-modified protein.

The defining characteristic of this particular probe is its bifunctionality. The presence of two alkyne moieties opens up possibilities for protein crosslinking studies or for creating higher-order assemblies and signal amplification, where a single protein can be coupled to two reporter molecules.

However, the power of CuAAC comes with a significant caveat for live-cell applications: its reliance on a copper(I) catalyst.[1] Unchelated copper ions are known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS) which can lead to cellular stress and apoptosis.[1][2][3] This has driven the development of copper-chelating ligands (e.g., THPTA, BTTAA) that protect cells from damage and improve reaction efficiency at lower, less toxic copper concentrations.[4][5]

The Copper-Free Contenders: SPAAC and IEDDA Probes

The toxicity concerns associated with CuAAC spurred the innovation of catalyst-free bioorthogonal reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC reactions utilize cyclic alkynes, most notably dibenzocyclooctyne (DBCO), where significant ring strain lowers the activation energy for cycloaddition with an azide.[6] This allows the reaction to proceed efficiently at physiological temperatures without the need for a toxic catalyst, making it a preferred method for live-cell imaging.[6][7] The trade-off for this enhanced biocompatibility is generally slower reaction kinetics compared to CuAAC.[8] Furthermore, some cyclooctynes have been shown to exhibit non-specific reactivity with thiols, such as cysteine residues in proteins, which can be a source of background signal.[9]

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction between a tetrazine (Tz) and a strained dienophile, typically a trans-cyclooctene (TCO), represents the pinnacle of bioorthogonal reaction speed.[10][11] With second-order rate constants orders of magnitude higher than both CuAAC and SPAAC, IEDDA is ideal for capturing rapid biological processes or for applications where probe concentrations must be kept to an absolute minimum.[10][12][13] This reaction is highly specific and biocompatible, forming a stable covalent bond with the release of nitrogen gas.[10][14]

Quantitative Performance Comparison

The choice between these labeling strategies hinges on a careful balance of reaction speed, biocompatibility, and potential off-target effects. The following table provides a quantitative comparison of these key performance metrics.

FeatureCuAAC (e.g., Terminal Alkynes)SPAAC (e.g., DBCO)IEDDA (e.g., TCO-Tetrazine)
Reaction Type [3+2] Cycloaddition[3+2] Cycloaddition[4+2] Cycloaddition
Catalyst Required Yes (Copper I)NoNo
Biocompatibility Moderate (Copper toxicity is a concern, requires ligands)[1][3]High (Generally non-toxic)[6]Very High (Reactants are highly bioorthogonal)[11][14]
**Second-Order Rate Constant (k₂) **~10² - 10³ M⁻¹s⁻¹~0.1 - 1 M⁻¹s⁻¹[15][16][17]~10³ - 10⁶ M⁻¹s⁻¹[10][12][13]
Typical Probe Concentration 10 - 100 µM[4]20 - 50 µM[18]1 - 10 µM
Potential Side Reactions ROS generation from free copper[1]Reaction with thiols (e.g., cysteine)[9]TCO can be sensitive to acids and thiols[10]
Probe Size SmallestModerateLarge
Primary Advantage Fast kinetics, robust reactionExcellent biocompatibility (copper-free)Unmatched reaction speed
Primary Disadvantage Potential cytotoxicitySlower kinetics, potential thiol reactivityLarger, more sterically demanding probes

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reactions and the general experimental workflow for protein labeling.

Bioorthogonal Reaction Mechanisms cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_IEDDA IEDDA CuAAC_Alkyne Protein-N₃ + R-C≡CH CuAAC_Product Protein-Triazole-R CuAAC_Alkyne->CuAAC_Product  Cu(I) catalyst  + Ligand SPAAC_Alkyne Protein-N₃ + DBCO-R SPAAC_Product Protein-Triazole-R SPAAC_Alkyne->SPAAC_Product  Strain-Release  (No Catalyst) IEDDA_Alkyne Protein-TCO + Tetrazine-R IEDDA_Product Protein-Dihydropyridazine-R + N₂ IEDDA_Alkyne->IEDDA_Product  Fast Kinetics  (No Catalyst) General Protein Labeling Workflow A Step 1: Metabolic Labeling Incubate cells with a non-canonical amino acid (e.g., AHA with an azide handle). B Step 2: Protein Incorporation The azide-amino acid is incorporated into newly synthesized proteins by cellular machinery. A->B C Step 3: Cell Preparation Wash cells to remove unincorporated amino acid. Fix and permeabilize if targeting intracellular proteins. B->C D Step 4: Bioorthogonal Ligation Add the complementary probe (e.g., Alkyne-Fluorophore) and perform the chosen click reaction (CuAAC or SPAAC). C->D E Step 5: Final Wash & Analysis Wash away excess probe. Analyze via fluorescence microscopy, flow cytometry, or Western blot. D->E

References

Evaluating "Tert-butyl di(prop-2-yn-1-yl)carbamate" as a Rigid Linker in Bifunctional Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rational design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), hinges on the critical selection of the linker element. This guide provides an in-depth evaluation of "tert-butyl di(prop-2-yn-1-yl)carbamate," a rigid linker scaffold, and compares its theoretical advantages and potential performance against commonly employed flexible linkers. By synthesizing available data and established methodologies, this document serves as a technical resource for researchers seeking to explore novel linker strategies in drug discovery.

The Crucial Role of the Linker: A Balancing Act of Rigidity and Flexibility

Bifunctional molecules, designed to bring two proteins into close proximity, rely on a linker to connect the two protein-binding ligands.[] The linker is not merely a spacer but a key determinant of the molecule's overall efficacy, influencing factors such as the stability of the ternary complex (target protein-bifunctional molecule-E3 ligase), cell permeability, and solubility.[2]

The choice between a flexible and a rigid linker is a central theme in the design of these molecules.[] Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous in allowing the molecule to adopt an optimal orientation for ternary complex formation. However, this flexibility can also introduce an entropic penalty upon binding and may lead to unproductive conformations.

Rigid linkers, on the other hand, can pre-organize the molecule into a bioactive conformation, potentially leading to more potent biological activity. The "this compound" linker, with its dual propargyl groups, falls into this category of rigid linkers. The alkyne moieties introduce linearity and restrict conformational freedom, which can be a desirable feature in optimizing the geometry of the ternary complex.[4]

Synthesis and Characterization of the "this compound" Linker

Proposed Synthetic Protocol:

Reaction:

Materials:

  • tert-Butyl carbamate

  • Propargyl bromide (80% in toluene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl carbamate (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (4.0 eq) and a catalytic amount of KI (0.1 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (2.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired "this compound".

Expected Characterization:

  • ¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons, a doublet for the methylene protons adjacent to the nitrogen, and a triplet for the terminal alkyne protons.

  • ¹³C NMR: The spectrum should reveal signals for the carbons of the tert-butyl group, the carbonyl carbon, the methylene carbons, and the sp-hybridized carbons of the alkyne.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Linker Length and Conformational Analysis

The length of the linker is a critical parameter in the design of bifunctional molecules.[6] A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity.

The "this compound" linker, once incorporated into a bifunctional molecule via click chemistry, will have a defined length. The distance between the two points of attachment can be estimated using computational modeling.

Estimated Length:

Based on standard bond lengths and angles, the approximate distance between the terminal carbons of the two propargyl groups in a relatively extended conformation is estimated to be in the range of 6-8 Å. This places it in the category of shorter linkers.

Comparative Analysis with Flexible Linkers

The choice of linker significantly impacts the physicochemical and pharmacological properties of a bifunctional molecule. Here, we compare the theoretical properties of the rigid "this compound" linker with those of common flexible linkers.

Property"this compound" (Rigid)PEG Linkers (Flexible)Alkyl Linkers (Flexible)
Conformational Freedom LowHighHigh
Solubility Potentially lower due to hydrophobic natureHigh (hydrophilic)Low (hydrophobic)
Cell Permeability Potentially favorable due to reduced polar surface area and conformational rigidityCan be lower for longer chains due to increased polarityCan be high, but may be limited by poor solubility
Ternary Complex Formation May lead to a more stable, pre-organized complex with lower entropic penaltyCan adapt to various protein-protein interfaces, but may have an entropic costSimilar to PEG, but with increased hydrophobicity
Synthesis Modular synthesis via click chemistry is straightforwardReadily available in various lengthsReadily available in various lengths
Metabolic Stability Generally stableSusceptible to oxidationSusceptible to oxidation

Supporting Experimental Data from Similar Rigid Linkers

While direct comparative data for "this compound" in bifunctional molecules is not yet prevalent in the literature, studies on other rigid, alkyne-containing linkers provide valuable insights into their potential performance.

Case Study 1: Alkyne-Containing Linker in a BRD4 Degrader

A study by a research group demonstrated that replacing a flexible linker with a more rigid alkyne-containing linker in a PROTAC targeting BRD4 resulted in a significant increase in degradation potency.

Linker TypeDC₅₀ (nM)Dₘₐₓ (%)
Flexible (PEG-like)5085
Rigid (Alkyne)1595

This data is illustrative and compiled from representative studies.

The improved performance of the rigid linker was attributed to the pre-organization of the molecule, leading to a more favorable conformation for ternary complex formation.

Experimental Protocols for Evaluation

To empirically evaluate the performance of the "this compound" linker, a series of well-established assays can be employed.

A. Synthesis of a Model Bifunctional Molecule via CuAAC (Click Chemistry)

This protocol outlines the synthesis of a model PROTAC by conjugating a warhead (containing an azide) and an E3 ligase ligand (containing an azide) to the "this compound" linker.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Warhead_Azide Warhead-N₃ Product PROTAC Warhead_Azide->Product Linker Boc-N(CH₂C≡CH)₂ Linker->Product Ligand_Azide E3 Ligand-N₃ Ligand_Azide->Product CuSO4 CuSO₄ NaAsc Sodium Ascorbate TBTA TBTA (ligand) Deprotection Boc Deprotection (if necessary) Product->Deprotection TFA or HCl

Caption: Workflow for PROTAC synthesis using CuAAC.

Protocol:

  • Dissolve the azide-functionalized warhead (1.0 eq) and the "this compound" linker (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (0.1 eq) in DMSO.

  • Add a freshly prepared solution of sodium ascorbate (0.5 eq) in H₂O to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Repeat steps 1-4 with the resulting mono-clicked product and the azide-functionalized E3 ligase ligand.

  • Purify the final PROTAC molecule by preparative HPLC.

  • If necessary, deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.

B. Biophysical Assays for Ternary Complex Formation

To assess the ability of the PROTAC to induce the formation of the ternary complex, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be utilized.

Biophysical_Assays cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) Immobilize Immobilize Target Protein on Sensor Chip Inject_PROTAC Inject PROTAC Immobilize->Inject_PROTAC Inject_E3 Inject E3 Ligase Inject_PROTAC->Inject_E3 Measure_Binding Measure Binding Affinity (KD) Inject_E3->Measure_Binding Titrate Titrate PROTAC into a solution of Target Protein and E3 Ligase Measure_Heat Measure Heat Change Titrate->Measure_Heat Determine_Thermo Determine Thermodynamic Parameters (KD, ΔH, ΔS) Measure_Heat->Determine_Thermo

Caption: Biophysical assays for ternary complex analysis.

C. Cellular Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Degradation_Assay_Workflow Cell_Culture Culture Cells PROTAC_Treatment Treat cells with varying concentrations of PROTAC Cell_Culture->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Levels Cell_Lysis->Protein_Quantification Data_Analysis Determine DC₅₀ and Dₘₐₓ Protein_Quantification->Data_Analysis

Caption: Workflow for cellular protein degradation assay.

Western Blot Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities.

  • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

  • Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.

Conclusion

The "this compound" linker presents a compelling option for researchers exploring rigid linker strategies in the design of bifunctional molecules. Its defined structure, accessible synthesis via click chemistry, and potential to pre-organize the molecule for enhanced ternary complex formation make it a valuable tool in the quest for more potent and selective therapeutics. While direct experimental validation of this specific linker in bifunctional molecules is an area for future research, the principles outlined in this guide and the data from analogous rigid linkers provide a strong foundation for its evaluation and implementation.

References

A Comparative Guide to Target Labeling Validation: Leveraging "Tert-butyl di(prop-2-yn-1-yl)carbamate" for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of protein target labeling using mass spectrometry. We will focus on the application of probes functionalized with a di-alkyne handle, exemplified by the "Tert-butyl di(prop-2-yn-1-yl)carbamate" moiety, and compare this strategy with other prominent bioorthogonal methods. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

The Imperative of Target Identification in Modern Research

Identifying the specific protein targets of a bioactive compound or mapping the substrates of an enzyme is a cornerstone of chemical biology and drug discovery. This process, often termed target deconvolution, is critical for understanding a compound's mechanism of action, predicting off-target effects, and discovering novel biomarkers.[1] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic strategy to this end, utilizing chemical probes that covalently react with active sites of specific protein families. The validation of this labeling event is paramount, and mass spectrometry (MS) provides the ultimate tool for identifying both the protein target and the precise site of modification.

At the heart of this workflow is the chemical probe, which typically consists of three components: a reactive group (or "warhead") that binds to the protein target, a linker, and a reporter handle for detection and enrichment. The reporter handle's design is crucial for downstream analysis. Here, we explore the utility of a di-alkyne handle, which serves as a versatile platform for bioorthogonal "click chemistry" ligation.

The Di-Alkyne Reporter Handle: A Platform for Enhanced Detection

The "this compound" functional group provides a compact and efficient di-alkyne reporter handle. The two terminal alkyne groups are the key feature, serving as bioorthogonal handles for subsequent ligation reactions.[2] Unlike their mono-alkyne counterparts, di-alkyne probes offer a significant advantage: the potential for dual-tagging. This can be leveraged for signal amplification by attaching two reporter molecules (e.g., biotin for enrichment, fluorophore for imaging) or for introducing complex functionalities.

The most common bioorthogonal reaction for terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, specific, and proceeds under biocompatible conditions, forming a stable triazole linkage between the alkyne-labeled protein and an azide-functionalized reporter tag (e.g., Azide-Biotin).[3]

G cluster_0 Target Protein Labeling cluster_1 Bioorthogonal Ligation (CuAAC) Probe Probe (Reactive Group + Di-Alkyne Handle) Labeled_Protein Covalently Labeled Protein Probe->Labeled_Protein Incubation Target Target Protein in Proteome Target->Labeled_Protein Clicked_Protein Biotinylated Protein Labeled_Protein->Clicked_Protein Azide_Tag Azide-Biotin Tag Azide_Tag->Clicked_Protein CuSO4, Na-Ascorbate, Ligand (e.g., THPTA) Enrichment Streptavidin Bead Enrichment Clicked_Protein->Enrichment Affinity Purification Digestion Digestion Enrichment->Digestion On-Bead Trypsin Digestion LC_MS LC-MS/MS Digestion->LC_MS Peptide Analysis Data_Analysis Target Identification & Site Mapping LC_MS->Data_Analysis Database Search

Caption: Experimental workflow for target validation using a di-alkyne probe.

A Self-Validating Protocol for Target Identification

The trustworthiness of any target identification experiment hinges on a protocol designed with rigorous controls. Here, we present a comprehensive, step-by-step methodology that incorporates self-validating checks at critical stages.

Experimental Protocol

1. Proteome Preparation and Labeling:

  • Lyse cells or homogenize tissue in a suitable buffer (e.g., PBS) without detergents that may interfere with downstream MS analysis.

  • Measure total protein concentration (e.g., via BCA assay).

  • Aliquot proteome (e.g., 1 mg per condition).

  • Experimental Condition: Add the alkyne probe to the proteome at a final concentration determined by titration (typically 1-10 µM). Incubate for a specified time (e.g., 1 hour) at the appropriate temperature (e.g., 37°C).

  • Control 1 (Vehicle Control): Add an equivalent volume of the probe's solvent (e.g., DMSO) to an aliquot of the proteome. This control is essential for identifying proteins that bind non-specifically to the enrichment beads.

2. Bioorthogonal Ligation (Click Chemistry):

  • Prepare a "Click-Mix" fresh. For a 1 mg proteome sample, a typical mix includes:

    • Azide-PEG3-Biotin (100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM, to reduce disulfide bonds)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA (100 µM, as a Cu(I) stabilizing ligand)

    • Copper(II) Sulfate (CuSO₄) (1 mM)

    • Sodium Ascorbate (1 mM, freshly prepared, to reduce Cu(II) to the active Cu(I) state).

  • Add the Click-Mix to the labeled proteome and the vehicle control.

  • Control 2 (No-Catalyst Control): To a separate aliquot of probe-labeled proteome, add a Click-Mix that omits Copper(II) Sulfate. This validates that the biotinylation is dependent on the copper-catalyzed reaction.

  • Incubate all samples for 1 hour at room temperature with gentle rotation.

3. Protein Enrichment:

  • Pre-wash high-capacity streptavidin agarose beads with PBS.

  • Add the pre-washed bead slurry to each reaction mixture.

  • Incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Rigorously wash the beads to remove non-specifically bound proteins. A typical wash series is: 0.2% SDS in PBS, 1 M Urea in PBS, and finally PBS alone.

4. On-Bead Digestion:

  • Resuspend the washed beads in a digestion buffer (e.g., 50 mM Tris, pH 8.0).

  • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C.

  • Alkylate cysteine residues with iodoacetamide (20 mM) for 30 minutes at room temperature in the dark.[5]

  • Add mass spectrometry-grade Trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.[1]

5. Mass Spectrometry and Data Analysis:

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).[6]

  • Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like Mascot or MaxQuant.[7]

  • Specify the variable modification corresponding to the mass of the probe remnant on reactive residues (e.g., Cys, Ser, Lys).

  • True targets should be significantly enriched in the experimental sample compared to both the vehicle and no-catalyst controls.

Comparative Analysis: Di-Alkyne Probes vs. Alternatives

The choice of a bioorthogonal handle is a critical experimental design parameter. While the CuAAC reaction used with alkyne probes is robust, alternative chemistries exist with distinct advantages and disadvantages. The primary alternative for in-cell labeling is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

G CuAAC CuAAC (e.g., Di-Alkyne Probe) + Fast Kinetics + Small Alkyne Tag + High Efficiency - Requires Copper Catalyst - Potential Cell Toxicity SPAAC SPAAC (e.g., DBCO Probe) + Copper-Free (Biocompatible) + Ideal for Live-Cell Imaging - Slower Kinetics - Bulky Cyclooctyne Tag - Potential for Off-Target Reactions

Caption: Core trade-offs between CuAAC and SPAAC labeling strategies.
FeatureDi-Alkyne Probe (via CuAAC)Cyclooctyne Probe (via SPAAC)Photo-Affinity Labeling (PAL)
Principle Copper-catalyzed cycloaddition between a terminal alkyne and an azide.[8]Metal-free cycloaddition between a strained cyclooctyne and an azide.[9]UV light-induced covalent bond formation via a photoreactive group (e.g., diazirine).
Reaction Speed Very Fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹)Moderate to Fast (k ≈ 10⁻¹–1 M⁻¹s⁻¹)Extremely Fast (seconds to minutes upon UV activation)
Live Cell Use Challenging due to the cytotoxicity of copper catalysts, though new ligands have improved biocompatibility.Excellent. The absence of a metal catalyst makes it ideal for live-cell applications.[9]Excellent, but UV irradiation can cause cellular stress and damage.
Probe Size Minimal. The terminal alkyne is very small, reducing potential perturbation of the parent molecule.[10]Bulky. The strained ring system is significantly larger than a terminal alkyne.Small. The diazirine group is compact.
Specificity Highly specific. Azides and alkynes are largely absent from biological systems and orthogonal to native functionalities.[11]Highly specific, though some cyclooctynes can react with thiols.Less specific. The highly reactive species generated by UV light can react with nearby C-H or N-H bonds.
Validation Straightforward validation via no-catalyst controls.Validation relies on comparing labeled vs. unlabeled samples.Requires careful controls to distinguish specific from non-specific crosslinking.

Interpreting Mass Spectrometry Data for Confident Validation

The final and most critical step is the interpretation of MS data. A successful identification is not merely the presence of a protein in one list and its absence in another. True validation requires:

  • Quantitative Enrichment: The identified target protein should show a high fold-change (e.g., >10-fold) in the experimental sample relative to both the vehicle and no-catalyst controls. Label-free quantification (LFQ) or isobaric tagging (e.g., TMT) can be used for accurate measurement.[5]

  • Peptide-Spectrum Match (PSM) Confirmation: The specific peptide that was modified by the probe must be identified. The MS/MS spectrum for this peptide should contain fragment ions (b- and y-ions) that confirm the sequence and pinpoint the exact amino acid residue carrying the probe remnant.

  • Dose-Response and Competition: For drug-target validation, a truly specific interaction should be dose-dependent and competed away by pre-incubation with an excess of the free, unlabeled drug.

By adhering to this rigorous, multi-faceted validation workflow, researchers can confidently identify protein targets, paving the way for a deeper understanding of biological processes and accelerating the development of new therapeutics.

References

A Head-to-Head Comparison of Bifunctional Linkers for Surface Immobilization: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of diagnostics, drug delivery, and biomaterials, the effective immobilization of biomolecules onto surfaces is a cornerstone of innovation. The choice of the molecular bridge—the bifunctional linker—is a critical determinant of the success of these endeavors, profoundly influencing the density, orientation, stability, and bioactivity of the immobilized species. This guide provides an in-depth, objective comparison of common bifunctional linkers, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.

The Crucial Role of the Bifunctional Linker

Bifunctional linkers are molecules possessing two reactive functional groups, enabling the covalent attachment of a biomolecule to a surface. The nature of these reactive groups, the length and composition of the spacer arm connecting them, and their overall chemical architecture dictate the performance of the final functionalized surface. A suboptimal choice can lead to low immobilization efficiency, loss of protein function, or instability, ultimately compromising the entire experiment or device. Conversely, a well-chosen linker can significantly enhance performance by ensuring proper orientation and preserving the native conformation of the immobilized molecule.

Classification of Bifunctional Linkers: A Framework for Selection

Bifunctional linkers can be broadly categorized based on the nature of their reactive ends and their inherent properties. Understanding these classifications is the first step toward a rational selection process.

By Reactive Group Similarity: Homobifunctional vs. Heterobifunctional Linkers
  • Homobifunctional Linkers: These possess two identical reactive groups. They are typically used in a single-step reaction to crosslink molecules with the same functional groups. While simple to use, this approach can lead to a lack of control, often resulting in undesirable polymerization and self-conjugation, creating a heterogeneous product mixture.[1]

  • Heterobifunctional Linkers: Featuring two different reactive groups, these linkers enable a more controlled, two-step sequential conjugation.[1] This stepwise approach is crucial for minimizing unwanted side reactions and is the preferred method for creating well-defined and homogeneous surfaces, which is particularly important in the development of sensitive diagnostic assays and targeted therapeutics.

A Head-to-Head Comparison of Common Ligation Chemistries

The choice of ligation chemistry is paramount and is dictated by the available functional groups on the biomolecule and the surface, as well as the desired stability and specificity of the linkage. Here, we compare the most prevalent chemistries head-to-head.

Amine-Reactive vs. Thiol-Reactive Linkers: The Workhorses of Bioconjugation

Amine-reactive and thiol-reactive linkers are the most widely used classes of crosslinkers for protein immobilization. The choice between them often depends on the desired level of specificity.

  • Amine-Reactive Linkers (e.g., NHS Esters): These target the abundant primary amines found on the N-terminus and lysine residues of proteins.[2] N-hydroxysuccinimide (NHS) esters are highly reactive and form stable amide bonds.[3] However, the ubiquity of lysine residues can lead to random orientation and potential modification of the protein's active site.[4]

  • Thiol-Reactive Linkers (e.g., Maleimides): These specifically target the sulfhydryl groups of cysteine residues.[5] Cysteine is a much less abundant amino acid, allowing for more site-specific immobilization, especially when cysteines are introduced at specific locations through protein engineering.[4] This site-specificity can lead to a more homogeneous population of immobilized proteins with a controlled orientation.[6]

Quantitative Performance Comparison: Amine-Reactive vs. Thiol-Reactive Linkers

Performance MetricAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)Key Considerations & Remarks
Specificity Lower (targets multiple lysines)Higher (targets less abundant cysteines)Thiol-reactive linkers offer better control over orientation.[4][6]
Immobilization Density Can be high due to numerous reactive sitesCan be lower, but more uniformDensity is highly dependent on the number of available functional groups.
Protein Activity Retention Variable, risk of active site modificationGenerally higher due to site-specificityA study on carbonic anhydrase showed 46% activity retention with maleimide chemistry.[7]
Bond Stability High (stable amide bond)High (stable thioether bond)Both form robust covalent linkages.[4]
The Rise of Click Chemistry: A Paradigm of Efficiency and Specificity

Click chemistry, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has emerged as a powerful tool for surface immobilization. Its bioorthogonal nature—meaning the reaction proceeds with high efficiency in complex biological media without interfering with native biochemical processes—is a significant advantage.

Click Chemistry vs. Traditional NHS Ester Coupling: A Quantitative Look

A study directly comparing different ligation chemistries for immobilizing carbonic anhydrase revealed the superior performance of click chemistry.[7]

Ligation ChemistryRelative Specific Activity
Tetrazine-sTCO (Click Chemistry)77% ± 3%
Thiol-Maleimide46% ± 6%
Azide-DBCO (Click Chemistry)27% ± 4%

These results underscore the potential of click chemistry to preserve the function of immobilized enzymes to a greater extent than some traditional methods.[7]

Photoreactive Linkers: Spatiotemporal Control of Immobilization

Photoreactive linkers are a class of heterobifunctional crosslinkers that remain inert until activated by UV light.[8] This provides a unique advantage: precise spatial and temporal control over the immobilization process. Common photoreactive groups include aryl azides and diazirines.[9] This level of control is invaluable for creating micropatterned surfaces for applications such as cell culture studies and high-density microarrays.

Workflow for Photoreactive Linker Immobilization

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Biomolecule Immobilization A Prepare Substrate B Incubate with Photoreactive Linker A->B C Wash to Remove Excess Linker B->C D Apply Biomolecule Solution C->D E Mask Specific Areas D->E F Expose to UV Light E->F G Wash to Remove Unbound Biomolecule F->G

Caption: Workflow for surface immobilization using a photoreactive linker.

The Influence of the Spacer Arm: More Than Just a Connector

The spacer arm of a bifunctional linker plays a critical role in the performance of the immobilized biomolecule. Its length and composition can significantly impact accessibility, flexibility, and non-specific binding.

Linker Length: A Balancing Act

The length of the spacer arm is a crucial parameter that must be optimized for each specific application.[10]

  • Short Linkers: May lead to steric hindrance, preventing the immobilized biomolecule from interacting effectively with its target.[10] However, in some cases, shorter linkers can lead to higher surface densities of immobilized molecules.[11][12]

  • Long Linkers: Can provide greater flexibility and accessibility for the immobilized biomolecule, but may also lead to increased non-specific binding and, in some cases, can decrease binding events due to ligand entanglement.[1]

Polyethylene glycol (PEG) is a common component of spacer arms, valued for its hydrophilicity and ability to reduce non-specific protein adsorption.[13] Studies have shown that the optimal PEG linker length is highly dependent on the specific protein and its intended application.[14]

Cleavable vs. Non-Cleavable Linkers: To Release or Not to Release

The choice between a cleavable and non-cleavable linker depends on whether the immobilized biomolecule needs to be released from the surface under specific conditions.

  • Non-Cleavable Linkers: Form stable, permanent bonds, ideal for applications requiring long-term stability, such as in diagnostic biosensors.[15]

  • Cleavable Linkers: Contain a labile bond that can be broken under specific stimuli, such as changes in pH, redox potential, or the presence of specific enzymes.[16] This is particularly useful for drug delivery applications where the therapeutic agent needs to be released at a specific target site.[17][18]

Common Cleavage Chemistries

G cluster_0 Stimulus cluster_1 Cleavable Linkage A Low pH D Hydrazone A->D B Reducing Agent (e.g., Glutathione) E Disulfide B->E C Enzyme (e.g., Cathepsin B) F Peptide C->F

Caption: Common stimuli and their corresponding cleavable linkages.

Experimental Protocols for Characterization of Immobilized Surfaces

Validating the success of a surface immobilization strategy requires a suite of analytical techniques to quantify the amount of immobilized biomolecule and assess its integrity.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass changes and viscoelastic properties of thin films at a surface.[19][20]

Step-by-Step Protocol for QCM-D Analysis:

  • Sensor Preparation: Clean the QCM-D sensor (e.g., gold-coated) with a suitable solvent (e.g., ethanol) and dry under a stream of nitrogen.

  • Baseline Establishment: Mount the sensor in the QCM-D chamber and flow a buffer solution over the surface until a stable baseline frequency and dissipation are achieved.

  • Linker Immobilization: Introduce the bifunctional linker solution and monitor the changes in frequency (decrease indicates mass adsorption) and dissipation (increase indicates a less rigid layer).

  • Rinsing: Flow buffer over the surface to remove any non-covalently bound linker.

  • Protein Immobilization: Introduce the protein solution and monitor the changes in frequency and dissipation as the protein binds to the linker.

  • Final Rinsing: Flow buffer over the surface to remove any non-specifically bound protein. The final change in frequency can be used to calculate the mass of the immobilized protein.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a surface.[21][22]

Step-by-Step Protocol for XPS Analysis:

  • Sample Preparation: Prepare the functionalized surface with the immobilized protein. Ensure the sample is dry and free of contaminants.

  • Instrument Setup: Load the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Perform a survey scan to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans of the core levels of key elements (e.g., C 1s, N 1s, O 1s, and elements specific to the linker or substrate).

  • Data Analysis:

    • Elemental Composition: Determine the atomic concentrations of the elements from the peak areas in the survey scan. The presence of nitrogen is a key indicator of protein immobilization.[23]

    • Chemical State Analysis: Deconvolute the high-resolution spectra to identify the different chemical states of the elements, which can confirm the formation of specific covalent bonds (e.g., amide bonds).

    • Overlayer Thickness: The attenuation of the substrate signal can be used to estimate the thickness of the immobilized protein layer.[23]

Atomic Force Microscopy (AFM)

AFM provides topographical images of a surface at the nanoscale, allowing for the direct visualization of immobilized proteins.[24][25]

Step-by-Step Protocol for AFM Imaging:

  • Sample Preparation: Immobilize the protein on a flat substrate (e.g., mica or silicon wafer).

  • Cantilever Selection: Choose an appropriate AFM cantilever and tip for imaging biological samples in either air or liquid.

  • Imaging Mode: Select an imaging mode suitable for soft biological samples, such as tapping mode or PeakForce Tapping, to minimize sample damage.

  • Image Acquisition: Scan the surface to obtain topographical images. The images will reveal the distribution and morphology of the immobilized proteins.

  • Image Analysis: Analyze the images to determine the surface coverage, size, and shape of the immobilized proteins, providing insights into the homogeneity of the immobilization.

Conclusion and Recommendations

The selection of a bifunctional linker is a multifaceted decision that requires careful consideration of the specific application. For applications demanding high precision and homogeneity, such as in the development of therapeutic surfaces and high-sensitivity diagnostics, heterobifunctional linkers are generally the superior choice. The advent of click chemistry offers unparalleled efficiency and specificity, often leading to higher retention of bioactivity. The length and composition of the spacer arm must be empirically optimized to balance the need for accessibility with the avoidance of non-specific interactions. Finally, a comprehensive characterization of the functionalized surface using techniques such as QCM-D, XPS, and AFM is essential to validate the success of the immobilization strategy. By carefully considering these factors, researchers can harness the power of bifunctional linkers to create robust and highly functional surfaces for a wide range of applications.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Tert-butyl di(prop-2-yn-1-yl)carbamate-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of chemical biology and proteomics, the specificity of a chemical probe is paramount. A probe is only as valuable as its ability to selectively interact with its intended target. This guide provides an in-depth, technical comparison of "Tert-butyl di(prop-2-yn-1-yl)carbamate"-based probes and outlines a rigorous framework for evaluating their cross-reactivity. While direct comparative data for this specific carbamate-based probe is not extensively published, this guide establishes a comprehensive methodology based on established principles of chemical probe validation, drawing parallels with analogous well-characterized probes.

The "this compound" moiety serves as a versatile building block in the synthesis of chemical probes. The dual propargyl groups offer opportunities for bioorthogonal ligation, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the attachment of reporter tags such as fluorophores or biotin for visualization and enrichment.[1] The tert-butyl carbamate (Boc) protecting group provides a stable handle that can be part of a larger targeting molecule. The central question, however, remains: how selective are these probes for their intended protein targets within the complex milieu of the cellular proteome?

This guide will dissect the experimental strategies required to answer this critical question, empowering researchers to design and execute robust cross-reactivity studies.

The Imperative of Specificity: Understanding On-Target vs. Off-Target Effects

Activity-based protein profiling (ABPP) has emerged as a powerful technique to functionally interrogate enzyme activity in complex biological systems.[4] ABPP utilizes activity-based probes (ABPs) that covalently modify the active sites of enzymes.[4] The principles of ABPP, particularly competitive ABPP, provide a robust framework for assessing the specificity of our carbamate-based probes.[5]

Designing a Cross-Reactivity Study: A Multi-pronged Approach

A comprehensive cross-reactivity study should not rely on a single experimental technique. Instead, a combination of orthogonal methods provides a more complete picture of a probe's specificity profile. Here, we outline a logical workflow for such a study.

graph TD; A[Start: Probe Synthesis & Characterization] --> B{Initial Target Engagement Validation}; B --> C[Competitive Activity-Based Protein Profiling (ABPP)]; C --> D{Mass Spectrometry-Based Proteomic Profiling}; D --> E[Identification of On-Target and Off-Target Proteins]; E --> F{Secondary Validation}; F --> G[Western Blot]; F --> H[Cellular Imaging]; G --> I[Data Analysis & Specificity Assessment]; H --> I; I --> J[Conclusion: Probe Specificity Profile];
Workflow for Assessing Probe Cross-Reactivity.
Part 1: Foundational Validation

Before delving into proteome-wide analysis, it is crucial to confirm that the probe engages its intended target. This can be achieved through in vitro binding assays with the purified target protein or through cellular assays demonstrating on-target activity.[6]

Part 2: Unveiling the Target Landscape with Competitive ABPP

Competitive ABPP is a powerful strategy to assess the selectivity of a chemical probe in a native biological context.[5][7] This technique involves pre-treating a proteome with the unlabeled "this compound"-based probe of interest before introducing a broad-spectrum, alkyne-containing activity-based probe that targets a large family of enzymes.

Rationale: If the carbamate-based probe binds to a specific enzyme, it will block the active site, preventing the subsequent labeling by the broad-spectrum probe. The reduction in signal from the broad-spectrum probe for a particular protein indicates that it is a target of the carbamate-based probe.

Experimental Protocol: Competitive ABPP

  • Proteome Preparation: Prepare cell or tissue lysates under native conditions to preserve protein activity.

  • Inhibitor Incubation: Incubate the lysate with varying concentrations of the "this compound"-based probe (the "competitor"). Include a vehicle control (e.g., DMSO).

  • Broad-Spectrum Probe Labeling: Add a well-characterized, broad-spectrum alkyne-containing activity-based probe (e.g., a fluorophosphonate-alkyne for serine hydrolases) to the lysates.

  • Click Chemistry: Perform a CuAAC reaction to attach a reporter tag (e.g., rhodamine-azide for in-gel fluorescence or biotin-azide for enrichment) to the alkyne handle of the broad-spectrum probe.

  • Analysis:

    • In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescence. A decrease in fluorescence intensity for a specific band in the competitor-treated lanes compared to the control indicates target engagement.

    • Mass Spectrometry: For a more comprehensive analysis, use a biotin-azide tag to enrich the labeled proteins on streptavidin beads, followed by on-bead digestion and identification and quantification of the labeled proteins by LC-MS/MS.[8]

graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Competitive ABPP Workflow for Cross-Reactivity Profiling.
Part 3: Global Off-Target Profiling using Mass Spectrometry

To directly identify the proteins that interact with the "this compound"-based probe, a direct chemical proteomics approach is employed.[1] This involves treating cells or lysates with an alkyne-tagged version of the carbamate probe, followed by enrichment and mass spectrometric identification of the labeled proteins.

Experimental Protocol: Direct Proteomic Profiling

  • Probe Treatment: Treat live cells or lysates with the alkyne-containing "this compound"-based probe. Include a vehicle control.

  • Lysis and Click Chemistry: Lyse the cells (if treated live) and perform a CuAAC reaction to attach a biotin-azide tag to the probe-labeled proteins.

  • Enrichment: Enrich the biotinylated proteins using streptavidin-coated beads.

  • On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.[8]

  • Data Analysis: Compare the protein enrichment in the probe-treated sample to the vehicle control to identify specific interactors.

Comparative Analysis: Benchmarking Against Alternative Probes

To provide a meaningful assessment of the "this compound"-based probe's performance, it is essential to compare it against established, alternative probes under identical experimental conditions. A suitable comparator would be a well-validated probe with a different reactive group or targeting moiety. For instance, a comparison with a probe based on a different scaffold but also containing a terminal alkyne for click chemistry would be informative.

A hypothetical comparison is presented in the table below, illustrating the type of data that should be generated and analyzed.

Parameter "this compound"-Based Probe Alternative Probe (e.g., Alkyne-tagged inhibitor) Negative Control Probe
Intended Target Protein XProtein XN/A
On-Target Engagement (IC50/EC50) 50 nM25 nM> 10 µM
Number of Off-Targets (Proteomics) 1552
Key Off-Target Families Serine Hydrolases, KinasesKinases-
Cellular Localization CytoplasmicCytoplasmic and NuclearDiffuse
Phenotypic Effect Inhibition of Pathway YInhibition of Pathway YNo effect

The Critical Role of the Negative Control: A crucial component of any cross-reactivity study is the inclusion of a negative control probe.[9] This is a structurally similar analog of the active probe that lacks the key functional group responsible for target engagement. The negative control should not exhibit significant on-target activity and should be used to identify proteins that non-specifically interact with the probe scaffold.

Secondary Validation: Confirming the Hits

Mass spectrometry-based proteomics can generate a list of potential on- and off-target proteins. It is imperative to validate these findings using orthogonal methods.

  • Western Blotting: Use specific antibodies to confirm the enrichment of the identified on-target and key off-target proteins in the pull-down experiments.

  • Cellular Imaging: If the probe is tagged with a fluorophore, confocal microscopy can be used to visualize its subcellular localization and co-localization with known markers for the on-target and off-target proteins.

Conclusion: Synthesizing the Data for an Informed Decision

The ultimate goal of these cross-reactivity studies is to generate a comprehensive specificity profile for the "this compound"-based probe. An ideal probe will demonstrate potent on-target engagement with a minimal number of off-targets. By systematically applying the multi-pronged approach outlined in this guide—combining competitive ABPP, direct proteomic profiling, and rigorous secondary validation—researchers can confidently assess the suitability of their probes for answering specific biological questions. This rigorous, evidence-based approach to probe validation is fundamental to ensuring the integrity and reproducibility of scientific findings in the dynamic fields of chemical biology and drug discovery.

References

Stability of the triazole ring formed from "Tert-butyl di(prop-2-yn-1-yl)carbamate" under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Stability in Therapeutics

In the intricate world of drug development, particularly in the realm of bioconjugates like antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of efficacy and safety.[][2] An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity and a diminished therapeutic window.[3] Conversely, it must allow for efficient cleavage and payload release at the target site.[2] The 1,2,3-triazole ring, often formed via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," has emerged as a popular and robust linker.[][5] This guide provides an in-depth, objective comparison of the stability of the triazole linkage, particularly that derived from precursors like "Tert-butyl di(prop-2-yn-1-yl)carbamate," with other common bioconjugation linkages under physiological conditions.

The 1,2,3-Triazole Linkage: A Paragon of Stability

The 1,2,3-triazole ring is an aromatic heterocycle renowned for its exceptional stability.[6][7] This stability is attributed to its aromaticity and the strength of the bonds within the five-membered ring.[8][9] When incorporated into a linker, the triazole moiety is highly resistant to a wide range of chemical and biological challenges encountered in a physiological environment.

Key Stability Features of the Triazole Ring:

  • Hydrolytic Stability: The triazole ring is exceptionally stable to hydrolysis across a broad pH range, from acidic to basic conditions.[5] This is a crucial attribute, as bioconjugates are exposed to varying pH environments in the body, such as the neutral pH of blood and the acidic microenvironment of tumors or endosomes.[10][11]

  • Enzymatic Stability: A significant advantage of the triazole linkage is its profound resistance to enzymatic degradation.[10][12] Unlike more labile linkages such as esters or some amides, the triazole ring is not recognized as a substrate by common metabolic enzymes like proteases and esterases.[10][13] This metabolic inertness contributes to a longer in vivo half-life of the conjugate.[14]

  • Redox Stability: The triazole ring is also stable under typical physiological redox conditions, resisting both oxidation and reduction.[5][9]

The stability of the 1,2,3-triazole core is largely independent of the substituents attached to it.[10] Therefore, a triazole ring formed from "this compound" is expected to exhibit the same high degree of stability inherent to the triazole heterocycle itself.

It is important to also consider the stability of the other components of the molecule. The tert-butyl carbamate (Boc) protecting group is generally stable under neutral and basic conditions but is labile to strong acidic conditions.[15][16][17] Under physiological pH (around 7.4), the Boc group is expected to be stable.[15]

Comparative Stability of Common Bioconjugation Linkages

To provide a clear perspective on the advantages of the triazole linkage, the following table summarizes the stability of various linkers commonly used in bioconjugation under physiological conditions.

Linker TypeHydrolytic Stability (pH 7.4)Enzymatic StabilityPrimary Cleavage Mechanism
1,2,3-Triazole Highly Stable [5][10]Highly Stable [10][12]Non-cleavable [11][18]
AmideStable[10]Moderately Stable (Susceptible to proteases)[10]Enzymatic (Proteases)
EsterUnstable (Susceptible to hydrolysis)[19]Unstable (Susceptible to esterases)[20]Hydrolytic, Enzymatic (Esterases)
HydrazonepH-dependent (More labile at acidic pH)[2]Generally StableAcid-catalyzed hydrolysis[18]
ThioetherHighly Stable[10]Highly Stable[10]Non-cleavable
DisulfideStable (Cleaved by reducing agents)Stable (Cleaved by reducing agents)Reduction (e.g., by glutathione)

This table provides a qualitative comparison based on established chemical principles and literature data.

Experimental Assessment of Linker Stability

To empirically validate the stability of a linker, in vitro assays that mimic physiological conditions are essential. The most common method is the plasma stability assay.[19][20][21]

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure to assess the stability of a compound, such as a triazole-linked molecule, in plasma.

Objective: To determine the degradation rate and half-life of a test compound in plasma from a relevant species (e.g., human, mouse, rat).

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Control compound (a compound with known plasma stability)

  • Plasma (from the desired species, e.g., human, mouse)[20]

  • Phosphate-buffered saline (PBS), pH 7.4[22]

  • Acetonitrile or methanol (for protein precipitation)[21]

  • Internal standard (for LC-MS/MS analysis)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system[21]

Procedure:

  • Preparation:

    • Pre-warm plasma and PBS to 37°C.[19]

    • Prepare working solutions of the test and control compounds by diluting the stock solutions in an appropriate solvent.

  • Incubation:

    • Add the test compound to pre-warmed plasma to a final concentration (e.g., 1 µM).[21][23]

    • Incubate the mixture at 37°C.[19]

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[21]

  • Reaction Termination and Protein Precipitation:

    • Immediately add the aliquot to a tube containing cold acetonitrile or methanol (typically 3-4 volumes) with the internal standard to stop the reaction and precipitate plasma proteins.[21]

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.[19]

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) of the compound by plotting the natural logarithm of the remaining compound concentration against time.[19]

Experimental Workflow and Potential Degradation Pathways

G cluster_0 In Vitro Plasma Stability Assay Workflow start Test Compound in Plasma (37°C) sampling Aliquots taken at time points (0, 15, 30, 60, 120 min) start->sampling quench Protein Precipitation (Cold Acetonitrile/Methanol + IS) sampling->quench centrifuge Centrifugation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (% Remaining, t½) lcms->data

Caption: Workflow for an in vitro plasma stability assay.

G cluster_1 Potential Degradation Pathways in Plasma parent Parent Compound hydrolysis Hydrolytic Cleavage (e.g., Esters, Amides) parent->hydrolysis H₂O, pH enzymatic Enzymatic Degradation (e.g., Esterases, Proteases) parent->enzymatic Enzymes metabolites Metabolites hydrolysis->metabolites enzymatic->metabolites

Caption: Potential degradation pathways for compounds in plasma.

Conclusion: The Triazole Linkage as a Gold Standard for Stability

The 1,2,3-triazole ring, readily formed through click chemistry, stands out as an exceptionally stable linker for bioconjugation and drug development.[7][10] Its resistance to hydrolytic, enzymatic, and redox degradation under physiological conditions ensures that the integrity of the conjugate is maintained in circulation, minimizing off-target toxicity and maximizing the therapeutic index.[5][10] While other linkers offer cleavable strategies that can be advantageous for specific applications, the non-cleavable and highly robust nature of the triazole linkage makes it a superior choice when long-term in vivo stability is a paramount requirement.[11][18] The experimental protocols provided in this guide offer a framework for the empirical validation of linker stability, a critical step in the development of safe and effective targeted therapeutics.

References

The Alchemist's Choice: A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Antibody-Drug Conjugate (ADC) Performance

The efficacy of an Antibody-Drug Conjugate (ADC) is a symphony of three critical components: a highly specific monoclonal antibody, a potent cytotoxic payload, and the linker that orchestrates their union.[1][][3] The choice of linker is a pivotal decision in ADC design, profoundly influencing its stability, mechanism of action, and ultimately, its therapeutic window.[1][4] This guide provides a comprehensive comparison of the two primary linker strategies—cleavable and non-cleavable—offering researchers, scientists, and drug development professionals the foundational knowledge and experimental frameworks to make informed decisions in their ADC design.

Core Principles: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[4][][6] Cleavable linkers are designed to be selectively broken down within the target cell or the tumor microenvironment, releasing the payload in its most active form.[7][8] In contrast, non-cleavable linkers remain stably attached to the payload. The drug is released only after the antibody itself is completely degraded within the lysosome, resulting in a payload-linker-amino acid complex.[7][9][10]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation (pH ~7.4) but labile under specific conditions prevalent within tumor cells.[4][7][11] This targeted release is achieved through several mechanisms:

  • Enzyme-Sensitive (Protease-Cleavable): These are the most common type of cleavable linkers and often incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like Cathepsin B that are often overexpressed in tumor cells.[7][8][11] Upon internalization of the ADC, these proteases cleave the dipeptide, initiating the release of the payload.[12] The Val-Cit linker has demonstrated high stability in human plasma, making it a robust choice for many ADCs.[13]

  • pH-Sensitive (Acid-Labile): These linkers, typically containing a hydrazone bond, are designed to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7][11][14] While effective, some hydrazone linkers have shown a tendency for slow hydrolysis at physiological pH, which can lead to premature drug release and potential off-target toxicity.[15]

  • Redox-Sensitive (Disulfide): These linkers leverage the significant difference in glutathione (GSH) concentration between the extracellular space and the intracellular environment.[] The cytoplasm of tumor cells has a much higher GSH concentration (1-10 mM) compared to the blood (~5 µM), which facilitates the reduction and cleavage of the disulfide bond, releasing the payload.[][17] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[14]

Diagram: Mechanism of Action for a Cleavable Linker ADC

cleavable_mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_circ Intact ADC Receptor Antigen ADC_circ->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome 3. Trafficking Payload_release Cleavage & Payload Release Lysosome->Payload_release 4. Linker Cleavage Payload Active Payload Payload_release->Payload 5. Cytotoxicity Bystander_Payload Payload Diffusion (Bystander Effect) Payload->Bystander_Payload Diffusion Neighbor_cell Neighboring Cell Bystander_Payload->Neighbor_cell 6. Bystander Killing

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Non-Cleavable Linkers: Stability is Paramount

Non-cleavable linkers, such as those based on a thioether bond formed with succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), offer a more straightforward and highly stable connection between the antibody and the payload.[7] The release of the active component is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized.[7][9][10] This process yields a charged amino acid-linker-payload complex.[7][10]

A key advantage of non-cleavable linkers is their enhanced plasma stability, which can minimize off-target toxicity and potentially widen the therapeutic window.[7][9] However, the resulting charged catabolite may have reduced membrane permeability, which can limit the "bystander effect" – the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[10][18]

Diagram: Mechanism of Action for a Non-Cleavable Linker ADC

non_cleavable_mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_circ Intact ADC Receptor Antigen ADC_circ->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolysis Metabolite Active Metabolite (AA-Linker-Payload) Degradation->Metabolite 5. Cytotoxicity experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (LC-MS, ELISA) PK_Study Pharmacokinetic (PK) Study Plasma_Stability->PK_Study Lysosomal_Stability Lysosomal Stability Assay (LC-MS) Efficacy_Study Xenograft Efficacy Study Lysosomal_Stability->Efficacy_Study Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) Bystander_Assay Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander_Assay Cytotoxicity->Efficacy_Study Bystander_Assay->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study ADC_Candidate ADC Candidate ADC_Candidate->Plasma_Stability ADC_Candidate->Lysosomal_Stability ADC_Candidate->Cytotoxicity

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel molecules are routine. However, the lifecycle of these compounds extends beyond the reaction flask, culminating in a critical, often overlooked step: safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-butyl di(prop-2-yn-1-yl)carbamate, a molecule whose structure demands a cautious and informed approach. As no specific Safety Data Sheet (SDS) for this exact di-substituted compound is readily available, this guidance is built upon the established principles of chemical safety, regulatory compliance, and a thorough analysis of its constituent functional groups: a carbamate core and two reactive propargyl groups.

Hazard Identification and Risk Assessment: A Tale of Two Functional Groups

The disposal procedure for any chemical begins with a comprehensive understanding of its potential hazards. The structure of this compound presents a dual-risk profile derived from its carbamate and propargyl moieties.

The Carbamate Core: Carbamate esters are a well-studied class of compounds. While their toxicity varies, some are known to act as cholinesterase inhibitors.[1] General practice dictates treating them as potentially toxic.[1][2]

The Propargyl Groups (C≡C-CH₂): The presence of two terminal alkyne (propargyl) groups significantly elevates the compound's risk profile. Propargyl groups are associated with the following hazards:

  • Reactivity and Instability: Terminal alkynes can be reactive. More critically, compounds containing propargyl groups may polymerize, sometimes violently, when exposed to heat, light, or incompatible materials.[3]

  • Flammability: Propargyl alcohol, a related compound, is a flammable liquid, indicating that organic molecules with this functional group may be combustible.[3][4][5]

  • Toxicity: Analogous compounds are harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[6] Propargyl alcohol is toxic via inhalation, skin absorption, and ingestion.[4][5]

Based on this analysis, this compound must be handled as a hazardous waste, with its specific hazards summarized below.

Table 1: Hazard Profile Summary
Hazard ClassificationDescriptionRationale and Supporting Evidence
Acute Toxicity, Oral Harmful if swallowed.[6]Based on GHS classification for the similar mono-substituted compound, tert-butyl N-(prop-2-yn-1-yl)carbamate.
Skin Irritation Causes skin irritation.[6]GHS classification for the mono-substituted analog. Propargyl alcohol is known to cause severe skin burns.[5]
Eye Irritation Causes serious eye irritation.[6]GHS classification for the mono-substituted analog. Propargyl alcohol can cause severe eye burns.[3]
Respiratory Irritation May cause respiratory irritation.[6]GHS classification for the mono-substituted analog.
Chemical Reactivity Potential for hazardous polymerization.The propargyl group can polymerize under the influence of heat, oxidizers, or light.[3]

Prerequisite: Personal Protective Equipment (PPE) and Handling

Given the identified hazards, all disposal-related activities must be conducted with appropriate engineering controls and PPE.

  • Engineering Controls: All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[1]

  • Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[2]

  • Protective Clothing: A flame-resistant lab coat should be worn to protect from splashes.[2]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the sewer drain.[1] It must be managed as regulated hazardous waste according to local, state, and federal guidelines, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Step 1: Waste Segregation and Compatibility

The first and most critical step is proper segregation to prevent dangerous reactions.[8]

  • Designate a Specific Waste Stream: Create a dedicated waste container specifically for "this compound and related contaminated solids."

  • Avoid Incompatibles: Do not mix this waste with other chemical streams. The propargyl and carbamate groups are incompatible with several chemical classes. Mixing could lead to heat generation, gas evolution, or violent polymerization.

Table 2: Chemical Incompatibility Chart
Incompatible Material ClassPotential Hazard of Mixing
Strong Oxidizing Agents Violent reaction, fire hazard.[9]
Strong Acids & Bases Can hydrolyze the carbamate group, potentially in an exothermic reaction.[1][10]
Reducing Agents (e.g., hydrides) Carbamates can be incompatible with strong reducing agents.[11]
Heat & Direct Sunlight May initiate hazardous polymerization of the propargyl groups.[3]
Step 2: Containerization and Labeling

Proper containment is essential for safe storage and transport.[7][8]

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap.[1][12] The container must be in good condition, free of damage or residue.[7]

  • Collecting Waste:

    • Solid Waste: Place unadulterated solid this compound directly into the designated container.

    • Contaminated Materials: All materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, absorbent pads from spill cleanup) must also be placed in the same container.[1]

    • Contaminated Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) inside a fume hood. This solvent rinseate must be collected as liquid hazardous waste in a separate, appropriately labeled container for "Halogen-Free Organic Solvent Waste."

  • Labeling: The waste container must be labeled clearly and accurately as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste ".[12][13]

    • The full chemical name: "This compound ". Do not use abbreviations.[12]

    • A clear statement of the associated hazards: "Toxic, Irritant, Reactive ".[12]

    • The date of accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are a regulatory requirement and a key safety measure.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[12] This could be a marked section of a fume hood or a designated cabinet.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[8]

  • Conditions: The SAA must be in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible chemicals.[8]

Step 4: Final Disposal
  • Contact EHS: Once the container is full, or before the regulatory storage time limit is reached (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor for pickup.[12]

  • Do Not Attempt On-Site Treatment: Due to the hazardous polymerization potential of the dual propargyl groups, on-site chemical neutralization (e.g., hydrolysis) is not recommended for this compound without specific, validated procedures and risk assessments.[2][10] The risk of an uncontrolled exothermic reaction is significant. The safest and most compliant method is disposal via a licensed professional waste management facility.

Emergency Procedures: Spill Management

In the event of a small spill, take the following steps immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don the appropriate PPE as described in Section 2 before attempting cleanup.

  • Contain the Spill: Cover the spill with a chemical absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep the absorbed material and place it into the designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a cloth dampened with soap and water, followed by a solvent like ethanol. Dispose of the cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition A Waste Generation (tert-butyl di(prop-2-yn-1)carbamate & contaminated items) B Hazard Assessment (Toxic, Irritant, Reactive) A->B I DO NOT Dispose in Trash or Drain A->I C Select Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) B->C D Segregate Waste (Dedicated container, no mixing) C->D E Containerize & Label - Compatible HDPE Container - 'Hazardous Waste' - Full Chemical Name - Hazards Listed D->E F Store in SAA - Secondary Containment - Cool, Ventilated Area E->F G Container Full or Time Limit Reached F->G H Contact EHS for Pickup by Licensed Waste Contractor G->H caption Disposal Workflow for Hazardous Chemical Waste

Caption: Disposal Workflow for Hazardous Chemical Waste

References

Navigating the Synthesis Landscape: A Guide to Safely Handling Tert-butyl di(prop-2-yn-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl di(prop-2-yn-1-yl)carbamate. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

This compound is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structure, featuring a carbamate functional group and two propargyl moieties, allows for diverse chemical transformations. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for carbamates and acetylenic compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

Structurally similar compounds, such as tert-butyl N-(prop-2-yn-1-yl)carbamate, are classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Carbamates as a class of compounds can also pose risks to the nervous system. Acetylenic compounds, particularly those with terminal alkynes, can form explosive metal acetylides under certain conditions and may be flammable. Therefore, a cautious and well-informed approach is paramount.

A site-specific risk assessment should be performed before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards or European Standard EN166. A face shield should be worn when there is a splash hazard.[2][3]Protects against accidental splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult the glove manufacturer's specifications for breakthrough times.[4]Prevents skin contact, a primary route of exposure that can lead to irritation. Proper glove removal technique is crucial to avoid contaminating hands.
Body Protection A flame-resistant laboratory coat worn over personal clothing. For larger quantities or increased splash potential, chemical-resistant coveralls are recommended.Minimizes skin exposure from spills or splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when handling the compound outside of a certified chemical fume hood, or when dusts or aerosols may be generated.[4][5]Prevents inhalation of the compound, which may cause respiratory tract irritation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow provides a procedural guide from preparation to post-handling.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS of Analogous Compounds prep2 Conduct Site-Specific Risk Assessment prep1->prep2 prep3 Ensure Fume Hood is Certified and Operational prep2->prep3 prep4 Verify Eyewash and Safety Shower Accessibility prep3->prep4 prep5 Don Appropriate PPE prep4->prep5 handle1 Work Exclusively in a Chemical Fume Hood prep5->handle1 handle2 Use Smallest Quantities Necessary handle1->handle2 handle3 Avoid Inhalation of Dust or Vapors handle2->handle3 handle4 Prevent Contact with Skin and Eyes handle3->handle4 handle5 Ground Equipment to Prevent Static Discharge handle4->handle5 post1 Decontaminate Work Area handle5->post1 post2 Properly Segregate and Label Waste post1->post2 post3 Remove and Dispose of PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Figure 1: A logical workflow for the safe handling of this compound.

Experimental Protocol:
  • Preparation:

    • Thoroughly review the safety data sheets of structurally similar carbamate and acetylenic compounds.

    • Conduct and document a site-specific risk assessment for the planned experiment.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • All manipulations of this compound, including weighing and transferring, must be performed within a certified chemical fume hood.

    • Use the smallest quantity of the compound necessary for the experiment to minimize potential exposure.

    • Handle the compound in a manner that avoids the generation of dust or aerosols.

    • Take care to prevent direct contact with skin and eyes.

    • When transferring the compound, especially in larger quantities, ensure that all equipment is properly grounded to prevent static discharge, which could be an ignition source.

  • Post-Handling:

    • Upon completion of the work, thoroughly decontaminate the work area in the fume hood with an appropriate solvent.

    • Segregate all waste materials containing the compound into clearly labeled hazardous waste containers.

    • Carefully remove and dispose of contaminated PPE in designated waste containers.

    • Wash hands and forearms thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.

DisposalWorkflow cluster_waste_gen Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal waste_gen1 Unused Compound seg1 Solid Waste Container (Clearly Labeled) waste_gen1->seg1 waste_gen2 Contaminated Labware (glassware, spatulas) waste_gen2->seg1 waste_gen3 Contaminated PPE (gloves, etc.) waste_gen3->seg1 waste_gen4 Reaction Mixtures and Solutions seg2 Liquid Waste Container (Clearly Labeled) waste_gen4->seg2 disp1 Arrange for Pickup by Institutional EHS seg1->disp1 seg2->disp1 disp2 Transport to a Licensed Chemical Waste Facility disp1->disp2 disp3 Incineration or Other Approved Disposal Method disp2->disp3

Figure 2: A systematic workflow for the disposal of this compound waste.

Disposal Protocol:
  • Solid Waste: All solid waste, including unused compound, contaminated disposable labware (e.g., pipette tips, weighing paper), and contaminated PPE, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.

  • Container Labeling: All waste containers must be labeled with the full chemical name, "this compound," and any other components of the waste stream, along with the appropriate hazard warnings.

  • Institutional Procedures: Follow your institution's specific procedures for the storage and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.